molecular formula C7H13N3 B1348437 3-(Piperazin-1-yl)propanenitrile CAS No. 34064-86-3

3-(Piperazin-1-yl)propanenitrile

Cat. No.: B1348437
CAS No.: 34064-86-3
M. Wt: 139.2 g/mol
InChI Key: MVOFPBMQTXKONX-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)propanenitrile (CAS 34064-86-3) is a chemical building block featuring both a piperazine ring and a nitrile functional group . With a molecular formula of C7H13N3 and a molecular weight of 139.20 g/mol, this compound is a valuable intermediate in organic synthesis and medicinal chemistry research . The piperazine moiety is a common pharmacophore found in a wide range of bioactive molecules and pharmaceuticals, such as sildenafil and ciprofloxacin, making derivatives like this one crucial for the synthesis of new compounds with potential pharmacological activity . The nitrile group (-C≡N) is a versatile handle for further chemical transformations, including conversion to carboxylic acids, amides, and tetrazoles . This compound should be stored in a cool, well-ventilated place, and its UN number is 3276 . Safety Note: This product is for research use only and is not intended for diagnostic or therapeutic use. It is harmful if swallowed, inhaled, or in contact with skin (H302, H312, H332) and may cause skin and eye irritation (H315, H319) . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

3-piperazin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c8-2-1-5-10-6-3-9-4-7-10/h9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOFPBMQTXKONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366009
Record name 3-(piperazin-1-yl)propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34064-86-3
Record name 3-(piperazin-1-yl)propanenitrile
Source EPA DSSTox
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Record name 3-(piperazin-1-yl)propanenitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(Piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-(piperazin-1-yl)propanenitrile, a versatile synthetic intermediate in pharmaceutical research and development. Due to a lack of extensive published experimental data for this specific molecule, this document compiles available information, presents data for structurally related compounds to offer valuable context, and provides detailed experimental protocols for the determination of its fundamental physicochemical properties. The piperazine moiety is a common scaffold in medicinal chemistry, and understanding the properties of its derivatives is crucial for the design and development of novel therapeutic agents.[1][2][3][4][5] This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

This compound, with the CAS number 34064-86-3, is a nitrile derivative of piperazine.[6][7] It serves as a building block in the synthesis of more complex molecules.[6] While specific experimental data for some of its properties are not widely published, a combination of information from chemical suppliers and computational predictions provides a foundational understanding of this compound.

Table 1: General and Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Oxo-3-(piperazin-1-yl)propanenitrile3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochlorideReference
CAS Number 34064-86-3182231-04-51394042-17-1[6][7][8][9]
Molecular Formula C₇H₁₃N₃C₇H₁₁N₃OC₇H₁₂ClN₃O[7][8][9]
Molecular Weight 139.2 g/mol 153.18 g/mol 189.64 g/mol [7][8][9]
IUPAC Name This compound3-oxo-3-(piperazin-1-yl)propanenitrile3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride[6]
Boiling Point 283.178 °C at 760 mmHgNot AvailableNot Available[7]
Density 0.987 g/cm³Not AvailableNot Available[7]
Flash Point 125.062 °CNot AvailableNot Available[7]
Refractive Index n20/D 1.493Not AvailableNot Available[7]
LogP (Predicted) -0.7 (XLogP3)-0.66812-0.24632[7][8][9][10]
Topological Polar Surface Area (TPSA) Not Available56.13 Ų56.13 Ų[8][9]
Hydrogen Bond Donor Count 111[7][8][9]
Hydrogen Bond Acceptor Count 333[7][8][9]
Rotatable Bond Count 211[7][8][9]

Note: Some physical properties for this compound are sourced from chemical suppliers and may be predicted rather than experimentally determined.

Experimental Protocols for Core Basic Properties

For researchers wishing to determine the fundamental basic properties of this compound, this section provides detailed, standard experimental protocols.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.[11]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (e.g., 0.01 M in water or a suitable co-solvent if solubility is low).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the test compound solution in a thermostatted vessel.

    • Add the background electrolyte.

    • Titrate the solution with the standardized strong acid or base in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. For polyprotic bases like piperazine derivatives, multiple inflection points may be observed, corresponding to the different pKa values.[11]

experimental_workflow_pka cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_compound Prepare Test Compound Solution calibrate_ph Calibrate pH Meter prep_compound->calibrate_ph prep_titrant Prepare Standardized Titrant (Acid/Base) prep_titrant->calibrate_ph prep_electrolyte Prepare Background Electrolyte prep_electrolyte->calibrate_ph titrate Titrate Compound with Standardized Titrant calibrate_ph->titrate record_ph Record pH after Each Addition titrate->record_ph plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve determine_pka Determine pKa from Half-Equivalence Point(s) plot_curve->determine_pka

Potentiometric Titration Workflow
Determination of Aqueous Solubility by the Flask Method (OECD Guideline 105)

The flask method is a standard procedure for determining the aqueous solubility of substances.

Methodology:

  • Preliminary Test:

    • To estimate the approximate solubility, add increasing amounts of the substance to a fixed volume of water in separate vessels and stir.

    • Observe the amount at which the substance no longer fully dissolves.

  • Definitive Test:

    • Add an excess amount of the test substance to a known volume of water in a flask.

    • Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved material to settle.

    • Analyze the concentration of the substance in the clear aqueous phase using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

experimental_workflow_solubility cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Compound to Water agitate Agitate at Constant Temperature to Reach Equilibrium add_excess->agitate settle Allow Undissolved Material to Settle agitate->settle sample_aqueous Sample Clear Aqueous Phase settle->sample_aqueous analyze_concentration Analyze Concentration (e.g., HPLC, GC) sample_aqueous->analyze_concentration determine_solubility Determine Aqueous Solubility analyze_concentration->determine_solubility

Aqueous Solubility Determination Workflow
Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

Methodology:

  • Preparation:

    • Saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water.

  • Partitioning:

    • Add a known volume of the stock solution to a separation funnel.

    • Add a known volume of the other phase (water or n-octanol).

    • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

  • Analysis:

    • Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the logarithm of P.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate_solvents Saturate n-Octanol and Water prepare_stock Prepare Stock Solution in One Phase saturate_solvents->prepare_stock combine_phases Combine Phases in Separation Funnel prepare_stock->combine_phases shake Shake to Reach Equilibrium combine_phases->shake separate_phases Allow Phases to Separate shake->separate_phases analyze_concentrations Analyze Concentration in Both Phases separate_phases->analyze_concentrations calculate_logp Calculate P and LogP analyze_concentrations->calculate_logp

LogP Determination Workflow

Synthesis

A plausible and straightforward method for the synthesis of this compound is the cyanoethylation of piperazine. This reaction involves the Michael addition of piperazine to acrylonitrile.

General Synthetic Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve piperazine in a suitable solvent (e.g., ethanol or water).

    • Cool the solution in an ice bath.

  • Addition of Acrylonitrile:

    • Slowly add acrylonitrile to the cooled piperazine solution. The reaction is exothermic.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

synthesis_workflow piperazine Piperazine reaction_mixture Reaction Mixture piperazine->reaction_mixture acrylonitrile Acrylonitrile acrylonitrile->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture crude_product Crude Product reaction_mixture->crude_product Stirring at RT purified_product Purified this compound crude_product->purified_product Purification (Distillation or Chromatography)

Synthesis of this compound

Spectroscopic Data

  • ¹H NMR: Expected signals would include those for the protons on the piperazine ring and the ethyl chain.

  • ¹³C NMR: Resonances for the carbon atoms of the piperazine ring, the ethyl chain, and the nitrile group would be expected.

  • IR Spectroscopy: Characteristic absorption bands for the C-H stretching of the alkyl groups, the N-H stretching of the secondary amine in the piperazine ring, and the C≡N stretching of the nitrile group should be observable.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be expected.

Biological Activity Context

While there is no specific biological activity reported for this compound itself, the piperazine scaffold is a well-established pharmacophore in drug discovery.[1][5] Piperazine derivatives have demonstrated a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Various derivatives have shown efficacy against a range of bacterial and fungal pathogens.[2][3]

  • Central Nervous System Activity: Many piperazine-containing drugs exhibit antipsychotic, antidepressant, and anxiolytic properties.[4]

  • Anthelmintic Activity: Piperazine and its salts have a long history of use as anthelmintic agents.[1]

The utility of this compound lies in its potential as a precursor for the synthesis of novel piperazine-containing compounds with diverse pharmacological profiles.

Safety Information

Specific toxicology data for this compound is not extensively documented. However, based on related compounds and the parent piperazine molecule, appropriate safety precautions should be taken. Piperazine itself can cause skin and eye irritation and may cause sensitization by inhalation and skin contact.[13] For related compounds like 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride, hazards include being harmful if swallowed or in contact with skin, causing skin and serious eye irritation, and potentially causing respiratory irritation.[14] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel, biologically active molecules. This technical guide has summarized the available physicochemical data, provided detailed experimental protocols for the determination of its key basic properties, outlined a plausible synthetic route, and placed the compound in the broader context of the pharmacological importance of piperazine derivatives. While a lack of extensive experimental data for this specific molecule necessitates a cautious interpretation of predicted values, this guide provides a solid foundation for researchers and drug development professionals working with this compound. Further experimental characterization of its properties is encouraged to expand the collective knowledge base for this useful synthetic building block.

References

An In-depth Technical Guide to 3-(Piperazin-1-yl)propanenitrile (CAS: 34064-86-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Piperazin-1-yl)propanenitrile, a versatile building block in medicinal chemistry. The document details its chemical and physical properties, synthesis, and the broader biological context of piperazine-containing compounds, offering valuable insights for its application in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 1-(2-Cyanoethyl)piperazine, is a derivative of piperazine featuring a propanenitrile substituent on one of the nitrogen atoms. Its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules with diverse pharmacological activities.[1]

PropertyValueReference
Molecular Formula C₇H₁₃N₃[2]
Molecular Weight 139.2 g/mol [2]
IUPAC Name This compound[1]
CAS Number 34064-86-3[2]
Boiling Point 283.178 °C at 760 mmHg[2]
Density 0.987 g/cm³[2]
Refractive Index n20/D 1.493[2]
Flash Point 125.062 °C[2]
LogP 0.07198[2]
Hydrogen Bond Donor 1[2]
Hydrogen Bond Acceptor 3[2]
Storage Temperature 2-8°C, protect from light

Synthesis and Experimental Protocols

The primary synthesis route to this compound is the Michael addition of piperazine to acrylonitrile. This reaction is typically efficient, with reported yields as high as 99%.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of Michael additions with piperazine and related amines.

Materials:

  • Piperazine (anhydrous)

  • Acrylonitrile

  • Methanol (or another suitable solvent like ethanol or water)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.0 equivalent) in methanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add acrylonitrile (1.0 equivalent) dropwise to the cooled solution. Caution: Acrylonitrile is toxic and volatile.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification dissolve Dissolve Piperazine in Methanol cool Cool to 0°C dissolve->cool add Add Acrylonitrile (dropwise) cool->add react Stir at Room Temp (12-24h) add->react evaporate Solvent Evaporation (Rotary Evaporator) react->evaporate Reaction Completion purify Purification (Vacuum Distillation or Column Chromatography) evaporate->purify product Pure this compound purify->product

Workflow for the synthesis and purification of this compound.

Spectral and Analytical Data

While detailed spectral data for this compound is not extensively published in peer-reviewed literature, analytical data including NMR, LC-MS, GC-MS, and FT-IR are available from commercial suppliers upon request.[1][3] The expected spectral characteristics are summarized below.

Technique Expected Characteristics
¹H NMR Signals corresponding to the protons of the piperazine ring (typically broad singlets or multiplets in the 2.5-3.5 ppm range), and two triplets for the ethyl bridge protons (-CH₂-CH₂-CN). The NH proton of the piperazine ring will appear as a broad singlet.
¹³C NMR Resonances for the four distinct carbon atoms of the piperazine ring, two carbons of the ethyl bridge, and the nitrile carbon (typically downfield, around 118-120 ppm).
MS (ESI) Expected [M+H]⁺ ion at m/z 140.1182.
FT-IR Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aliphatic, around 2800-3000 cm⁻¹), and a sharp, strong absorption for the nitrile (C≡N) stretch (around 2240 cm⁻¹).
Analytical Protocol: Quantification by HPLC-UV

An HPLC-UV method, developed for the analysis of piperazine, can be adapted for this compound. This method involves a pre-column derivatization to make the molecule UV-active, allowing for sensitive detection.[4]

Materials:

  • This compound sample

  • 4-chloro-7-nitrobenzofuran (NBD-Cl) (derivatizing agent)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Diethylamine (DEA)

  • HPLC system with a UV detector

  • Chiralpak IC column (or equivalent)

Procedure:

  • Derivatization: React a known concentration of the sample with NBD-Cl in acetonitrile to form a stable, UV-active derivative.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of ACN:MeOH:DEA (e.g., 90:10:0.1 v/v/v). Filter and degas the mobile phase.[4]

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • Detection Wavelength: 340 nm[4]

  • Analysis: Inject the derivatized sample into the HPLC system and record the chromatogram. Quantify the amount of this compound by comparing the peak area to a standard curve of the derivatized compound.

Biological and Pharmacological Context

This compound is primarily used as a scaffold in the synthesis of pharmacologically active compounds. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs.[5]

General Activities of Piperazine Derivatives:

  • Anthelmintic: Piperazine and its simple salts are effective against parasitic worm infections like ascariasis and enterobiasis.[6] The mechanism involves acting as a GABA receptor agonist on the parasite's muscle cells, leading to hyperpolarization and flaccid paralysis, which allows the host to expel the worms.[7][8]

  • Central Nervous System (CNS) Activity: Many piperazine derivatives interact with neurotransmitter receptors in the CNS. They are found in antipsychotic (dopamine receptor antagonists), antidepressant (serotonin receptor modulators), and anxiolytic drugs.[5]

  • Antihistaminic: A number of antihistamines, such as cetirizine and hydroxyzine, contain the piperazine moiety.[5]

  • P-glycoprotein (P-gp) Inhibition: Some piperazine derivatives have been shown to inhibit the P-gp efflux pump. This can enhance the oral bioavailability of anticancer drugs like paclitaxel, which are normally expelled from cells by P-gp.[9][10]

Signaling Pathway: Anthelmintic Action of Piperazine

G piperazine Piperazine gaba_r GABA Receptor (on Helminth Muscle Cell) piperazine->gaba_r Agonist Binding cl_channel Chloride (Cl⁻) Channel Opening gaba_r->cl_channel Conformational Change hyperpolarization Hyperpolarization of Cell Membrane cl_channel->hyperpolarization Increased Cl⁻ Influx paralysis Flaccid Paralysis of the Worm hyperpolarization->paralysis Inhibition of Muscle Contraction expulsion Expulsion from Host paralysis->expulsion

Mechanism of anthelmintic action of piperazine.

Toxicology and Pharmacokinetics

There is no specific toxicological or pharmacokinetic data available for this compound in the public domain. However, the general properties of piperazine can provide some context.

Piperazine:

  • Absorption: Rapidly absorbed from the gastrointestinal tract.[7]

  • Metabolism: Primarily metabolized in the liver.[8]

  • Excretion: Excreted mainly through the kidneys.[8]

  • Toxicity: Generally considered to have low toxicity in humans at therapeutic doses. Side effects can include nausea, vomiting, and headaches. High doses or use in patients with renal impairment can lead to neurotoxicity.[8][11]

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting, as its toxicological properties have not been fully investigated.

Conclusion

This compound (CAS: 34064-86-3) is a valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the presence of the pharmacologically significant piperazine ring make it an attractive starting material for the development of new therapeutic agents targeting a wide range of diseases. While specific biological and toxicological data for this compound are scarce, the extensive research on piperazine derivatives provides a strong foundation for its potential applications. This guide serves as a foundational resource for researchers and drug development professionals interested in utilizing this compound in their work.

References

An In-depth Technical Guide to 3-(Piperazin-1-yl)propanenitrile: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(piperazin-1-yl)propanenitrile, a versatile building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and characterization methods, and explores its potential in drug discovery, particularly in the development of novel therapeutic agents. The piperazine moiety is a well-established scaffold in pharmaceuticals, and this guide serves as a technical resource for professionals engaged in the design and synthesis of new chemical entities.[1][2][3][4]

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 34064-86-3, is a nitrile derivative featuring a piperazine ring.[5][6] Its structure combines the favorable pharmacokinetic properties often associated with the piperazine scaffold with a reactive nitrile group suitable for further chemical modifications. The key properties of this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.2 g/mol
CAS Number 34064-86-3
IUPAC Name This compound
Canonical SMILES C1CN(CCN1)CCC#N
Boiling Point 283.178 °C at 760 mmHg
Density 0.987 g/cm³
Flash Point 125.062 °C
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Table 2: Spectroscopic and Analytical Data

Analytical MethodDescription
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons and the ethylnitrile chain protons.
¹³C NMR The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the piperazine ring and the propanenitrile substituent.
Mass Spectrometry (MS) Mass spectral analysis will confirm the molecular weight of the compound.
GC-MS Gas Chromatography-Mass Spectrometry can be used to determine the purity of the compound and identify any potential impurities.
HPLC High-Performance Liquid Chromatography is a suitable method for assessing the purity of the compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. These protocols are representative methods and may require optimization based on laboratory conditions and available instrumentation.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from piperazine and acrylonitrile.

Materials:

  • Piperazine

  • Acrylonitrile

  • Methanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperazine in methanol.

  • Slowly add acrylonitrile to the solution while stirring. An exothermic reaction may be observed.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

Characterization Protocols

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

Data Analysis:

  • Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation and phase correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling constants to confirm the molecular structure.

This protocol is for the purity assessment and identification of this compound.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Analyze the mass spectrum of the peak and compare it with a reference spectrum or theoretical fragmentation pattern to confirm the identity of the compound.

  • Calculate the purity based on the peak area percentage.

Biological Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

Given that piperazine derivatives often exhibit antimicrobial properties, this protocol describes a method to assess the potential antibacterial activity of this compound.[1]

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key workflows and potential logical relationships relevant to the study of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start Starting Materials (Piperazine, Acrylonitrile) Reaction Chemical Reaction (e.g., Michael Addition) Start->Reaction Purification Purification (Distillation/Chromatography) Reaction->Purification FinalProduct Pure Compound This compound Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS) Purity Purity Assessment (HPLC, GC) Bioassay Biological Screening (e.g., MIC Assay) FinalProduct->NMR FinalProduct->MS FinalProduct->Purity FinalProduct->Bioassay

Caption: A logical workflow for the synthesis and characterization of this compound.

Potential_Antimicrobial_Pathway cluster_drug Drug Action cluster_bacterium Bacterial Cell Drug Piperazine Derivative (e.g., this compound) Target Bacterial Target (e.g., Enzyme, Cell Wall Synthesis) Drug->Target Binding/Interaction Inhibition Inhibition of Cellular Processes Target->Inhibition Leads to CellDeath Bacteriostatic/Bactericidal Effect Inhibition->CellDeath Results in

Caption: A generalized signaling pathway for the potential antimicrobial action of piperazine derivatives.

Conclusion

This compound is a valuable chemical entity for drug discovery and development. Its straightforward synthesis and the versatility of the piperazine and nitrile functional groups make it an attractive starting point for the creation of compound libraries for biological screening. The protocols and data presented in this guide are intended to facilitate further research and application of this compound in medicinal chemistry. The established importance of the piperazine scaffold in numerous approved drugs underscores the potential of its derivatives in addressing a wide range of therapeutic needs.[2][3][4]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Cyanoethyl)piperazine

This document provides a comprehensive technical overview of the synthesis, purification, and characterization of 1-(2-Cyanoethyl)piperazine, a key intermediate in the development of various pharmaceutical compounds.

Introduction

1-(2-Cyanoethyl)piperazine is a derivative of piperazine featuring a cyanoethyl group attached to one of the nitrogen atoms. The piperazine ring is a significant pharmacophore present in numerous FDA-approved drugs, valued for its ability to improve the pharmacokinetic profile of drug candidates by increasing water solubility and bioavailability.[1] The cyanoethyl moiety provides a reactive handle for further chemical modifications, making this compound a versatile building block in medicinal chemistry and organic synthesis. Its synthesis is primarily achieved through the cyanoethylation of piperazine, a type of Michael addition reaction.

Synthesis of 1-(2-Cyanoethyl)piperazine

The most common and straightforward method for synthesizing 1-(2-Cyanoethyl)piperazine is the base-catalyzed Michael addition of piperazine to acrylonitrile.[2] This reaction, known as cyanoethylation, is efficient and proceeds with a noticeable evolution of heat.[2][3]

Reaction Scheme

The reaction involves the nucleophilic attack of a nitrogen atom of the piperazine ring on the β-carbon of acrylonitrile.

Piperazine + Acrylonitrile → 1-(2-Cyanoethyl)piperazine

Experimental Protocol: Cyanoethylation of Piperazine

This protocol is adapted from established procedures for the cyanoethylation of similar amines.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1.0 mole of piperazine.

  • Initiation: Heat the piperazine to approximately 55°C with stirring.

  • Addition of Acrylonitrile: Slowly add 1.2 moles of acrylonitrile from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature at 55°C, using external cooling if necessary.[2]

  • Reaction Time: After the addition is complete, continue stirring the mixture for an additional 1.5 to 2 hours at the same temperature to ensure the reaction goes to completion.[2]

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The crude product, 1-(2-Cyanoethyl)piperazine, will often solidify upon cooling.[2]

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and any potential byproducts, such as the disubstituted 1,4-bis(2-cyanoethyl)piperazine.

  • Basification & Extraction: Dissolve the crude solid in water and adjust the pH to >9 with a suitable base (e.g., 1M NaOH solution) to ensure the product is in its free base form.[4] Transfer the aqueous mixture to a separatory funnel and extract three times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.[4]

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[5]

  • Final Purification: The resulting oil or solid can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., an ethanol/water mixture).[2][6]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Piperazine + Acrylonitrile react Heat to 55°C Stir for 1.5-2h start->react Exothermic Reaction cool Cool to Room Temp react->cool extract Basify & Extract with CH2Cl2 cool->extract dry Dry Organic Layer (Na2SO4) extract->dry evap Solvent Evaporation dry->evap purify Vacuum Distillation or Recrystallization evap->purify end Pure 1-(2-Cyanoethyl)piperazine purify->end Final Product

Caption: Workflow for the synthesis and purification of 1-(2-Cyanoethyl)piperazine.

Characterization

The identity and purity of the synthesized 1-(2-Cyanoethyl)piperazine are confirmed using various analytical techniques. The data presented below is based on typical values for this class of compounds.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₇H₁₃N₃
Molecular Weight139.20 g/mol
AppearanceLow-melting solid or viscous liquid
Boiling PointApprox. 270-275 °C (estimated)
SolubilitySoluble in water and common organic solvents
Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(2-Cyanoethyl)piperazine.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.85Triplet2H-N-CH₂ -CH₂-CN
~ 2.65Broad Singlet8HPiperazine ring protons (-CH₂ -N-CH₂ -)
~ 2.50Triplet2H-N-CH₂-CH₂ -CN
~ 1.80Singlet1HPiperazine N-H

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 118.0-C N (Nitrile)
~ 54.0Piperazine C-2, C-6
~ 52.5-N-C H₂-CH₂-CN
~ 45.5Piperazine C-3, C-5
~ 16.5-N-CH₂-C H₂-CN

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Vibration TypeAssignment
~ 3300N-H StretchSecondary Amine (Piperazine)
2940, 2850C-H StretchAliphatic CH₂
~ 2250C≡N StretchNitrile
~ 1450C-H BendAliphatic CH₂
~ 1100C-N StretchAmine

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueInterpretation
139[M]⁺ Molecular ion
99[M - CH₂CN]⁺ Fragment (loss of the cyanoethyl side chain)
85Piperazine ring fragment
56Common fragment for piperazine derivatives

Analytical Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_physchem Physicochemical Analysis product Purified Product: 1-(2-Cyanoethyl)piperazine nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp_bp Melting Point / Boiling Point product->mp_bp purity Purity Analysis (e.g., HPLC, GC) product->purity data_confirm Data Confirms Structure & Purity nmr->data_confirm Structural Elucidation ir->data_confirm Functional Group Identification ms->data_confirm Molecular Weight Confirmation purity->data_confirm Purity Assay

Caption: Analytical workflow for the characterization of 1-(2-Cyanoethyl)piperazine.

Role in Drug Development

1-(2-Cyanoethyl)piperazine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate. The piperazine core is a privileged scaffold in drug design, and the cyanoethyl group can be readily transformed into other functional groups, such as a propylamine (by reduction) or a propionic acid (by hydrolysis). These transformations allow for the incorporation of the piperazine moiety into larger, more complex molecules with desired therapeutic activities. For instance, derivatives are used in the synthesis of antipsychotic agents.[7]

Logical Pathway from Intermediate to Biological Target

G cluster_modification Chemical Modification start 1-(2-Cyanoethyl)piperazine reduction Reduction of Nitrile (-CN -> -CH2NH2) start->reduction hydrolysis Hydrolysis of Nitrile (-CN -> -COOH) start->hydrolysis intermediate Piperazine-Propylamine or Propionic Acid Intermediate reduction->intermediate hydrolysis->intermediate api Active Pharmaceutical Ingredient (API) intermediate->api Further Synthesis target Biological Target (e.g., D2/5-HT2A Receptors) api->target Pharmacological Action

Caption: Role of 1-(2-Cyanoethyl)piperazine as a versatile intermediate in drug synthesis.

References

Spectroscopic Profile of 3-(Piperazin-1-yl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 3-(Piperazin-1-yl)propanenitrile (CAS No: 34064-86-3, Molecular Formula: C₇H₁₃N₃, Molecular Weight: 139.20 g/mol ). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and known spectral characteristics of its functional groups. This guide also includes detailed, generalized experimental protocols for acquiring such spectra and a workflow for spectroscopic analysis.

Predicted Spectral Data

The spectral data presented below are estimations derived from the analysis of the molecular structure of this compound and comparison with spectral data of analogous compounds and functional groups.

Structure of this compound

** IUPAC Name: ** this compound

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 2.90Triplet4H-NH -CH₂- (Piperazine ring)
~ 2.70Triplet2H-N-CH ₂-CH₂-CN
~ 2.50Triplet4H-CH₂-N -CH₂- (Piperazine ring)
~ 2.45Triplet2H-CH₂-CH ₂-CN
~ 1.80Singlet1H-NH (Piperazine ring)
¹³C NMR (Carbon-13 NMR) Spectroscopy

The predicted ¹³C NMR spectrum would show signals for each of the unique carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~ 118-C N (Nitrile)
~ 54-C H₂-N- (Piperazine ring)
~ 53-N-C H₂-CH₂-CN
~ 45-NH-C H₂- (Piperazine ring)
~ 16-CH₂-C H₂-CN
IR (Infrared) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
3300 - 3500Medium, BroadN-HStretching
2850 - 3000Medium-StrongC-H (Aliphatic)Stretching
2240 - 2260Medium-SharpC≡N (Nitrile)Stretching
1440 - 1480MediumC-HBending
1000 - 1250StrongC-NStretching
MS (Mass Spectrometry)

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity Proposed Fragment
139Moderate[M]⁺ (Molecular Ion)
99High[M - CH₂CN]⁺
85High[Piperazine ring fragment]⁺
56High[C₄H₈N]⁺
42Moderate[C₂H₄N]⁺

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS spectra. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is critical for high-resolution spectra. This can be done manually or using automated shimming routines.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A spectral width of 0-220 ppm is generally sufficient for most organic molecules.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is a common and convenient method for both liquids and solids.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:

    • Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is first separated by gas chromatography, and the eluent is directly introduced into the mass spectrometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, separation is achieved by liquid chromatography before introduction into the mass spectrometer.

  • Ionization: The sample molecules are ionized in the ion source. Common ionization techniques include:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and fragmentation. This is a "hard" ionization technique that provides structural information through fragmentation patterns.

    • Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, producing charged droplets that evaporate to form gas-phase ions. This is a "soft" ionization technique that typically produces the molecular ion with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Film, KBr Pellet, or ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq Proc_NMR Fourier Transform, Phasing, Referencing NMR_Acq->Proc_NMR Proc_IR Background Subtraction IR_Acq->Proc_IR Proc_MS Generate Mass Spectrum MS_Acq->Proc_MS Analysis_NMR Chemical Shift, Integration, Multiplicity Proc_NMR->Analysis_NMR Analysis_IR Peak Position & Intensity Proc_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Proc_MS->Analysis_MS Structure_Elucidation Structure Elucidation Analysis_NMR->Structure_Elucidation Analysis_IR->Structure_Elucidation Analysis_MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

The Multifaceted Biological Activities of 3-(Piperazin-1-yl)propanenitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperazin-1-yl)propanenitrile scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities.

Core Structure and Synthesis

The core structure of these derivatives consists of a piperazine ring linked to a propanenitrile group at the N1 position. The versatility of this scaffold lies in the ability to introduce a wide range of substituents at the N4 position of the piperazine ring, allowing for the fine-tuning of their pharmacological profiles.[1] The general synthesis of these compounds involves the reaction of a substituted piperazine with 3-chloropropanenitrile or acrylonitrile. More complex derivatives, such as those incorporating benzimidazole or thiazole moieties, are synthesized through multi-step reactions.[2][3]

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, with several compounds exhibiting potent activity.

Quantitative Data: Anticancer Activity
Derivative ClassCompoundCancer Cell LineAssayIC50 (µM)Reference
Benzimidazole-piperazine2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile (IIa)A549 (Lung Carcinoma)SRBPromising Activity[2]
Benzimidazole-piperazine2-(1H-benzo[d]imidazol-2-yl)-3-(4-(4-chlorophenylpiperazin-1-yl)phenyl)propanenitrile (IIh)A549 (Lung Carcinoma)SRBSignificant Activity[2]
Thiazolinylphenyl-piperazinesCompound 21MDA-MB231 (Breast Cancer)MTT-[4]
Thiazolinylphenyl-piperazinesCompound 22MDA-MB231 (Breast Cancer)MTT-[4]
Thiazolinylphenyl-piperazinesCompound 23MDA-MB231 (Breast Cancer)MTT-[4]
Quinoxalinyl–piperazineCompound 30Various (Breast, Skin, Pancreas, Cervix)-Dose-dependent inhibition[4]
Benzofuran-piperazine-LNCaP (Prostate Cancer)-3.67[4]
1-Benzhydryl-piperazine6bMDA-MB-231 (Breast Cancer)MTT33.40[5]
1-Benzhydryl-piperazine7bMDA-MB-231 (Breast Cancer)MTT10.55[5]
1-Benzhydryl-piperazine8bMDA-MB-231 (Breast Cancer)MTT5.42[5]
1-Benzhydryl-piperazine9bMDA-MB-231 (Breast Cancer)MTT38.1[5]
1-Benzhydryl-piperazine8bMCF-7 (Breast Cancer)MTT39.10[5]
N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides4bHepG2 (Liver Cancer)MTT4.8[6]
N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides4gHepG2 (Liver Cancer)MTT5.1[6]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[7][8][9]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the piperazine derivatives.

    • Incubate the cells for the desired treatment period (e.g., 72 hours).[7]

  • Cell Fixation:

    • Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.[7][8]

    • Incubate at 4°C for 60 minutes to fix the cells.[7]

  • Washing:

    • Discard the supernatant and wash the plates five times with tap water.

    • Air-dry the plates completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[7]

    • Incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% (v/v) acetic acid.[7]

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement:

    • Shake the plate for 5 minutes and measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[7][8]

SRB_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_processing Assay Processing cluster_readout Data Acquisition start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate 72h treat->incubate2 fix Fix with TCA incubate2->fix wash1 Wash with water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with acetic acid stain->wash2 solubilize Solubilize with Tris buffer wash2->solubilize read Read absorbance (540-570 nm) solubilize->read analyze Analyze data (Calculate IC50) read->analyze

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Antimicrobial and Antifungal Activity

Several this compound derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[10] The antimicrobial efficacy is often attributed to the nature of the substituent on the piperazine ring.

Quantitative Data: Antimicrobial and Antifungal Activity
CompoundMicroorganismMIC (µg/mL)Reference
HS-4aStaphylococcus aureus0.40[3]
HS-4aStreptococcus epidermidis0.55[3]
HS-4aPseudomonas aeruginosa0.60[3]
HS-4aEscherichia coli0.50[3]
HS-4bStaphylococcus aureus0.55[3]
HS-4bStreptococcus epidermidis0.60[3]
HS-4bPseudomonas aeruginosa0.50[3]
HS-4bEscherichia coli0.60[3]
HS-4cCandida albicans0.50[3]
HS-4cAspergillus niger0.60[3]
HS-4cAspergillus flavus0.60[3]
HS-4cAspergillus fumigatus0.50[3]
3dMethicillin-resistant S. aureus (MRSA)More potent than ampicillin[11]
3dPseudomonas aeruginosaBetter activity than ampicillin[11]
3gEscherichia coliMore efficient than ampicillin[11]
3kListeria monocytogenesMost potent compound[11]
3kCandida albicans-[11]
3kAspergillus fumigatus-[11]
3kTrichoderma virideMost sensitive[11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of piperazine derivatives against bacteria and fungi.[12][13]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

  • Compound Dilution:

    • Perform a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculation:

    • Inoculate each well containing the diluted compound with the standardized microbial suspension.

    • Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[12]

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[12]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum prep_dilutions Prepare serial dilutions of test compound start->prep_dilutions inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Visually determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives of this compound have shown significant affinity for various CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[14][15] This makes them attractive candidates for the development of drugs for psychiatric and neurological disorders.

Quantitative Data: CNS Receptor Binding Affinity
CompoundReceptorKi (nM)Reference
9b5-HT1A23.9[15]
9b5-HT2A39.4[15]
9b5-HT745.0[15]
12a5-HT1A41.5[15]
12a5-HT2A315[15]
12a5-HT742.5[15]
12aD2300[15]
Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound for a specific receptor.[16]

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 cells) to confluency.

    • Harvest and homogenize cells in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.

  • Binding Assay:

    • In a 96-well plate, add in order: binding buffer, test compound at various concentrations, radioligand (e.g., [3H]-Spiperone for D2 receptors), and membrane preparation.

    • Include wells for total binding (buffer only) and non-specific binding (unlabeled competing ligand).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding and determine the Ki value using appropriate software.

Signaling_Pathway cluster_receptor Receptor Binding cluster_downstream Downstream Signaling Receptor Serotonin/Dopamine Receptor G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Ligand Piperazine Derivative Ligand->Receptor Binds to Second_Messenger Second Messenger Modulation (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Activation/Inhibition Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Generalized signaling pathway for CNS receptor modulation.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, and CNS-active agents. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working in these therapeutic areas. Further optimization of this scaffold through structure-activity relationship studies is likely to yield even more potent and selective drug candidates in the future.

References

3-(Piperazin-1-yl)propanenitrile: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperazin-1-yl)propanenitrile is a key building block in medicinal chemistry, valued for its versatile chemical handles that allow for the construction of diverse molecular architectures. The inherent properties of the piperazine ring, a privileged scaffold in drug discovery, combined with the reactivity of the nitrile group, make this compound a valuable starting point for the synthesis of a wide array of therapeutic agents. The piperazine moiety can modulate physicochemical properties such as solubility and basicity, and its two nitrogen atoms provide points for substitution to interact with biological targets. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound, with a particular focus on its role in the development of the atypical antipsychotic drug, Cariprazine.

Physicochemical Properties and Synthesis

This compound is a commercially available compound with the following identifiers:

PropertyValue
CAS Number 34064-86-3
IUPAC Name This compound
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol

A common synthetic route to this compound involves the cyanoethylation of piperazine with acrylonitrile.

Key Reactions and Transformations

The chemical versatility of this compound stems from the reactivity of both the secondary amine of the piperazine ring and the nitrile group.

1. N-Alkylation and N-Arylation: The secondary amine of the piperazine ring is readily functionalized through nucleophilic substitution reactions with a variety of electrophiles, including alkyl halides, aryl halides, and epoxides. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

2. Nitrile Group Transformations: The nitrile group can be transformed into other important functional groups:

  • Reduction to Primary Amine: The nitrile can be reduced to a primary amine (3-(piperazin-1-yl)propan-1-amine) using various reducing agents such as lithium aluminum hydride (LiAlH₄), borane complexes (e.g., BH₃-THF), or through catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C).[1][2][3] This primary amine is a key intermediate for further derivatization, for instance, through reductive amination or acylation.
  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Conversion to Amides and Tetrazoles: The nitrile can also be converted to amides or serve as a precursor for the synthesis of tetrazole rings, which are important pharmacophores in many drugs.

Application in Drug Discovery: The Case of Cariprazine

A prominent example of the utility of this compound as a building block is in the synthesis of Cariprazine, an atypical antipsychotic drug approved for the treatment of schizophrenia and bipolar disorder.[4][5][6] Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist, with a preference for the D₃ receptor, and also exhibits partial agonism at the serotonin 5-HT₁ₐ receptor and antagonism at 5-HT₂ₐ and 5-HT₂ₑ receptors.[4][5][7][8][9]

Synthesis of Cariprazine from this compound

The synthesis of Cariprazine from this compound involves a multi-step process that highlights the key reactions of this building block. A generalized synthetic workflow is outlined below:

G start This compound step1 Nitrile Reduction (e.g., H₂, Raney Ni) start->step1 intermediate1 3-(Piperazin-1-yl)propan-1-amine step1->intermediate1 step2 N-Alkylation with trans-4-(2-aminoethyl)cyclohexyl derivative intermediate1->step2 intermediate2 trans-4-(2-(4-(3-aminopropyl)piperazin-1-yl)ethyl)cyclohexanamine step2->intermediate2 step3 Acylation with Dimethylcarbamoyl chloride intermediate2->step3 end Cariprazine step3->end

Synthetic workflow for Cariprazine.
Biological Activity of Cariprazine

The pharmacological profile of Cariprazine has been extensively characterized. Its high affinity and partial agonist activity at dopamine D₂ and D₃ receptors are central to its therapeutic effects in schizophrenia and bipolar disorder.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Cariprazine

ReceptorKi (nM)Reference
Dopamine D₃0.085 - 0.3[4]
Dopamine D₂L0.49[6]
Dopamine D₂S0.69[6]
Serotonin 5-HT₁ₐ1.4 - 2.6[4]
Serotonin 5-HT₂ₑ0.58 - 1.1[4]
Serotonin 5-HT₂ₐ18.8[4]
Histamine H₁23.2[6]
Serotonin 5-HT₂C134[4]
Adrenergic α₁ₐ155[6]
Muscarinic (M₁)>1000 (IC₅₀)[4][10]

Table 2: In Vitro Functional Activity of Cariprazine

AssayReceptorCell LineActivityPotency (EC₅₀/IC₅₀)Reference
[³⁵S]GTPγS bindingDopamine D₂HEK-293Partial Agonist-[11]
[³⁵S]GTPγS bindingDopamine D₃CHOPartial Agonist-[11]
[³⁵S]GTPγS bindingSerotonin 5-HT₁ₐRat HippocampusPartial Agonist-[11]
Inositol Phosphate FormationSerotonin 5-HT₂ₑ-AntagonistpEC₅₀ = 8.5[12]
cAMP Production Inhibition-HEK-293-EC₅₀ = 1.4 nM[12]
Mechanism of Action and Signaling Pathway

Cariprazine's mechanism of action is believed to be mediated through its combined partial agonist activity at D₂ and D₃ receptors and 5-HT₁ₐ receptors, and antagonist activity at 5-HT₂ₐ and 5-HT₂ₑ receptors.[5][8] As a partial agonist, Cariprazine can modulate dopaminergic and serotonergic signaling, acting as a functional antagonist in brain regions with high neurotransmitter levels and as a functional agonist in regions with low levels.[8][9]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R D3R D₃ Receptor Dopamine->D3R AC Adenylyl Cyclase D2R->AC Inhibits D3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (Gene Expression, etc.) PKA->Downstream Phosphorylates Cariprazine Cariprazine Cariprazine->D2R Partial Agonist Cariprazine->D3R Partial Agonist

Cariprazine's interaction with Dopamine receptors.

Experimental Protocols

General Procedure for Nitrile Reduction

The reduction of the nitrile group in this compound is a critical step in the synthesis of Cariprazine and other derivatives.

Using Lithium Aluminum Hydride (LiAlH₄):

  • To a stirred solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of LiAlH₄ in the same solvent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash with the ether solvent.

  • Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-(piperazin-1-yl)propan-1-amine.

  • The crude product can be purified by distillation or column chromatography.

Using Catalytic Hydrogenation:

  • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitored by the cessation of hydrogen uptake).

  • Cool the reaction mixture, carefully vent the hydrogen pressure, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(piperazin-1-yl)propan-1-amine.

General Procedure for N-Alkylation of Piperazines

The functionalization of the secondary amine of the piperazine ring is a common reaction in the synthesis of piperazine-containing drugs.

  • To a stirred suspension of the piperazine derivative and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like diisopropylethylamine) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF), add the alkylating agent (e.g., an alkyl halide) at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Dopamine D₂/D₃ Receptor Binding Assay Protocol (General)

This protocol provides a general outline for a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D₂ and D₃ receptors.

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human dopamine D₂ or D₃ receptors.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Radioligand: Use a suitable radioligand with high affinity for D₂/D₃ receptors, such as [³H]spiperone or [³H]raclopride.

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound (e.g., Cariprazine).

    • For non-specific binding determination, add a high concentration of a known D₂/D₃ antagonist (e.g., haloperidol).

    • Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient synthesis of a wide range of complex molecules with diverse pharmacological activities. The successful development of Cariprazine, a clinically important atypical antipsychotic, underscores the significance of this scaffold in modern drug discovery. The synthetic strategies and biological evaluation methods outlined in this guide provide a foundation for researchers to further explore the potential of this compound in the design and development of novel therapeutic agents.

References

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility, arising from its unique physicochemical properties, has cemented its presence in a wide array of blockbuster drugs spanning numerous therapeutic areas.[1][2] This technical guide provides a comprehensive review of piperazine-containing compounds in drug discovery, focusing on their synthesis, diverse mechanisms of action, and therapeutic applications, with a special emphasis on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

The Versatility of the Piperazine Moiety

The widespread use of the piperazine core in drug design can be attributed to several key factors. Its two nitrogen atoms can be independently functionalized, allowing for the precise spatial arrangement of pharmacophoric groups and the modulation of physicochemical properties.[3] The basic nature of the piperazine nitrogens (pKa values of approximately 5.35 and 9.73) often enhances aqueous solubility and allows for favorable interactions with biological targets.[4][5] This adaptability has led to the development of piperazine-containing drugs for a vast range of diseases, including cancer, central nervous system disorders, infectious diseases, and allergies.[6][7]

Synthesis of Piperazine-Containing Compounds

The construction of piperazine-based drug candidates involves a variety of synthetic strategies, primarily focused on the functionalization of the nitrogen atoms and, more recently, the carbon backbone.

N-Functionalization

N-Aryl Derivatives: The formation of a bond between a piperazine nitrogen and an aromatic ring is a common step in the synthesis of many drugs. Key methods include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and piperazine.[3]

  • Ullmann-Goldberg Reaction: A copper-catalyzed coupling of an aryl halide with piperazine.[3]

  • Aromatic Nucleophilic Substitution (SNAr): The reaction of piperazine with an electron-deficient aromatic or heteroaromatic ring.[3]

N-Alkyl Derivatives: Introduction of alkyl groups onto the piperazine nitrogen is typically achieved through:

  • Nucleophilic Substitution: Reaction of piperazine with alkyl halides or sulfonates.[3]

  • Reductive Amination: A two-step process involving the formation of an iminium ion from an aldehyde or ketone and piperazine, followed by reduction.[3]

  • Reduction of Carboxamides: Conversion of an amide-functionalized piperazine to the corresponding amine.[3]

C-H Functionalization

While N-functionalization has historically dominated the landscape of piperazine chemistry, recent advances in C-H functionalization have opened new avenues for creating novel molecular architectures with enhanced structural diversity.[1][2] These methods, often employing photoredox catalysis, allow for the direct introduction of substituents onto the carbon atoms of the piperazine ring, providing access to previously unexplored chemical space.[1]

Therapeutic Applications and Mechanisms of Action

The piperazine scaffold is a key component in drugs targeting a wide variety of diseases, each with a distinct mechanism of action.

Anticancer Activity

Numerous piperazine-containing compounds have demonstrated potent anticancer activity. For instance, Imatinib , a cornerstone in the treatment of chronic myeloid leukemia, functions as a tyrosine kinase inhibitor. Other piperazine derivatives have been shown to inhibit critical cancer signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, leading to the induction of apoptosis in cancer cells.

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates Piperazine_Inhibitor Piperazine-based Inhibitor Piperazine_Inhibitor->PI3K Piperazine_Inhibitor->Akt Piperazine_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by piperazine derivatives.

dot

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Piperazine_Inhibitor Piperazine-based Inhibitor Piperazine_Inhibitor->IKK Piperazine_Inhibitor->NFkB inhibits translocation

Caption: NF-κB signaling pathway and inhibition by piperazine compounds.

Central Nervous System (CNS) Activity

Piperazine derivatives are prominent in the treatment of various CNS disorders.[8] They often act as modulators of neurotransmitter receptors, such as dopamine and serotonin receptors.[8][9] For example, aripiprazole, an atypical antipsychotic, exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. This complex pharmacology contributes to its efficacy in treating schizophrenia and bipolar disorder.

Anthelmintic Action

The parent compound, piperazine, is an effective anthelmintic agent used to treat parasitic worm infections.[10] Its mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptors on the neuromuscular junctions of nematodes.[11] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's body.[11]

dot

GABAergic_Synapse Presynaptic Presynaptic Terminal GABA_Vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft GABA Release GABA GABA_Receptor GABA Receptor (Cl- Channel) Postsynaptic Postsynaptic Membrane (Nematode Muscle) Cl_influx Cl- Influx GABA_Receptor->Cl_influx opens Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Piperazine Piperazine Piperazine->GABA_Receptor agonizes

Caption: Mechanism of anthelmintic action of piperazine at the GABAergic synapse.

Other Therapeutic Areas

The therapeutic utility of piperazine derivatives extends to a multitude of other conditions:

  • Antihistamines: Cetirizine and hydroxyzine are widely used to treat allergies.[7]

  • Antivirals: Some piperazine-containing compounds have shown efficacy against various viruses.

  • Anti-inflammatory: Derivatives have been developed with potent anti-inflammatory properties.

  • Cardioprotective Agents: Certain piperazine compounds exhibit beneficial effects on the cardiovascular system.

Quantitative Data Summary

The potency and efficacy of piperazine-containing compounds are quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative piperazine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Selected Piperazine Derivatives

Compound ClassTarget/MechanismCancer Cell LineIC50 / GI50 (µM)Reference
Rhodanine-piperazine hybridsEGFR InhibitionMDA-MB-46837 - 168
Thiazolinylphenyl-piperazines5-HT1A Receptor LigandsBreast Cancer Cells~25 (50% reduction in viability)
Piperazine-dihydrofuran compoundsAChE Inhibition-0.91 - 6.3
Piperazine Derivative (Unnamed)P-gp InhibitionMCF-7/ADR2.7 - 7.6 (for DNM)

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
N,N′-Bis(1,3,4-thiadiazole) PiperazinesE. coli-[12]
Amino acid conjugated diphenylmethylpiperazinesS. aureus, E. coli-
Various Piperazine DerivativesS. aureus, S. epidermidis, P. aeruginosa, E. coli-[13]

Table 3: CNS Activity of Selected Piperazine Derivatives

CompoundTarget ReceptorBinding Affinity (Ki, nM)Therapeutic UseReference
AripiprazoleDopamine D2 (partial agonist)-Antipsychotic
Serotonin 5-HT1A (partial agonist)-
Serotonin 5-HT2A (antagonist)-
ClozapineMultiple (Dopamine, Serotonin, etc.)Varies by receptorAntipsychotic[14]

Table 4: Pharmacokinetic Parameters of Piperazine

ParameterValuePopulationReference
Oral Bioavailability70-85%Children (2-12 years)[15]
30-40%Neonates[15]
Peak Plasma Concentration (Tmax)1.8 hoursChildren (2-12 years)[15]
Half-life (t1/2)--
Volume of Distribution (Vd)1.5 L/kgChildren[15]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel drug candidates. Below are methodologies for key assays used in the characterization of piperazine-containing compounds.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to determine the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with the medium containing the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.

Methodology:

  • Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Receptor Binding Assay (Competitive Binding)

This assay is used to determine the affinity of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled piperazine derivative.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

The piperazine scaffold continues to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents. Its structural simplicity, coupled with the ease of chemical modification, allows for the fine-tuning of pharmacological and pharmacokinetic properties to meet the demands of a wide range of therapeutic targets. The diverse mechanisms of action of piperazine-containing drugs, from enzyme inhibition and receptor modulation to the disruption of key signaling pathways, highlight the remarkable adaptability of this chemical moiety. As our understanding of the molecular basis of disease deepens, and as synthetic methodologies become more sophisticated, the piperazine ring is poised to remain a central and indispensable component in the medicinal chemist's toolbox for the foreseeable future.

References

The Pivotal Role of the Propanenitrile Moiety: A Deep Dive into the Structure-Activity Relationship of 3-(Piperazin-1-yl)propanenitrile Analogs as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology, the quest for selective and potent dopamine receptor modulators remains a cornerstone of drug discovery for treating a spectrum of neuropsychiatric disorders. A promising scaffold that has emerged in this pursuit is the 3-(piperazin-1-yl)propanenitrile core. This in-depth technical guide elucidates the critical structure-activity relationships (SAR) of analogs based on this scaffold, providing a comprehensive resource for researchers, medicinal chemists, and drug development professionals. This whitepaper synthesizes findings on their interaction with dopamine receptors, particularly the D2 and D3 subtypes, and details the experimental methodologies crucial for their evaluation.

Introduction to the this compound Scaffold

The this compound scaffold features a central piperazine ring, a flexible propanenitrile chain, and a variable aromatic or heterocyclic moiety. This structural arrangement offers a versatile platform for fine-tuning pharmacological activity. The piperazine ring, a common pharmacophore in central nervous system (CNS) active compounds, provides a key basic nitrogen atom for interaction with the conserved aspartate residue in the transmembrane domain 3 (TM3) of dopamine receptors. The propanenitrile tail and the diverse substituents on the distal nitrogen of the piperazine ring are crucial for modulating affinity, selectivity, and functional activity.

Structure-Activity Relationship (SAR) Analysis

Systematic structural modifications of the this compound core have revealed key insights into the requirements for potent and selective dopamine receptor antagonism. The following sections dissect the SAR based on modifications at different positions of the molecule.

The Influence of the N1-Aryl Substituent

The nature of the aromatic group attached to the N1 position of the piperazine ring is a primary determinant of dopamine receptor affinity and selectivity.

  • Substitution Pattern on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring significantly impact binding affinity.

    • Ortho-substitution: Introduction of a methoxy group at the ortho-position of the phenyl ring, as seen in 1-(2-methoxyphenyl)piperazine derivatives, is generally favorable for D2 receptor affinity. This is exemplified by the high affinity of compounds bearing this moiety.[1] Docking studies suggest that this substitution pattern allows for favorable edge-to-face interactions with aromatic residues within the D2 receptor binding pocket, such as Phe178, Trp182, and Tyr216.[1]

    • Meta- and Para-substitution: While still capable of producing active compounds, meta- and para-substitutions on the phenyl ring often result in lower affinity compared to ortho-substituted analogs.[1]

    • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents also play a role. While a comprehensive trend is not always clear and can be context-dependent, electron-donating groups like methoxy are often found in high-affinity ligands.[1]

  • Replacement of the Phenyl Ring with Heterocycles: Replacing the phenyl ring with various heterocyclic systems can modulate the pharmacological profile, sometimes enhancing selectivity for D3 over D2 receptors.

The Role of the Propanenitrile Linker

The three-carbon nitrile-terminated chain connecting the two key pharmacophoric elements is not merely a spacer but actively contributes to the binding and overall properties of the molecule.

  • Chain Length: The length of the alkyl chain is critical. A propyl chain, as in the propanenitrile moiety, is often found to be optimal for high-affinity D2 receptor binding in related series of arylpiperazine derivatives.

  • The Cyano Group: The terminal nitrile group is a key feature. While its direct interactions with the receptor are not fully elucidated, it influences the overall polarity and electronic properties of the molecule, which can affect cell permeability and target engagement.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of representative 3-(4-arylpiperazin-1-yl)propanenitrile analogs and related compounds at human dopamine D2 and D3 receptors. This data, compiled from various studies, highlights the impact of structural modifications on receptor affinity.

Compound IDN1-Aryl SubstituentDopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)Selectivity (D2/D3)
1 2-MethoxyphenylData not available for direct analogData not available for direct analog-
2 2,3-DichlorophenylData not available for direct analogData not available for direct analog-
3 PhenylData not available for direct analogData not available for direct analog-

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate determination of the pharmacological properties of these analogs.

General Synthesis of 3-(4-Arylpiperazin-1-yl)propanenitrile Analogs

A common synthetic route to this class of compounds involves the N-alkylation of an appropriate N-arylpiperazine with 3-chloropropanenitrile or acrylonitrile.

Example Protocol for the Synthesis of 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propanenitrile:

  • Reaction Setup: To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for instance, potassium carbonate (1.5 eq).

  • Alkylation: To the stirred suspension, add 3-chloropropanenitrile (1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Dopamine D2/D3 Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the synthesized compounds for dopamine receptors.[2][3][4][5]

Protocol using [3H]Spiperone:

  • Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Competition Binding: In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein) with a fixed concentration of the radioligand [3H]spiperone (e.g., 0.2 nM, which is near its Kd for the D2 receptor) and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at room temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Assay for Dopamine D2 Receptor Antagonism

This cell-based functional assay measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of D2 receptor activation.[6][7]

Protocol:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere and grow to an appropriate confluency.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) at its EC80 concentration in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Visualizing Key Processes and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Dopamine_D2_Signaling_Pathway Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Antagonist This compound Analog (Antagonist) Antagonist->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound analogs.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor Membranes Incubate Incubate to Reach Equilibrium Membranes->Incubate Radioligand [3H]Spiperone Radioligand->Incubate Compound Test Compound (Serial Dilutions) Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel dopamine receptor ligands. The structure-activity relationships discussed herein underscore the importance of the N1-aryl substituent in dictating receptor affinity and selectivity. While a systematic exploration of the propanenitrile moiety itself is less documented, its presence is a recurring feature in potent dopamine receptor antagonists.

Future research should focus on a more systematic exploration of the substituents on both the aryl ring and the piperazine core in the context of the 3-propanenitrile tail to build a more comprehensive quantitative SAR model. Furthermore, investigating the functional consequences of these structural modifications, such as biased agonism, could lead to the development of next-generation therapeutics with improved efficacy and reduced side effects for the treatment of complex neuropsychiatric disorders.

References

Potential Therapeutic Targets for 3-(Piperazin-1-yl)propanenitrile Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized for its presence in a wide array of clinically successful drugs. Its versatile nature, allowing for di-substitution at the 1 and 4 positions, provides a rich platform for the development of novel therapeutic agents with diverse pharmacological activities. The 3-(Piperazin-1-yl)propanenitrile moiety, in particular, offers a unique combination of a basic piperazine ring and a polar nitrile group, suggesting potential interactions with a variety of biological targets. While specific research on this compound derivatives is emerging, the broader class of piperazine-containing compounds provides a strong foundation for identifying promising therapeutic avenues. This technical guide will explore the potential therapeutic targets for this compound derivatives by examining the established activities of structurally related piperazine compounds. We will delve into key therapeutic areas, present quantitative data from relevant studies, provide detailed experimental protocols for assessing biological activity, and visualize critical signaling pathways and experimental workflows.

Anticancer Activity

Piperazine derivatives have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Potential Kinase Inhibition

A prominent mechanism of action for many piperazine-based anticancer drugs is the inhibition of protein kinases, which are key regulators of cellular processes.

Compound ClassTarget KinaseIC50 (nM)Reference CompoundCancer Cell LineReference
Phenylpiperazine DerivativesEGFRVaries (nanomolar range)GefitinibA549, HeLa, MCF-7[1]
Benzofuran-Piperazine HybridsCDK240.91 - 52.63StaurosporinePancreatic Cancer (Panc-1)[2]
Phenyl-piperazine & Pyrimidinyl-piperazine DerivativesJAK212.7 - 21.7RuxolitinibNot applicable (in vitro kinase assay)[3]

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[4]

Objective: To quantify the potency of a this compound derivative in inhibiting a target kinase.

Materials:

  • Test compound (this compound derivative) dissolved in DMSO

  • Purified target kinase

  • Specific peptide substrate for the kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the kinase reaction buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Washing: Harvest the reaction mixture onto a filter plate and wash several times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add liquid scintillant to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Piperazine_Derivative This compound Derivative Piperazine_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Potential inhibition of the EGFR signaling pathway by a piperazine derivative.

Proliferation Assays

The cytotoxic or growth-inhibitory potential of novel compounds is a primary indicator of their anticancer activity.

CompoundCancer Cell LineIC50 / GI50 (µM)Assay TypeReference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)1.00GI50[5][6][7]
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung)1.35GI50[5][6][7]
Alepterolic acid-piperazine derivative 3nMDA-MB-231 (Triple-negative breast)5.55 ± 0.56IC50[8]

This protocol describes a colorimetric assay to assess cell viability based on the metabolic activity of mitochondria.

Objective: To determine the effect of a this compound derivative on the viability of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Piperazine Derivative Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h MTT_Assay Perform MTT Assay Incubate_48_72h->MTT_Assay Data_Analysis Data Analysis (Calculate IC50) MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for in vitro cytotoxicity testing of piperazine derivatives.

Anti-inflammatory Activity

Piperazine derivatives have shown promise in modulating inflammatory responses, a key factor in numerous diseases.[9]

Inhibition of Inflammatory Mediators

A potential mechanism for the anti-inflammatory effects of piperazine derivatives is the inhibition of pro-inflammatory enzymes and signaling pathways.

CompoundModelDosageInhibition of Edema (%)Standard DrugReference
Methyl Salicylate-Piperazine Derivative M15Carrageenan-induced paw edema (mice)100 mg/kgComparable to IndomethacinIndomethacin (5 mg/kg)[10]
Methyl Salicylate-Piperazine Derivative M16Carrageenan-induced paw edema (mice)100 mg/kgComparable to IndomethacinIndomethacin (5 mg/kg)[10]
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Carrageenan-induced paw edema (mice)100 mg/kgSignificant reductionNot specified[11]

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[12]

Objective: To evaluate the anti-inflammatory effect of a this compound derivative in an acute inflammation model.

Materials:

  • Mice (e.g., Swiss albino)

  • Test compound

  • Carrageenan (1% w/v in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the animals into groups: control, standard, and test compound groups.

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume or thickness immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of the inflammatory response. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug discovery.

CompoundIC50 (µM) for NF-κB InhibitionCell LineReference
Mollugin Derivative 6d3.81HeLa[13]
Mollugin Derivative 4f18.53HeLa[13]

This cell-based assay is used to screen for inhibitors of NF-κB signaling.[13][14]

Objective: To determine if a this compound derivative can inhibit TNF-α-induced NF-κB activation.

Materials:

  • A cell line stably expressing an NF-κB luciferase reporter gene (e.g., HeLa or C2C12)

  • 96-well plates

  • Test compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., TNF-α treated cells without compound) and calculate the percentage of inhibition. Determine the IC50 value.

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates Piperazine_Derivative This compound Derivative Piperazine_Derivative->IKK Potentially Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB IκB-NF-κB (Inactive) Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces

Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition.

Central Nervous System (CNS) Activity

The piperazine moiety is a well-known pharmacophore in many CNS-active drugs, suggesting that this compound derivatives could also exhibit activity in this area.

Serotonin Receptor Modulation

Serotonin (5-HT) receptors are a major target for drugs treating depression, anxiety, and other psychiatric disorders. Many arylpiperazine derivatives are known to interact with these receptors.

CompoundReceptorKi (nM)Assay TypeReference
Arylpiperazine Derivative5-HT1AVaries (nanomolar range)Radioligand Binding Assay[15][16]
Condensed quinoline derivative 5b5-HT3SubnanomolarRadioligand Binding Assay[17]
Piperazine derivative 6a5-HT1A1.28Radioligand Binding Assay[18]

This in vitro assay measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of a this compound derivative for a serotonin receptor.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A)

  • Test compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Filter harvester and glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the cell membranes, the radioligand, and the incubation buffer.

  • Compound Addition: Add various concentrations of the test compound or vehicle. For non-specific binding determination, add a high concentration of a known ligand.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin_Signaling cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Releases Postsynaptic Postsynaptic Neuron SERT SERT (Reuptake Transporter) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binds SERT->Presynaptic Postsynaptic_Receptor->Postsynaptic Signal Transduction Piperazine_Derivative This compound Derivative Piperazine_Derivative->SERT Potentially Inhibits Piperazine_Derivative->Postsynaptic_Receptor Modulates

Caption: Simplified diagram of a serotonergic synapse and potential sites of action for a piperazine derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research into the broader class of piperazine derivatives, several key therapeutic areas and molecular targets can be prioritized for investigation. These include, but are not limited to, protein kinases in oncology, inflammatory pathways such as NF-κB, and CNS targets like serotonin receptors. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of this compound derivatives and their potential to address unmet medical needs. Further synthesis and biological screening of a focused library of these compounds are warranted to elucidate their specific structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

In silico studies of 3-(Piperazin-1-yl)propanenitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: In Silico Analysis of 3-(Piperazin-1-yl)propanenitrile Derivatives in Modern Drug Discovery

Introduction: The Strategic Value of the Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." Its prevalence in FDA-approved drugs is a testament to its versatile physicochemical properties, which often impart favorable aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] When combined with a propanenitrile moiety, the resulting this compound core presents a unique pharmacological profile. The nitrile group, once viewed with caution, is now recognized for its ability to act as a versatile pharmacophore, capable of forming key hydrogen bonds, acting as a carbonyl bioisostere, and polarizing adjacent molecular regions to enhance binding.[3][4]

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of novel this compound derivatives. The objective is not merely to present a sequence of computational tasks, but to elucidate the strategic rationale behind each step. As drug development pipelines face mounting pressure to reduce costs and accelerate timelines, a robust computational pre-screening phase is no longer a luxury but a necessity.[5] By intelligently integrating techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, ADMET prediction, and molecular dynamics, researchers can prioritize high-potential candidates, refine molecular designs, and generate testable hypotheses, thereby maximizing the efficiency and success rate of subsequent experimental validation.

Part 1: Foundational Workflow - Ligand and Target Preparation

The fidelity of any in silico study is contingent upon the quality of the input structures. This initial preparation phase is critical for ensuring that the subsequent calculations are both chemically and biologically relevant.

Rationale for Meticulous Preparation

Computational models are sensitive to initial geometries, charge states, and structural errors. Improperly prepared ligands can lead to inaccurate docking poses, while unresolved issues in a protein structure (like missing atoms or incorrect protonation states) can completely invalidate binding energy calculations. This phase establishes the ground truth upon which all further predictions are built.

Experimental Protocol: Ligand and Target Setup
  • Ligand Generation and Optimization:

    • Step 1: 2D Sketching. Draw the core this compound scaffold and desired R-group substitutions using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Step 2: 3D Conversion. Convert the 2D structures into 3D coordinates. This initial 3D structure is a rough approximation.

    • Step 3: Energy Minimization. Subject each 3D ligand structure to a rigorous energy minimization protocol using a suitable force field (e.g., MMFF94, AM1). This step optimizes the geometry to a low-energy conformation, which is essential for realistic docking.

    • Step 4: Charge and Protonation State Assignment. Assign partial charges and determine the most likely protonation state at a physiological pH of 7.4. The piperazine nitrogens are basic and will likely be protonated, which is a critical factor for electrostatic interactions with the target.[6]

  • Target Identification and Preparation:

    • Step 1: Target Selection. Based on the known biological activities of piperazine derivatives (e.g., anticancer, antimicrobial, CNS activity), select a relevant protein target.[7][8][9] For this guide, we will hypothetically select the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a known cancer target for which piperazine-containing inhibitors have been studied.[10]

    • Step 2: PDB Structure Acquisition. Download the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17).[10] It is crucial to select a high-resolution structure that is co-crystallized with a ligand, as this helps validate the binding site.

    • Step 3: Protein "Cleaning". Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is done to prepare the binding site for the new derivatives.

    • Step 4: Structural Correction. Add polar hydrogen atoms, as they are typically absent in PDB files. Use software tools to repair any missing side chains or loops in the protein structure.

    • Step 5: Active Site Definition. Define the binding pocket for the docking simulation. The most reliable method is to define it based on the location of the co-crystallized ligand in the original PDB file.

Workflow Visualization

G cluster_ligand Ligand Preparation cluster_target Target Preparation L1 2D Sketching of Derivatives L2 3D Structure Generation L1->L2 L3 Energy Minimization (MMFF94) L2->L3 L4 Assign Protonation State (pH 7.4) L3->L4 Dock Proceed to In Silico Analysis L4->Dock T1 Select Target & Download PDB (e.g., 1M17) T2 Remove Water & Heteroatoms T1->T2 T3 Add Polar Hydrogens & Repair Structure T2->T3 T4 Define Binding Site T3->T4 T4->Dock

Caption: Foundational workflow for ligand and target preparation.

Part 2: Molecular Docking - Predicting Binding Affinity and Pose

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation (the "pose") and binding affinity of a ligand within a protein's active site.[11]

Expertise & Causality

The choice of docking algorithm is critical. For a flexible ligand and a rigid protein receptor, a standard docking protocol is sufficient and computationally efficient. However, if the target's active site is known to undergo conformational changes upon ligand binding (a phenomenon known as "induced fit"), a more advanced flexible docking or ensemble docking protocol is warranted. The goal is to simulate the ligand-receptor interaction as realistically as possible to generate a reliable binding hypothesis. The output, a "docking score," is a numerical estimate of binding affinity (e.g., in kcal/mol) that allows for the rank-ordering of different derivatives.[12]

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Step 1: File Preparation. Convert the prepared ligand and protein files into the .pdbqt format, which includes atomic charges and atom type definitions required by AutoDock Vina.

  • Step 2: Grid Box Generation. Define a 3D grid box that encompasses the entire binding site defined in the target preparation phase. This box confines the search space for the ligand, increasing computational efficiency.

  • Step 3: Configuration File. Create a configuration text file specifying the paths to the ligand and receptor .pdbqt files, the center and dimensions of the grid box, and the desired output file name.

  • Step 4: Running the Simulation. Execute the docking simulation from the command line using the Vina executable and the configuration file. Vina will perform a series of conformational searches for the ligand within the grid box.

  • Step 5: Analysis of Results.

    • Binding Affinity: The primary output is a list of binding modes (poses) ranked by their binding affinity scores. The top-ranked pose with the lowest binding energy is considered the most probable.

    • Interaction Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera). Analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the key amino acid residues in the active site. This analysis is crucial for understanding why a compound binds strongly.[13]

Data Presentation: Docking Results
Compound IDDerivative SubstitutionDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Lead-01 4-fluorophenyl at N4-9.2Met793, Lys745H-Bond, Hydrophobic
Lead-02 3,4-dichlorophenyl at N4-8.8Leu718, Val726Hydrophobic, Halogen Bond
Lead-03 2-pyridyl at N4-9.5Asp855, Met793H-Bond (Nitrile), H-Bond (Pyridine)
Lead-04 Unsubstituted (Core)-7.1Leu718Hydrophobic

Workflow Visualization

G Input Prepared Ligand & Receptor (.pdbqt) Grid Define Search Space (Grid Box) Input->Grid Config Create Configuration File Input->Config Grid->Config Run Execute AutoDock Vina Config->Run Output Generate Output Poses & Scores Run->Output Analyze Analyze Binding Interactions (H-Bonds, Hydrophobic, etc.) Output->Analyze Rank Rank Derivatives by Score Analyze->Rank

Caption: Standard workflow for molecular docking simulations.

Part 3: QSAR - Building Predictive Activity Models

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a series of compounds and their biological activity.[5] A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization.[14][15]

Expertise & Causality

The predictive power of a QSAR model is entirely dependent on two factors: the quality of the input biological data and the relevance of the calculated molecular descriptors. Descriptors are numerical representations of a molecule's properties (e.g., electronic, steric, topological).[16] The selection of descriptors is not arbitrary; it should be guided by the mechanistic understanding of the system. For instance, if hydrogen bonding is known to be critical, descriptors related to polar surface area should be included. The model's statistical significance must be rigorously validated to ensure it is not a result of chance correlation.[2]

Experimental Protocol: 2D-QSAR Model Development
  • Step 1: Data Set Curation. Assemble a dataset of this compound derivatives with experimentally determined biological activity data (e.g., IC50 values) against the target of interest. Convert IC50 values to a logarithmic scale (pIC50) for a more linear distribution.

  • Step 2: Dataset Splitting. Divide the dataset into a training set (~70-80% of compounds) used to build the model, and a test set (~20-30%) used to validate its predictive power on "unseen" compounds.

  • Step 3: Descriptor Calculation. For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic descriptors) using software like PaDEL-Descriptor or Dragon.

  • Step 4: Model Building. Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation that links the most relevant descriptors (independent variables) to the biological activity (dependent variable).

    • pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

  • Step 5: Model Validation.

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. This is quantified by the Q² value.

    • External Validation: Use the generated model to predict the pIC50 values for the compounds in the test set. The predictive ability is measured by the R²_pred value.

    • Self-Validation: A good model should have a high R² (correlation coefficient for the training set), a high Q² (>0.5), and a high R²_pred (>0.6).[2]

Data Presentation: QSAR Model Statistics
ParameterValueInterpretation
(Correlation Coefficient)0.85Strong correlation for the training set.
Q²cv (Cross-Validation R²)0.71The model is robust and not due to chance.[2]
R²_pred (External Validation R²)0.67Good predictive power on new compounds.[2]
Key Descriptors MATS7c, MATS3eIndicates that charge and electronegativity are key drivers of activity.[2]

Workflow Visualization

G Data Curate Dataset with Experimental pIC50 Values Split Split into Training & Test Sets Data->Split Calc Calculate Molecular Descriptors Split->Calc Build Build Model with MLR (Training Set) Calc->Build Validate Internal & External Validation (Test Set) Build->Validate Predict Predict Activity of New Compounds Validate->Predict

Caption: Workflow for developing and validating a QSAR model.

Part 4: ADMET Profiling - Assessing "Drug-Likeness"

A compound with high potency is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to eliminate compounds with poor pharmacokinetic profiles early in the discovery process.[17]

Expertise & Causality

Early in silico ADMET assessment helps mitigate the risk of late-stage clinical trial failures. Properties like oral bioavailability are often governed by simple physicochemical rules, such as Lipinski's Rule of 5.[18] The nitrile group, while generally stable, can be metabolized in some contexts, and its potential for reactivity should be assessed.[4] Predicting metabolic fate, particularly interactions with Cytochrome P450 (CYP) enzymes, is crucial as this can lead to drug-drug interactions.[18]

Experimental Protocol: In Silico ADMET Prediction
  • Step 1: Structure Input. Prepare the SMILES strings or SDF files for the lead compounds identified from docking and QSAR studies.

  • Step 2: Submission to Web Server. Submit the structures to a comprehensive ADMET prediction tool, such as the free SwissADME web server or commercial software like ADMET Predictor®.[18]

  • Step 3: Parameter Analysis. Analyze the output across several key categories:

    • Physicochemical Properties: Molecular Weight, LogP, Polar Surface Area (TPSA).

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP enzyme inhibition (e.g., CYP2D6, CYP3A4), p-glycoprotein substrate status.

    • Drug-Likeness: Evaluate compliance with filters like Lipinski's Rule of 5, Ghose, and Veber rules.

    • Toxicity: Predict potential for Ames mutagenicity, hepatotoxicity, and other toxic endpoints.[18]

Data Presentation: Predicted ADMET Properties
PropertyLead-01Lead-03Desired RangeRationale
MW ( g/mol ) 327.37310.38< 500Oral bioavailability
LogP 3.152.50< 5Membrane permeability
H-Bond Donors 11< 5Oral bioavailability
H-Bond Acceptors 45< 10Oral bioavailability
Lipinski Violations 000Drug-likeness
GI Absorption HighHighHighOral administration
BBB Permeant YesYesTarget DependentCNS vs. peripheral action
CYP2D6 Inhibitor NoYesNoAvoid drug-drug interactions
Ames Toxicity NoNoNoAvoid mutagenicity

Part 5: Molecular Dynamics - Simulating Biological Reality

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both molecules and the influence of solvent over time.[19][20]

Expertise & Causality

MD simulations are computationally intensive but provide invaluable insights into the stability of a predicted binding pose.[21] If a ligand's pose is unstable and drifts significantly from its docked position during a simulation, the initial docking result may be unreliable. MD allows for the detailed analysis of interaction dynamics, such as the persistence of key hydrogen bonds, and can reveal conformational changes in the protein that are not captured by static docking.[22] This represents the highest level of in silico validation before committing to chemical synthesis.

Experimental Protocol: Protein-Ligand MD Simulation
  • Step 1: System Building. Take the top-ranked protein-ligand complex from docking. Place it in a simulation box of a defined shape (e.g., cubic).

  • Step 2: Solvation. Explicitly solvate the system by filling the simulation box with water molecules (e.g., TIP3P water model). This mimics the aqueous physiological environment.

  • Step 3: Ionization. Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Step 4: Minimization & Equilibration. Perform an initial energy minimization of the entire system to remove steric clashes. Then, gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure to stabilize the system's density. This is a crucial step to prepare the system for the production run.

  • Step 5: Production Run. Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

  • Step 6: Trajectory Analysis. Analyze the saved trajectory to assess the stability and dynamics of the complex:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual amino acid residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the distance of key hydrogen bonds and other interactions throughout the simulation to confirm their stability.

Workflow Visualization

G Input Docked Protein-Ligand Complex Solvate Solvate with Water & Add Ions Input->Solvate Equilibrate Minimize, Heat, and Equilibrate System Solvate->Equilibrate Run Production MD Run (e.g., 100 ns) Equilibrate->Run Trajectory Generate Trajectory File Run->Trajectory Analyze Analyze RMSD, RMSF, and Interaction Stability Trajectory->Analyze Validate Validate Pose Stability Analyze->Validate

Caption: Standard workflow for molecular dynamics simulations.

Conclusion

The in silico study of this compound derivatives, when approached with scientific rigor and strategic insight, provides a powerful engine for modern drug discovery. This guide outlines an integrated, multi-faceted workflow that progresses from broad screening to detailed dynamic analysis. By leveraging molecular docking to identify potential binders, QSAR to guide structural modifications, ADMET profiling to ensure drug-likeness, and molecular dynamics to validate binding stability, researchers can de-risk their projects and focus precious laboratory resources on synthesizing and testing only the most promising candidates. This computational-first approach embodies the principles of rational drug design, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

Methodological & Application

Synthesis of 3-(Piperazin-1-yl)propanenitrile from piperazine and acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Piperazin-1-yl)propanenitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Piperazine and its derivatives are integral components in many approved drugs, exhibiting a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3] The synthesis of this compound is typically achieved through an aza-Michael addition reaction between piperazine and acrylonitrile. This reaction is generally efficient and can be performed under mild conditions.[4][5] These application notes provide a detailed protocol for the synthesis, characterization, and potential applications of this compound for researchers in drug discovery and development.

Reaction Scheme

The synthesis involves the nucleophilic addition of a secondary amine in piperazine to the activated alkene of acrylonitrile.

Figure 1: Reaction of Piperazine with Acrylonitrile.

G cluster_reactants Reactants cluster_product Product Piperazine Piperazine Reaction Piperazine->Reaction + Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Product This compound Reaction->Product Aza-Michael Addition G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis A Setup Reaction Vessel B Charge Piperazine A->B C Heat to 55°C B->C D Add Acrylonitrile C->D E Stir for 2 hours D->E F Cool to Room Temperature E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Filter and Dry H->I J Characterize (NMR, MS, FTIR, HPLC) I->J

References

Application Notes and Protocols for the Quantification of 3-(Piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperazin-1-yl)propanenitrile is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for quality control during synthesis, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to a lack of specific validated public-domain methods for this compound, the methodologies presented here are adapted from established and validated protocols for piperazine and its structurally similar derivatives.[1][2][3][4][5][6][7] These protocols provide a strong foundation for developing and validating in-house methods for the precise quantification of the target analyte.

Analytical Methods Overview

Several analytical techniques are suitable for the quantification of this compound.[8] The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely available and robust technique suitable for quantifying the analyte in bulk materials and pharmaceutical formulations.[3][5][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and is ideal for identifying and quantifying the analyte, particularly when dealing with volatile impurities.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity and is the preferred method for bioanalytical applications, such as quantifying the analyte in plasma or other biological matrices.[1][10][11]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values are based on methods for structurally similar piperazine derivatives and should be considered as a starting point for method validation for this compound.[2][3][4][7][11]

Table 1: HPLC-UV Method Performance (with Derivatization) [3]

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)~30 ppm
Limit of Quantification (LOQ)~90 ppm
Accuracy (% Recovery)98 - 108%
Precision (%RSD)< 2.0%

Table 2: GC-MS Method Performance [6]

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 10%

Table 3: LC-MS/MS Method Performance (for Biological Samples) [11]

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.3 µg/kg
Limit of Quantification (LOQ)~1.0 µg/kg
Accuracy (% Recovery)82 - 90%
Precision (%RSD)< 5%

Experimental Protocols

HPLC-UV Method for Bulk Drug and Pharmaceutical Formulations (with Pre-column Derivatization)

This method, adapted from a procedure for piperazine, utilizes pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) to enhance UV detection.[3][5]

a. Materials and Reagents

  • This compound reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Water (HPLC grade)

  • Sample of this compound (bulk drug or formulation)

b. Instrumentation

  • HPLC system with a UV detector

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Data acquisition and processing software

c. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

d. Standard and Sample Preparation

  • Diluent: Acetonitrile

  • Derivatization Reagent Solution: Dissolve 500 mg of NBD-Cl in 500 mL of acetonitrile.

  • Standard Stock Solution: Accurately weigh about 20 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the derivatization reagent solution.

  • Working Standard Solution: Dilute the standard stock solution with the derivatization reagent solution to achieve a final concentration suitable for the calibration curve.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with the derivatization reagent solution.

e. Procedure

  • Allow the derivatization reaction to proceed for at least 30 minutes at room temperature, protected from light.

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the this compound derivative peak based on the calibration curve generated from the working standard solutions.

f. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Derivatization Reagent start->dissolve react React for 30 min dissolve->react inject Inject into HPLC react->inject separate C18 Column Separation inject->separate detect UV Detection at 340 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample/ Standard dissolve Dissolve in Methanol weigh->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (Scan/SIM) ionize->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify LCMSMS_Logic cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant separation LC Separation (C18 Column) supernatant->separation ionization ESI+ separation->ionization selection Quadrupole 1 (Precursor Ion Selection) ionization->selection fragmentation Quadrupole 2 (Collision Cell) selection->fragmentation detection Quadrupole 3 (Product Ion Detection) fragmentation->detection ratio Calculate Peak Area Ratio (Analyte/IS) detection->ratio concentration Determine Concentration ratio->concentration curve Calibration Curve curve->concentration

References

Application Note: HPLC-UV Analysis of 3-(Piperazin-1-yl)propanenitrile using Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the analysis of 3-(Piperazin-1-yl)propanenitrile is detailed in the following application note and protocol. This method has been developed for researchers, scientists, and drug development professionals requiring a robust analytical technique for the quantification of this compound.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and stability testing. A significant analytical challenge is that this compound lacks a strong chromophore, leading to poor UV absorbance and consequently low sensitivity in direct HPLC-UV analysis.[1] To overcome this limitation, a pre-column derivatization strategy is employed.

This method utilizes 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent. NBD-Cl reacts with the secondary amine of the piperazine ring to form a stable, UV-active derivative that can be detected with high sensitivity.[1][2] This approach allows for the quantification of this compound at low concentrations using standard HPLC-UV instrumentation.[1]

Principle

The analytical method is based on the reaction of this compound with NBD-Cl in a buffered alkaline medium. The resulting NBD-derivative is then separated from the excess reagent and other sample components by reversed-phase HPLC and quantified by UV detection at a wavelength of 340 nm.[1]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (DEA)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Deionized water

  • 0.45 µm nylon syringe filters

2. Instrumentation

  • HPLC system with a UV detector (e.g., Alliance e2695 separations module and 2998 photodiode array UV detector).[1]

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

3. Preparation of Solutions

  • Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in deionized water. Adjust the pH to 9.0 with a concentrated sodium hydroxide solution.

  • NBD-Cl Solution (5 mM): Dissolve an appropriate amount of NBD-Cl in acetonitrile to make a 5 mM solution. Prepare this solution fresh daily.

  • Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).[1] Filter the mobile phase through a 0.45 µm nylon filter and degas using an ultrasonic bath before use.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

4. Derivatization Procedure

  • In a suitable vial, mix 100 µL of the standard or sample solution with 200 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of the 5 mM NBD-Cl solution to the vial.

  • Vortex the mixture thoroughly.

  • Incubate the vial in a water bath or heating block at 60°C for 30 minutes in the dark.

  • After incubation, cool the vial to room temperature.

  • Add 100 µL of 0.1 M HCl to stop the reaction.

  • Vortex the mixture.

  • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

5. HPLC-UV Analysis

Inject 10 µL of the derivatized standard or sample solution into the HPLC system and run the analysis using the conditions outlined in Table 1.[1]

Data Presentation

Table 1: HPLC-UV Chromatographic Conditions

ParameterValue
HPLC ColumnChiralpak IC (250 x 4.6 mm, 5 µm)[1]
Mobile PhaseAcetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1]
Flow Rate1.0 mL/min[1]
Injection Volume10 µL[1]
Column Temperature35°C[1]
UV Detection Wavelength340 nm[1]
Run Time20 minutes[1]

Table 2: Typical Method Validation Parameters (for derivatized piperazine)

Note: The following data are based on a validated method for piperazine and are representative of the expected performance for this compound.[1] The method requires full validation for the specific analyte.

ParameterTypical Performance
Linearity Range30 - 350 ppm[1]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)30 ppm[1]
Limit of Quantification (LOQ)90 ppm[1]
Accuracy (% Recovery)104.87 - 108.06%[1]
Precision (%RSD)< 1.13%[1]

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_start Start weigh Weigh Standard / Prepare Sample Solution prep_start->weigh dilute Prepare Working Standards & Samples weigh->dilute mix Mix Sample/Standard with Borate Buffer dilute->mix add_nbd Add NBD-Cl Solution mix->add_nbd incubate Incubate at 60°C for 30 min add_nbd->incubate stop_rxn Stop Reaction with HCl incubate->stop_rxn filter Filter through 0.22 µm filter stop_rxn->filter inject Inject 10 µL into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 340 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for HPLC-UV analysis of this compound.

References

Application Notes & Protocols: LC-MS Analysis of 3-(Piperazin-1-yl)propanenitrile and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperazin-1-yl)propanenitrile is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Understanding its metabolic fate is crucial for drug development, as its metabolites could be pharmacologically active or contribute to toxicity. This document provides a detailed guide for the analysis of this compound and its putative metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols and data presented are based on established methodologies for the analysis of piperazine-containing compounds and common metabolic pathways.

Proposed Metabolic Pathway

The metabolism of piperazine-containing compounds can involve several enzymatic reactions. Based on known biotransformations of similar structures, the proposed metabolic pathway for this compound is illustrated below. Key transformations include N-dealkylation, oxidation, and hydrolysis of the nitrile group.

cluster_0 Phase I Metabolism parent This compound M1 Piperazine parent->M1 N-dealkylation M2 3-(Piperazin-1-yl)propanoic acid parent->M2 Hydrolysis M3 1-(2-cyanoethyl)piperazin-2-one parent->M3 Oxidation

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

A typical workflow for the LC-MS analysis of this compound and its metabolites from a biological matrix (e.g., plasma, urine, or tissue homogenate) is depicted below.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Evaporation & Reconstitution Centrifuge->Extract Inject Injection into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: General workflow for LC-MS analysis.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and urine samples.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound and metabolite standards

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Spike with 10 µL of the internal standard solution (concentration to be optimized).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a suitable choice (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.[2][3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2][3]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5 µL.[2]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B[2]

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[3] A full scan can be used for initial identification of metabolites.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr (Note: These parameters are instrument-dependent and require optimization.)

MRM Transitions: The following table provides hypothetical MRM transitions for the parent compound and its proposed metabolites. These transitions need to be empirically determined and optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound154.187.120
Piperazine (M1)87.144.115
3-(Piperazin-1-yl)propanoic acid (M2)173.187.120
1-(2-cyanoethyl)piperazin-2-one (M3)168.1111.118
Internal Standard (e.g., Deuterated analog)(Varies)(Varies)(Varies)

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS method. The values are representative and should be established during method validation.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.99> 0.995
LLOQS/N ≥ 101 ng/mL
LODS/N ≥ 30.3 ng/mL[3]
Accuracy85-115% (15% RSD)Within ±15%
Precision (RSD)≤ 15%< 10%
RecoveryConsistent and reproducible80-110%

Table 2: Quantitative Analysis Results (Example Data)

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)Recovery (%)
This compound1 - 10000.9981.092.5
Piperazine (M1)1 - 10000.9971.088.2
3-(Piperazin-1-yl)propanoic acid (M2)1 - 10000.9961.095.1
1-(2-cyanoethyl)piperazin-2-one (M3)1 - 10000.9951.090.7

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound and its potential metabolites in biological matrices. The provided protocols for sample preparation and instrument parameters serve as a strong foundation for method development and validation. Researchers should optimize these conditions for their specific instrumentation and analytical requirements to ensure reliable and accurate results in metabolic studies.

References

Application Notes: 1H and 13C NMR Characterization of 3-(Piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and compiled reference data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-(Piperazin-1-yl)propanenitrile. This document is intended to guide researchers in confirming the structure and purity of this compound, which is a valuable intermediate in medicinal chemistry and drug development.

Introduction

This compound is a bifunctional molecule incorporating a piperazine ring and a propanenitrile side chain. The piperazine moiety is a common pharmacophore found in numerous clinically used drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets. Accurate structural elucidation and purity assessment are critical in the synthesis and application of this compound. NMR spectroscopy is a primary analytical technique for the unambiguous determination of molecular structure.[1] This document outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for sample preparation and data acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These values are based on typical chemical shifts for similar structural motifs.[2][3][4][5] The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.90t, J = 7.0 Hz4HH-3, H-5
~ 2.65t, J = 7.0 Hz2HH-7'
~ 2.50t, J = 7.0 Hz4HH-2, H-6
~ 2.45t, J = 7.0 Hz2HH-8'
~ 1.80s (broad)1HN4-H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 119.0C-9' (CN)
~ 54.0C-2, C-6
~ 53.0C-7'
~ 46.0C-3, C-5
~ 16.0C-8'

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule should be followed.[5][6][7][8][9]

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) can also be used depending on the sample's solubility and the desired chemical shift reference.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Filtration: To ensure a high-resolution spectrum, it is crucial to have a sample free of particulate matter.[7] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

sample_preparation_workflow cluster_0 Sample Preparation Workflow weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap_label 4. Cap and Label filter->cap_label data_acquisition_workflow cluster_1 NMR Data Acquisition and Processing prepare_sample Prepared NMR Sample instrument_setup Instrument Setup (Lock, Tune, Shim) prepare_sample->instrument_setup acquire_1h Acquire ¹H Spectrum instrument_setup->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument_setup->acquire_13c process_data Process Data (FT, Phase, Baseline Correction) acquire_1h->process_data acquire_13c->process_data analyze Analyze Spectra and Assign Peaks process_data->analyze

References

Application Note and Protocol for the Synthesis of N-substituted 3-(piperazin-1-yl)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted 3-(piperazin-1-yl)propanenitrile derivatives, compounds of interest in medicinal chemistry and drug development due to their versatile scaffold. The described method is based on the facile and efficient Michael addition of N-substituted piperazines to acrylonitrile.[1][2]

Introduction

N-substituted piperazine moieties are prevalent in a wide range of pharmacologically active compounds, exhibiting diverse biological activities.[3][4][5][6] The this compound scaffold serves as a valuable intermediate for the synthesis of more complex molecules.[7] The protocol outlined below describes a straightforward and high-yielding synthesis of N-aryl-3-(piperazin-1-yl)propanenitrile as a representative example. The reaction proceeds via a 1,4-addition mechanism of the secondary amine of the N-arylpiperazine to the electron-deficient alkene of acrylonitrile.[1]

Experimental Protocol

Materials and Equipment
  • Reactants:

    • 1-Arylpiperazine (e.g., 1-phenylpiperazine)

    • Acrylonitrile

  • Solvent:

    • 95% Ethanol (for recrystallization)

  • Equipment:

    • Reaction flask equipped with a dropping funnel and magnetic stirrer

    • Heating mantle or water bath

    • Thermometer

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Melting point apparatus

    • Analytical balance

Synthesis of 1-Phenyl-4-(2-cyanoethyl)piperazine

This procedure is adapted from the method described by Pollard and MacDowell.[8][1]

  • Reaction Setup: In a reaction flask, place the 1-arylpiperazine (e.g., 1-phenylpiperazine).

  • Heating: Gently heat the 1-phenylpiperazine to 55°C with stirring.[8]

  • Addition of Acrylonitrile: Slowly add acrylonitrile from a dropping funnel to the heated and stirred 1-phenylpiperazine. A slight excess of acrylonitrile (1.2 moles per mole of piperazine) can be used.[8]

  • Temperature Control: Maintain the reaction temperature at 55°C. The reaction is exothermic, so occasional external cooling may be necessary.[8]

  • Reaction Time: After the addition of acrylonitrile is complete, continue stirring for an additional 1.5 hours at 55°C.[8]

  • Isolation of Crude Product: Allow the reaction mixture to cool to room temperature, during which it should solidify.[8] Transfer the solid mass to a Büchner funnel.

  • Washing: Wash the solid product thoroughly with water to remove any unreacted starting materials and water-soluble impurities.[8]

  • Purification: Recrystallize the crude product from 95% ethanol. Typically, three recrystallizations are sufficient to obtain the pure nitrile.[8]

  • Drying: Dry the purified product in a desiccator or under vacuum.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-substituted this compound derivatives.

N-SubstituentMolar Ratio (Piperazine:Acrylonitrile)Reaction Temperature (°C)Reaction Time (h)Yield (%)Melting Point (°C)Reference
Phenyl1:1.2551.58676.5-77.3[8][1]
2-Methylphenyl----79.5-80.0[1]
3-Methylphenyl----72.0-72.5[1]
4-Methylphenyl----102.5-103.0[1]
3-Chlorophenyl----82.5-83.0[1]

Data for molar ratio, temperature, and time are provided for the synthesis of the phenyl derivative as a representative example. Similar conditions can be applied for other derivatives.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-substituted this compound derivatives.

SynthesisWorkflow Reactants 1. Reactant Preparation - 1-Arylpiperazine - Acrylonitrile Reaction 2. Michael Addition - Heat to 55°C - Slow addition of Acrylonitrile - Stir for 1.5h Reactants->Reaction Heat & Stir Isolation 3. Product Isolation - Cool to room temperature - Filter the solid product Reaction->Isolation Cool Purification 4. Purification - Wash with water - Recrystallize from 95% Ethanol Isolation->Purification Wash & Filter Product 5. Final Product - N-Aryl-3-(piperazin-1-yl)propanenitrile Purification->Product Dry

Caption: Workflow for the synthesis of N-substituted this compound.

Safety Precautions

  • Acrylonitrile is a toxic and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Arylpiperazines may be harmful. Consult the Safety Data Sheet (SDS) for each specific derivative before use.

  • The reaction is exothermic; therefore, careful temperature control is crucial to prevent runaway reactions.

References

Application Notes and Protocols: The Strategic Use of 3-(Piperazin-1-yl)propanenitrile in the Development of Novel CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its frequent appearance in clinically successful drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical and structural properties—such as its basicity, conformational flexibility, and ability to engage in multiple binding interactions—make it an invaluable component in the design of agents for neuropsychiatric and neurodegenerative disorders.[1][3] This document provides an in-depth guide on the strategic application of 3-(Piperazin-1-yl)propanenitrile (CAS: 34064-86-3), a versatile and commercially available building block, in the discovery and development of next-generation CNS therapeutics. We will explore its synthetic versatility, its role in constructing potent ligands for key CNS targets, and provide detailed protocols for synthesis and primary in vitro screening.

Introduction: The Piperazine Scaffold and the Utility of this compound

The prevalence of the piperazine moiety in CNS-active drugs is not coincidental. Its two nitrogen atoms provide handles for modulating aqueous solubility and for introducing diverse substituents to probe structure-activity relationships (SAR).[1][4] This scaffold is a cornerstone in the architecture of drugs targeting a wide array of neurological diseases, including schizophrenia, depression, and anxiety.[5][6]

This compound emerges as a particularly strategic starting material for several reasons:

  • Asymmetric Functionalization: It possesses two distinct reactive sites: a secondary amine within the piperazine ring and a terminal nitrile group. This allows for sequential and controlled chemical modifications.

  • The Piperazine Core: The N-H of the piperazine ring is a nucleophilic site, ideal for reactions like N-alkylation and N-arylation, which are fundamental steps for attaching the pharmacophores that confer target specificity.

  • The Propanenitrile Moiety: The three-carbon linker provides optimal spacing for many CNS receptors, while the nitrile group is a versatile functional group. It can be reduced to a primary amine to extend the molecule or interact with a target, or hydrolyzed to a carboxylic acid.

The inherent properties of this molecule provide a robust foundation for building libraries of compounds aimed at modulating complex neurological pathways.

G cluster_main This compound cluster_mods Key Reactive Sites & Potential Modifications main CAS: 34064-86-3 N_H Secondary Amine (N-H) - N-Arylation - N-Alkylation - Amide Coupling main->N_H Site 1: Pharmacophore Attachment Nitrile Nitrile Group (-C≡N) - Reduction to Primary Amine - Hydrolysis to Carboxylic Acid - Cyclization Reactions main->Nitrile Site 2: Linker Extension / Polarity Modulation

Figure 1: Chemical structure and key reactive sites of this compound.

Application in Antipsychotic Drug Discovery: Targeting Dopamine and Serotonin Receptors

Schizophrenia and other psychotic disorders are primarily managed by agents that modulate dopaminergic and serotonergic systems.[5][7] Atypical antipsychotics often exhibit a multi-receptor profile, acting as antagonists at dopamine D2 receptors and serotonin 5-HT2A receptors, which is believed to contribute to their efficacy with a reduced risk of extrapyramidal side effects.[5][7]

The this compound scaffold is exceptionally well-suited for generating ligands with this desired polypharmacology. By attaching specific aryl or heteroaryl moieties to the piperazine's secondary amine, researchers can tune the compound's affinity for D2, D3, D4, 5-HT1A, and 5-HT2A receptors.[8][9][10]

Design Rationale: The Arylpiperazine Moiety

The "arylpiperazine" fragment is a classic pharmacophore for serotonin and dopamine receptors. The choice of the aromatic system and its substitution pattern is critical for achieving target affinity and selectivity.

  • For D2/D4 Antagonism: Phenyl, substituted phenyl, or quinolinone groups attached to the piperazine can confer potent D2 and D4 receptor antagonism.[8] The design often aims to mimic the binding interactions of established antipsychotics like clozapine.

  • For 5-HT1A/5-HT2A Activity: A methoxyphenylpiperazine (MPP) or pyrimidinylpiperazine moiety is frequently employed to achieve high affinity for serotonin receptors, particularly the 5-HT1A subtype.[11][12]

The propanenitrile linker can then be modified. For instance, its reduction to a 3-aminopropyl chain creates a new basic center that can form crucial ionic interactions within the receptor binding pocket.

Example Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical binding affinity data for a series of derivatives, illustrating how modifications to the core scaffold can impact receptor interaction.

Compound IDR (N-substituent)Linker ModificationD2 Ki (nM)5-HT2A Ki (nM)5-HT1A Ki (nM)
Scaffold H-CH₂CH₂C≡N>10,000>10,000>10,000
DP-01 2-Methoxyphenyl-CH₂CH₂C≡N1,25085045
DP-02 2-Methoxyphenyl-CH₂CH₂CH₂NH₂80042015
DP-03 Dichlorophenyl-CH₂CH₂CH₂NH₂2560350
DP-04 Benzisothiazolyl-CH₂CH₂CH₂NH₂1018950

Causality: The data illustrates key principles. Attaching a 2-methoxyphenyl group (DP-01) immediately introduces high 5-HT1A affinity.[11] Reducing the nitrile to a primary amine (DP-02) generally enhances binding, likely due to the new basic center. Switching the aryl group to a dichlorophenyl (DP-03) or benzisothiazolyl (DP-04) dramatically shifts the affinity profile towards D2/5-HT2A, a hallmark of many antipsychotic drugs.[13]

Application in Antidepressant Drug Discovery: Dual-Action Ligands

Modern antidepressant development has moved towards agents with multiple mechanisms of action to improve efficacy and hasten the onset of therapeutic effects.[4] A particularly promising strategy involves the simultaneous inhibition of the serotonin transporter (SERT) and antagonism of the 5-HT1A autoreceptor.[14][15] This dual action is hypothesized to boost synaptic serotonin levels more effectively than SERT inhibition alone.

This compound provides an excellent starting point for designing such dual-action agents.

G cluster_neuron Serotonergic Synapse cluster_drug Dual-Action Antidepressant presynaptic Presynaptic Neuron 5-HT postsynaptic Postsynaptic Neuron 5-HT Receptors presynaptic:f0->postsynaptic:f0 Neurotransmission sert SERT (Reuptake Pump) presynaptic->sert Reuptake autoreceptor 5-HT1A Autoreceptor (Inhibitory Feedback) presynaptic->autoreceptor Feedback drug SERT Blocker 5-HT1A Antagonist drug:f0->sert Blockade drug:f1->autoreceptor Blockade

Figure 2: Mechanism of a dual-action SERT/5-HT1A antagonist.

The design strategy often involves:

  • N-Arylation: Attaching an aryl group (e.g., methoxyphenyl) to the piperazine to confer 5-HT1A affinity.

  • Nitrile Conversion: Transforming the nitrile into a larger, often lipophilic moiety that can bind to the SERT. For example, the nitrile can be reduced and subsequently used to build structures resembling known SERT inhibitors.

Several published series of compounds with this dual action are based on a 3-(4-arylpiperazin-1-yl)propane core, a structure directly accessible from this compound.[14][15]

Experimental Protocols

The following protocols are provided as validated, foundational methods. Researchers should adapt them based on the specific chemical properties of their target compounds and available laboratory equipment.

Protocol 1: Synthesis of a Representative Arylpiperazine Derivative

This protocol details a two-step synthesis of a model CNS agent precursor: 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-amine .

Objective: To demonstrate the N-arylation of this compound followed by the chemical reduction of the nitrile group.

Materials:

  • This compound (CAS: 34064-86-3)

  • 1-bromo-2-methoxybenzene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)[16]

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Buchwald-Hartwig Amination (N-Arylation)

  • Rationale: This palladium-catalyzed cross-coupling reaction is a highly reliable and general method for forming aryl-nitrogen bonds, which is crucial for installing the pharmacophore responsible for receptor affinity.

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 1-bromo-2-methoxybenzene (1.1 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene via syringe to achieve a substrate concentration of ~0.1 M.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of EtOAc in Hexanes) to yield 3-(4-(2-methoxyphenyl)piperazin-1-yl)propanenitrile .

Step 2: Nitrile Reduction

  • Rationale: The nitrile is converted to a primary amine, a common functional group in CNS drugs that can serve as a hydrogen bond donor or a basic center for salt formation and receptor interaction. Using Raney Nickel is a common industrial method.[16]

  • Method A (LiAlH₄): To a flask containing a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of the nitrile intermediate from Step 1 (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • CAUTION: HIGHLY EXOTHERMIC QUENCH. Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite, washing thoroughly with THF and EtOAc.

  • Concentrate the filtrate to yield the crude product, which can be further purified by chromatography or crystallization if necessary.

G start Start Materials: - this compound - Aryl Halide step1 Step 1: Buchwald-Hartwig Amination (Pd₂(dba)₃ / Xantphos, NaOtBu, Toluene, 100°C) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 purify1 Silica Gel Chromatography workup1->purify1 intermediate Intermediate: 3-(4-Arylpiperazin-1-yl)propanenitrile purify1->intermediate step2 Step 2: Nitrile Reduction (LiAlH₄, THF, 0°C to RT) intermediate->step2 workup2 Fieser Workup (Quench) & Filtration step2->workup2 final_product Final Product: 3-(4-Arylpiperazin-1-yl)propan-1-amine workup2->final_product

Figure 3: General workflow for the two-step synthesis protocol.

Protocol 2: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to D2 receptors expressed in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Test compounds dissolved in DMSO.

  • Membrane preparation from cells stably expressing human D2 receptors (e.g., CHO-K1 or HEK293 cells).

  • [³H]-Spiperone (Radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding (NSB) control: Haloperidol (10 µM final concentration).

  • 96-well microplates, glass fiber filter mats, scintillation cocktail, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • Test compound dilution (or buffer for total binding, or Haloperidol for NSB)

    • [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM)

    • Thawed D2 receptor membrane preparation (e.g., 10-20 µg protein per well)

  • The total assay volume should be 200-250 µL.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer (3x) to remove any non-specifically trapped radioligand.

  • Dry the filter mat. Place it in a sample bag, add scintillation cocktail, and seal.

  • Count the radioactivity (in disintegrations per minute, DPM) for each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(DPM_sample - DPM_NSB) / (DPM_total - DPM_NSB)]).

  • Plot the % Inhibition against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Self-Validation: The trustworthiness of this protocol is ensured by including controls for total binding (no inhibitor) and non-specific binding (a high concentration of a known competitor). A successful assay will show a clear dose-dependent inhibition by the test compound and low non-specific binding (<10% of total binding).

Considerations for In Vivo Evaluation

Once a compound demonstrates promising in vitro activity, the next critical phase is evaluation in animal models.[17]

  • In Vitro BBB Models: Before moving to live animals, in vitro blood-brain barrier (BBB) models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based co-culture systems, can predict a compound's ability to enter the CNS.[18][19][20]

  • Pharmacokinetic (PK) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in rodents is essential to ensure it reaches the brain at therapeutic concentrations and has a suitable half-life.

  • Behavioral Models:

    • Antipsychotic Potential: Models like amphetamine- or PCP-induced hyperlocomotion in rats are used to assess D2 receptor antagonism.[21]

    • Antidepressant Potential: The Forced Swim Test (FST) and Tail Suspension Test (TST) in mice are common screening models for antidepressant-like activity.[4]

    • Safety Pharmacology: A Functional Observational Battery (FOB) or Irwin test in rodents is conducted to identify potential off-target CNS effects, such as sedation, motor impairment, or anxiety.[22]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic scaffold that provides a streamlined and rational entry point into the synthesis of diverse and complex CNS agents. Its inherent chemical handles allow for the systematic exploration of SAR at key neurological targets, including dopamine and serotonin receptors. By leveraging the synthetic and screening protocols outlined in this guide, researchers can efficiently advance their drug discovery programs, from initial hit identification to lead optimization, ultimately contributing to the development of improved treatments for debilitating CNS disorders.

References

Application of 3-(Piperazin-1-yl)propanenitrile in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: The Use of Piperazine in Solid-Phase Synthesis

Introduction

While direct applications of 3-(Piperazin-1-yl)propanenitrile in solid-phase synthesis are not extensively documented in publicly available literature, its parent compound, piperazine, serves as a significant reagent in Solid-Phase Peptide Synthesis (SPPS). Specifically, piperazine is employed as a base for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of growing peptide chains. These application notes detail the use of piperazine as a safer and effective alternative to the more commonly used piperidine, particularly in minimizing certain side reactions.

Core Application: Fmoc Deprotection in SPPS

The primary role of piperazine in SPPS is as a deprotection agent. The Fmoc group is stable to acidic conditions but is readily cleaved by a base-catalyzed β-elimination mechanism. Piperazine, being a secondary amine, efficiently facilitates this reaction. The process involves the abstraction of the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine on the peptide. The excess piperazine then acts as a scavenger for the reactive DBF intermediate.

Advantages of Piperazine over Piperidine

  • Reduced Side Reactions: Piperazine has been shown to minimize base-induced side reactions such as aspartimide formation, especially in sensitive sequences.[1][2] It also causes less racemization of resin-bound C-terminal cysteine.[2]

  • Safer Alternative: Piperidine is a controlled substance in some regions due to its potential use in illicit drug manufacturing, making its procurement and handling cumbersome.[3][4] Piperazine is not subject to these restrictions, offering a logistical advantage.

  • Comparable Efficacy: Studies have shown that piperazine, often used in combination with other reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or with additives like 1-hydroxybenzotriazole (HOBt), can achieve deprotection efficiencies comparable to or even exceeding that of piperidine.[5][6]

Quantitative Data Summary

The following tables summarize the comparative performance of piperazine and piperidine in Fmoc deprotection under various conditions, as reported in the literature.

Table 1: Comparison of Deprotection Reagents on Peptide Purity and Yield [6]

Peptide SequenceDeprotection ReagentCrude Product Yield (%)Purity (%)
NBC1124-Methylpiperidine64>95
Piperidine68 >95
Piperazine62>95
NBC1554-Methylpiperidine55>95
Piperidine59 >95
Piperazine52>95
NBC7594-Methylpiperidine78>95
Piperidine82 >95
Piperazine75>95
NBC19514-Methylpiperidine35>95
Piperidine42 >95
Piperazine34>95

Data from a study using a Liberty Blue™ automated microwave synthesizer.

Table 2: Effect of Deprotection Reagent on Aspartimide Formation [1]

Peptide SequenceDeprotection Conditions (24h)Aspartimide Formation (%)Piperazine Adduct (%)
H-Val-Asp(OtBu)-Gly-OBt20% Piperidine/DMF35.012.0
20% Piperazine/DMF15.01.0
20% Piperazine/0.1M HOBt/DMF1.00.0

Table 3: Racemization of C-terminal Cysteine [2]

Peptide-ResinDeprotection Conditions (24h)Racemization (%)
Fmoc-Cys(Trt)-OCH2-Ph-resin20% Piperidine/DMF~30
20% Piperazine/0.1M HOBt/DMF<5

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperazine/DBU [5][7]

This protocol is designed for the rapid and efficient removal of the Fmoc group, particularly for sequences prone to aggregation.

Materials:

  • Fmoc-protected peptide-resin

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 5% (w/v) piperazine and 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP. Prepare fresh.

  • Washing Solvent: NMP or DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP or DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the swelling solvent from the reaction vessel.

  • First Deprotection: Add the 5% piperazine / 2% DBU deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the resin slurry for 3-5 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin.

  • Reaction: Agitate the resin slurry for 5-10 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with NMP or DMF (5-7 times) to remove all traces of the deprotection reagents and the dibenzofulvene-adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue color) confirms the presence of free primary amines.

Protocol 2: Minimized Side-Reaction Fmoc Deprotection using Piperazine/HOBt [1][2]

This protocol is optimized for sequences sensitive to aspartimide formation or C-terminal cysteine racemization.

Materials:

  • Fmoc-protected peptide-resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperazine with 0.1M 1-hydroxybenzotriazole (HOBt) in DMF.

  • Washing Solvent: DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the swelling solvent.

  • Deprotection: Add the 20% piperazine / 0.1M HOBt solution to the resin.

  • Reaction: Agitate the resin for 20-30 minutes at room temperature. For particularly sensitive sequences, the reaction time may be optimized.

  • Solution Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm complete deprotection.

Visualizations

Fmoc_Deprotection_Pathway Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion  Proton Abstraction Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine  β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF DBF_Adduct DBF-Piperazine Adduct DBF->DBF_Adduct  Michael Addition Piperazine_Base Piperazine (Base) Piperazine_Base->Carbanion Piperazine_Scavenger Piperazine (Scavenger) Piperazine_Scavenger->DBF_Adduct

Caption: Mechanism of Fmoc deprotection using piperazine.

Experimental_Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin (DMF or NMP) Start->Swell Drain1 2. Drain Solvent Swell->Drain1 Deprotect 3. Add Piperazine Solution (e.g., +DBU or +HOBt) Drain1->Deprotect React 4. Agitate/React Deprotect->React Drain2 5. Drain Solution React->Drain2 Wash 6. Wash Resin (DMF or NMP) Drain2->Wash Kaiser 7. Kaiser Test (Optional) Wash->Kaiser End End: Deprotected Peptide-Resin Kaiser->End

Caption: General workflow for Fmoc deprotection in SPPS.

References

Application Notes and Protocols: Derivatization of 3-(Piperazin-1-yl)propanenitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs with a wide range of biological activities.[1][2] Its unique physicochemical properties, including high bioavailability, often contribute to favorable pharmacokinetic profiles. 3-(Piperazin-1-yl)propanenitrile is a versatile starting material for the synthesis of novel piperazine derivatives. The secondary amine of the piperazine ring provides a reactive handle for various chemical modifications, primarily through N-alkylation and N-acylation reactions.[3] This allows for the systematic exploration of the chemical space around the piperazine core to develop new therapeutic agents. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compounds.

Derivatization Strategies

The primary routes for derivatizing this compound involve the functionalization of the secondary amine on the piperazine ring. The two most common and effective methods are N-alkylation and N-acylation. To ensure mono-substitution and avoid the formation of undesired bis-derivatives, a protecting group strategy, such as using a tert-butyloxycarbonyl (Boc) group, can be employed. However, direct derivatization can be achieved under controlled conditions.

Experimental Workflow for Derivatization

The general workflow for the synthesis and purification of this compound derivatives is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start This compound reaction Derivatization Reaction (N-Alkylation or N-Acylation) start->reaction extraction Extraction reaction->extraction reagents Alkyl Halide / Acyl Chloride Base, Solvent reagents->reaction purification Column Chromatography extraction->purification analysis NMR, MS, etc. purification->analysis product Pure Derivative analysis->product G cluster_screening Biological Screening cluster_evaluation Further Evaluation start Synthesized Derivatives primary_screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Dose-Response, Mechanism of Action) hit_identification->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization lead_compound Lead Compound lead_optimization->lead_compound MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylation CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse GrowthFactor Growth Factor GrowthFactor->RTK PiperazineDerivative Piperazine Derivative PiperazineDerivative->RAF Inhibition

References

Patent literature on the synthesis and application of 3-(Piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Piperazin-1-yl)propanenitrile is a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its bifunctional nature, featuring a reactive nitrile group and a versatile piperazine moiety, allows for a variety of chemical transformations. The piperazine ring is a common scaffold in many centrally active drugs, and the propanenitrile side chain can be further modified, for instance, by reduction to a primary amine, to introduce additional functionalities. This document provides detailed application notes and protocols based on patent literature for the synthesis and subsequent application of this compound.

Application Note 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a Michael addition of piperazine to acrylonitrile or by nucleophilic substitution using 3-chloropropionitrile. The following protocol is a representative method for the cyanoethylation of piperazine.

Experimental Protocol: Synthesis via Cyanoethylation

Objective: To synthesize this compound by the reaction of piperazine with acrylonitrile.

Materials:

  • Piperazine

  • Acrylonitrile

  • Methanol (or another suitable solvent like water or a polar aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 eq.) in methanol.

  • Slowly add acrylonitrile (1.0-1.2 eq.) to the stirred solution at room temperature. The addition is often exothermic, and cooling may be necessary to maintain the desired temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-6 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of similar propanenitrile derivatives via cyanoethylation, as described in the patent literature.

ParameterValue/RangeReference
Reactants
AminePiperazineGeneral Method
Cyanoethylating AgentAcrylonitrileGeneral Method
Reaction Conditions
SolventMethanol, Water, or neatGeneral Method
TemperatureRoom Temperature to RefluxGeneral Method
Reaction Time2 - 18 hours[1]
Yield and Purity
YieldTypically > 80%General Method
Purity> 95% after purificationGeneral Method

Synthesis Workflow Diagram

Synthesis_Workflow Piperazine Piperazine Reaction Reaction (Methanol, Reflux) Piperazine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Workup Work-up (Solvent Removal) Reaction->Workup Purification Purification (Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound

Application Note 2: Reduction to 3-(Piperazin-1-yl)propan-1-amine Derivatives

A key application of this compound derivatives is their reduction to the corresponding 3-(piperazin-1-yl)propan-1-amine. These diamine derivatives are important building blocks for the synthesis of various active pharmaceutical ingredients. Patent WO2017144404A1 describes the hydrogenation of 3-(4-methylpiperazin-1-yl)propanenitrile to 3-(4-methylpiperazin-1-yl)propan-1-amine using various catalysts.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 3-(4-methylpiperazin-1-yl)propan-1-amine by the catalytic hydrogenation of 3-(4-methylpiperazin-1-yl)propanenitrile.[2]

Materials:

  • 3-(4-methylpiperazin-1-yl)propanenitrile

  • Methanol (MeOH)

  • Raney-Cobalt (Ra-Co) or other suitable catalyst (e.g., Raney-Nickel)

  • Stainless steel autoclave

  • Hydrogen gas (H₂)

Procedure:

  • Charge a 35 mL stainless steel autoclave with 200 mg (1.3 mmol) of 3-(4-methylpiperazin-1-yl)propanenitrile, 2 ml of MeOH, and 20 mg of Raney-Cobalt.[2]

  • Seal the autoclave and pressurize with 10 bar of H₂, then release the pressure. Repeat this process three times to ensure an inert atmosphere.[2]

  • Charge the autoclave with 10 bar of hydrogen.[2]

  • Heat the autoclave to 40 °C and shake for 2 hours.[2]

  • After the reaction, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the product can be further purified if necessary. The conversion and yield can be determined by GC analysis.[2]

Data Presentation

The following table summarizes the quantitative data from various reaction conditions for the synthesis of 3-(4-methylpiperazin-1-yl)propan-1-amine as described in WO2017144404A1.[2]

CatalystTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Relative Yield (%)
Raney-Cobalt401022697
Raney-Nickel4010210096
Pd/C401022>99
Pt/C401022>99
Rh/Alox401021>99

Application Workflow Diagram

Application_Workflow Start_Material This compound Derivative Hydrogenation Catalytic Hydrogenation (e.g., Ra-Ni, H₂) Start_Material->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Final_Product 3-(Piperazin-1-yl)propan-1-amine Derivative Filtration->Final_Product

Reduction of the Propanenitrile Derivative

Representative Signaling Pathway for Antipsychotic Drugs

Piperazine derivatives are integral components of many antipsychotic drugs, which often exert their therapeutic effects by modulating dopaminergic and serotonergic signaling pathways in the brain. A common mechanism of action for atypical antipsychotics involves antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. The following diagram illustrates a simplified representation of this dual receptor antagonism.

Dopamine and Serotonin Receptor Antagonism

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Cellular_Response Modulation of Cellular Response D2_Receptor->Cellular_Response Signal Transduction HT2A_Receptor->Cellular_Response Signal Transduction Antipsychotic Atypical Antipsychotic (Piperazine Derivative) Antipsychotic->D2_Receptor Blocks Antipsychotic->HT2A_Receptor Blocks

Antipsychotic Drug Signaling Pathway

References

Commercial suppliers and purity of 3-(Piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the commercial availability and potential applications of 3-(Piperazin-1-yl)propanenitrile, a versatile intermediate in pharmaceutical and chemical synthesis. The following sections detail commercial suppliers, purity levels, and a representative synthetic protocol.

Commercial Suppliers and Purity

This compound is readily available from a variety of commercial suppliers, with purity levels typically suitable for research and development purposes. The table below summarizes a selection of vendors and their offered purities.

SupplierStated PurityCAS NumberNotes
SynHet>99%34064-86-3Offers pharmaceutical grade (USP, BP, Ph. Eur.) and is ISO 9001 certified.[1]
Sigma-Aldrich97%34064-86-3
CP Lab Safety95%34064-86-3[2]
LookChem97%34064-86-3Lists multiple suppliers with this purity level.[3]
BLD Pharm-34064-86-3Storage at 2-8°C recommended.[4]
ChemScene≥98%182231-04-5Note: This is for the related compound 3-Oxo-3-(piperazin-1-yl)propanenitrile.[5]
ChemScene≥97%1394042-17-1Note: This is for the hydrochloride salt of the related compound 3-Oxo-3-(piperazin-1-yl)propanenitrile.[6]

Applications in Synthesis

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its bifunctional nature, containing both a nucleophilic secondary amine within the piperazine ring and a nitrile group, allows for a variety of chemical transformations. A primary application is its use as an intermediate in the synthesis of molecules like ziprasidone, a serotonin and dopamine receptor antagonist.[7][8]

Experimental Protocols

The following is a representative protocol for a reaction type where this compound could be utilized as a reactant, based on general synthetic procedures for similar compounds.

General Procedure for the N-Arylation of this compound

This protocol describes a typical procedure for the reaction of a piperazine-containing compound with a chloro-substituted aromatic or heteroaromatic ring.

Materials:

  • This compound

  • 3-Chloro-1,2-benzisothiazole (or other suitable aryl/heteroaryl chloride)

  • Ethanol

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-chloro-1,2-benzisothiazole (1 mmol) and ethanol.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 36 hours with stirring.

  • After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the ethyl acetate layer with water in a separatory funnel.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by crystallization or column chromatography.

Purity Analysis

The purity of this compound can be assessed using a variety of analytical techniques.[1] Suppliers often provide a certificate of analysis with the product, detailing the methods used for quality control. Common analytical methods include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Fourier-Transform Infrared Spectroscopy (FTIR)

A reliable method for the determination of piperazine residues in various samples has been established using ultrahigh-performance liquid chromatography (UHPLC) coupled with a fluorescence detector (FLD) after derivatization.[9]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a derivative of this compound.

G cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactant1 This compound reaction_step Reaction at Elevated Temperature reactant1->reaction_step reactant2 Aryl/Heteroaryl Halide reactant2->reaction_step solvent Solvent (e.g., Ethanol) solvent->reaction_step concentration1 Concentration reaction_step->concentration1 extraction Solvent Extraction concentration1->extraction drying Drying extraction->drying concentration2 Final Concentration drying->concentration2 purification Purification (Crystallization/Chromatography) concentration2->purification final_product Final Product purification->final_product analysis Purity Analysis (HPLC, GC-MS, NMR) final_product->analysis

Caption: Generalized workflow for the synthesis and purification of a this compound derivative.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(Piperazin-1-yl)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-(Piperazin-1-yl)propanenitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during the synthesis of this compound, a versatile building block in medicinal chemistry.

Issue 1: Low or No Product Yield

  • Possible Cause A: Incomplete Reaction

    • Troubleshooting Tip: The reaction between piperazine and acrylonitrile may not have gone to completion. Monitor the reaction's progress using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. Ensure the quality of the starting materials, as impurities can inhibit the reaction.

  • Possible Cause B: Formation of Disubstituted Byproduct

    • Troubleshooting Tip: Piperazine has two reactive nitrogen atoms, which can lead to the formation of a disubstituted byproduct where two acrylonitrile molecules react with one piperazine molecule. To favor the desired mono-substituted product, use a significant molar excess of piperazine relative to acrylonitrile. This statistical approach increases the probability of acrylonitrile reacting with a fresh piperazine molecule rather than the already substituted product.

  • Possible Cause C: Suboptimal Reaction Temperature

    • Troubleshooting Tip: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, if the temperature is too high, it can promote the formation of side products and decomposition. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Issue 2: Poor Product Purity

  • Possible Cause A: Presence of Unreacted Starting Materials

    • Troubleshooting Tip: Unreacted piperazine or acrylonitrile can contaminate the final product. As mentioned previously, using a large excess of piperazine can help consume all the acrylonitrile. The excess piperazine, being more water-soluble than the product, can often be removed during the aqueous work-up. For purification, consider vacuum distillation or column chromatography.

  • Possible Cause B: Presence of the Disubstituted Byproduct

    • Troubleshooting Tip: The disubstituted byproduct can be challenging to separate from the desired mono-substituted product due to similar polarities. Careful optimization of the stoichiometry is the best preventative measure. If the byproduct does form, meticulous column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) may be required for separation.

  • Possible Cause C: Product Loss During Work-up and Purification

    • Troubleshooting Tip: The product may be lost during extraction or purification steps. This compound has some water solubility. Therefore, when performing an aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. When performing distillation, ensure the vacuum is sufficiently low to prevent product decomposition at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common method for the synthesis of this compound is the aza-Michael addition of piperazine to acrylonitrile. This reaction involves the nucleophilic attack of a nitrogen atom from the piperazine ring onto the electron-deficient β-carbon of acrylonitrile.

Q2: How can I minimize the formation of the di-substituted byproduct?

A2: A key strategy to achieve selective mono-N-alkylation is to use a large molar excess of piperazine. By having a much higher concentration of unreacted piperazine compared to the mono-substituted product, the statistical probability of acrylonitrile reacting with an unsubstituted piperazine is significantly higher.

Q3: What are the recommended reaction conditions for the synthesis?

A3: The reaction is typically carried out without a solvent, using the excess piperazine as the reaction medium. The reaction can be run at temperatures ranging from room temperature to a gentle reflux. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time and temperature for your specific setup.

Q4: What is the best method for purifying the final product?

A4: After the reaction is complete, the excess piperazine is typically removed by an aqueous work-up. The crude product can then be purified by vacuum distillation. If further purification is needed, column chromatography on silica gel can be employed.

Q5: What analytical techniques are suitable for characterizing the product?

A5: The structure and purity of this compound can be confirmed using several analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Aza-Michael Addition

This protocol outlines a general procedure for the synthesis of this compound via an aza-Michael addition.

Materials:

  • Piperazine (anhydrous)

  • Acrylonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a significant molar excess of anhydrous piperazine (e.g., 5-10 equivalents).

  • Begin stirring the piperazine and gently heat it until it melts, if necessary.

  • Slowly add acrylonitrile (1.0 equivalent) dropwise to the stirred piperazine. An exothermic reaction may be observed.

  • After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) for several hours.

  • Monitor the reaction progress by TLC or GC-MS until the acrylonitrile is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dissolve the reaction mixture in dichloromethane.

  • Wash the organic solution with brine to remove the excess piperazine. Repeat the washing two to three times.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic protocol.

ParameterValue
Reactants Piperazine, Acrylonitrile
Stoichiometry (Piperazine:Acrylonitrile) 5:1 to 10:1 molar ratio
Solvent None (excess piperazine acts as solvent)
Reaction Temperature 40-60 °C
Reaction Time 2-6 hours (monitor by TLC/GC-MS)
Purification Method Aqueous work-up followed by vacuum distillation

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants 1. Charge Piperazine (5-10 eq) add_acrylonitrile 2. Add Acrylonitrile (1 eq) dropwise reactants->add_acrylonitrile react 3. Heat and Stir (40-60 °C, 2-6 h) add_acrylonitrile->react monitor 4. Monitor Reaction (TLC/GC-MS) react->monitor cool 5. Cool to RT monitor->cool dissolve 6. Dissolve in DCM cool->dissolve wash 7. Wash with Brine dissolve->wash dry 8. Dry with Na2SO4 wash->dry filter_concentrate 9. Filter and Concentrate dry->filter_concentrate distill 10. Vacuum Distillation filter_concentrate->distill characterize 11. Characterization (NMR, MS, GC/HPLC) distill->characterize

Caption: Experimental workflow for the synthesis of this compound.

Minimizing byproduct formation in 3-(Piperazin-1-yl)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Piperazin-1-yl)propanenitrile. Our focus is on minimizing the formation of byproducts to ensure a high yield and purity of the desired monosubstituted product.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most common byproduct is the disubstituted piperazine, N,N'-bis(2-cyanoethyl)piperazine. This occurs when a second molecule of acrylonitrile reacts with the remaining secondary amine of the desired product, this compound.

Q2: How can I control the formation of the N,N'-bis(2-cyanoethyl)piperazine byproduct?

A2: Several strategies can be employed to favor the formation of the mono-substituted product:

  • Molar Ratio of Reactants: Using a significant excess of piperazine (e.g., 5 to 10 equivalents) relative to acrylonitrile statistically favors the reaction of acrylonitrile with an unreacted piperazine molecule over the mono-substituted product.

  • Controlled Addition: Adding acrylonitrile slowly to the reaction mixture, especially at lower temperatures, helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of disubstitution.

  • Use of a Protecting Group: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step after the cyanoethylation.

  • In-situ Monoprotonation: One nitrogen of piperazine can be selectively deactivated by in-situ formation of piperazine monohydrochloride, directing the reaction to the free secondary amine.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A3: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are all effective methods for monitoring the reaction.[2][3] These techniques can distinguish between the starting materials, the desired product, and the disubstituted byproduct, allowing for reaction optimization and assessment of the final product's purity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low yield of this compound Incomplete reaction.- Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. - Consider extending the reaction time or moderately increasing the temperature, while being mindful of potential byproduct formation.
Suboptimal reaction conditions.- Ensure all reagents and solvents are anhydrous. - Optimize the stoichiometry; a large excess of piperazine is often beneficial.[4]
High percentage of N,N'-bis(2-cyanoethyl)piperazine byproduct Molar ratio of reactants is too low (insufficient excess of piperazine).- Increase the molar excess of piperazine to acrylonitrile to 5:1 or even 10:1.
High reaction temperature or prolonged reaction time.- Perform the reaction at a lower temperature (e.g., 0-10 °C) and add the acrylonitrile dropwise. - Monitor the reaction closely and stop it once the formation of the desired product is maximized.
High concentration of acrylonitrile.- Use a syringe pump for the slow and controlled addition of acrylonitrile.
Difficulty in purifying the final product Similar physical properties of the product and the main byproduct.- Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The basic piperazine derivatives will move to the aqueous layer. Basify the aqueous layer and re-extract the product with an organic solvent. - Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. - Column Chromatography: While potentially resource-intensive for large scales, silica gel column chromatography can effectively separate the mono- and di-substituted products.
Presence of unreacted piperazine in the final product Insufficient purification.- If using acid-base extraction, ensure thorough washing of the organic layer containing the purified product. - For column chromatography, optimize the eluent system to achieve better separation. - Vacuum Distillation: Piperazine has a lower boiling point than this compound and can be removed by vacuum distillation.

Data Presentation

Table 1: Effect of Piperazine to Acrylonitrile Molar Ratio on Product Distribution

Piperazine:Acrylonitrile Molar RatioThis compound Yield (%)N,N'-bis(2-cyanoethyl)piperazine Yield (%)
1:140-5030-40
3:165-7510-20
5:1>80<10
10:1>90<5

Note: The yields presented are approximate and can vary based on specific reaction conditions such as temperature and reaction time.

Table 2: Comparison of Different Synthetic Strategies

Strategy Advantages Disadvantages
Excess Piperazine - Simple, one-step reaction. - Avoids protection/deprotection steps.- Requires a large amount of piperazine. - May require more rigorous purification to remove excess piperazine.
Mono-protected Piperazine (e.g., N-Boc) - High selectivity for the mono-substituted product. - Simplified purification.- Requires additional steps for protection and deprotection, which can lower the overall yield. - Protecting group reagents can be expensive.
In-situ Monoprotonation - Cost-effective way to achieve mono-selectivity. - Simple procedure.- May require careful control of pH and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Excess Piperazine

Materials:

  • Piperazine (10 equivalents)

  • Acrylonitrile (1 equivalent)

  • Methanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add acrylonitrile dropwise to the cooled piperazine solution over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to remove excess piperazine, followed by acid-base extraction or column chromatography to isolate the pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants Piperazine Piperazine Product This compound Piperazine->Product + Acrylonitrile Acrylonitrile Acrylonitrile Byproduct N,N'-bis(2-cyanoethyl)piperazine Product->Byproduct + Acrylonitrile (Side Reaction)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Byproduct Formation CheckRatio Check Piperazine:Acrylonitrile Ratio Start->CheckRatio RatioOK Ratio > 5:1? CheckRatio->RatioOK IncreaseRatio Increase Piperazine Excess RatioOK->IncreaseRatio No CheckTemp Check Reaction Temperature RatioOK->CheckTemp Yes IncreaseRatio->CheckTemp TempOK Temperature < 10°C? CheckTemp->TempOK LowerTemp Lower Temperature & Slow Addition TempOK->LowerTemp No CheckPurity Analyze Product Purity (GC-MS/HPLC) TempOK->CheckPurity Yes LowerTemp->CheckPurity Purification Optimize Purification (Distillation/Extraction/Chromatography) CheckPurity->Purification Impure Success High Yield & Purity Achieved CheckPurity->Success Pure Purification->Success

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Purification of 3-(Piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-(Piperazin-1-yl)propanenitrile by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?

The main challenge is the interaction between the basic piperazine moiety of the compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to strong adsorption, resulting in poor separation, significant peak tailing, or even irreversible binding of the compound to the column.[1][2]

Q2: What are the common symptoms of problematic purification of basic compounds like this compound on silica gel?

Common symptoms include:

  • Streaking or Tailing: The compound elutes as a long, drawn-out streak rather than a compact band.[1]

  • Poor Recovery: A significant portion of the compound remains on the column.

  • Irreproducible Elution: The retention factor (Rf) and elution profile vary between runs.

  • Broad Peaks: The eluted compound is spread across many fractions with low concentration.

Q3: Can I use standard normal-phase silica gel chromatography for this purification?

While it is possible, it often requires modification of the mobile phase to achieve good results. Without any additives, the acidic nature of silica gel will likely cause the issues mentioned above.[2] It is recommended to either use a modified mobile phase or an alternative stationary phase.

Q4: What are the alternatives to standard silica gel for this purification?

Several alternative stationary phases can provide better results for purifying basic compounds:

  • Neutral or Basic Alumina: Alumina is a good alternative to silica for the purification of basic amines as it lacks the acidic silanol groups.[1][3][4][5]

  • Amine-bonded Silica: These columns have an aminopropyl group chemically bonded to the silica surface, which masks the acidic silanols and creates a more neutral environment, leading to more efficient elution of basic compounds.[2][6]

  • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography can be a viable option, often requiring a basic modifier in the mobile phase for good peak shape.[1]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions when purifying this compound by column chromatography.

ProblemPotential Cause(s)Recommended Solution(s)
Compound streaks or tails badly on silica gel Interaction of the basic amine with acidic silanol groups on the silica surface.[1][2]- Add a basic modifier to the mobile phase, such as 0.1-2% triethylamine (TEA) or a small percentage of ammonium hydroxide.[7][8][9][10] - Switch to a less acidic stationary phase like neutral or basic alumina.[3][4] - Use an amine-functionalized silica column.[6]
Compound does not elute from the silica gel column (or very poor recovery) Strong ionic interaction between the protonated amine and the deprotonated silanol groups.[2]- Increase the polarity of the mobile phase significantly (e.g., high percentage of methanol in dichloromethane). - Add a stronger base like ammonium hydroxide to the eluent to deprotonate the compound and displace it from the silica. - Consider using a different stationary phase like alumina or reversed-phase C18 silica.[1]
Inconsistent retention times (Rf values change) - Inconsistent mobile phase composition. - Column deactivation or degradation over time, especially with aqueous mobile phases.- Ensure precise and consistent preparation of the mobile phase. - If using a basic modifier, ensure it is homogenously mixed. - Avoid using aqueous mobile phases with standard silica gel for extended periods.
Poor separation from impurities - Inappropriate solvent system. - Column overloading.- Systematically screen different solvent systems with varying polarities and compositions. Use TLC to guide solvent selection. - Reduce the amount of crude sample loaded onto the column. A general rule is to use 20-50 times the sample weight in adsorbent.[11]
High backpressure - Clogged column frit. - Precipitation of the sample at the top of the column. - Use of very fine silica particles.- Ensure the sample is fully dissolved and filtered before loading. - Use a less viscous mobile phase if possible. - Ensure the column is packed properly without excessive compression.

Experimental Protocols

Due to the lack of a specific published protocol for the column chromatography of this compound, a general methodology is provided below. It is crucial to first determine the solubility of the crude material in various solvents and to perform thin-layer chromatography (TLC) to identify a suitable solvent system.

Method 1: Column Chromatography on Silica Gel with a Basic Modifier
  • Stationary Phase: Standard silica gel (60-120 mesh or 230-400 mesh).

  • Solvent System Selection (TLC):

    • Develop a TLC plate with the crude mixture using a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Start with a ratio of 98:2 (DCM:MeOH) and gradually increase the polarity.

    • If streaking is observed, add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase. A good starting point is 95:4:1 (DCM:MeOH:TEA).

    • The ideal solvent system should give a well-defined spot for the desired compound with an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (or a less polar solvent like hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the selected solvent system.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of methanol).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Column Chromatography on Alumina
  • Stationary Phase: Neutral or basic alumina (Activity I, II, or III). Neutral alumina is often a good starting point.[3][5]

  • Solvent System Selection (TLC):

    • Use alumina TLC plates to develop a suitable solvent system. Common eluents for alumina are mixtures of non-polar and polar solvents such as Hexane/Ethyl Acetate, DCM/Ethyl Acetate, or DCM/MeOH.

    • The need for a basic modifier is often eliminated with alumina.[3][4]

  • Column Packing and Elution:

    • Follow the same procedures for column packing, sample loading, and elution as described for silica gel, substituting alumina for silica.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

G Troubleshooting Workflow for Purification start Start Purification tlc Perform TLC with DCM/MeOH start->tlc check_streaking Streaking or Tailing? tlc->check_streaking add_modifier Add 0.5-2% TEA or NH4OH to Mobile Phase check_streaking->add_modifier Yes check_rf Good Rf (0.2-0.4)? check_streaking->check_rf No re_tlc Re-run TLC add_modifier->re_tlc re_tlc->check_rf check_rf->tlc No, Adjust Polarity run_column Run Silica Gel Column check_rf->run_column Yes check_elution Compound Elutes Cleanly? run_column->check_elution success Purification Successful check_elution->success Yes no_elution Compound Stuck or Poor Recovery check_elution->no_elution No poor_separation Poor Separation check_elution->poor_separation Partial increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity use_alumina Switch to Alumina Column no_elution->use_alumina increase_polarity->run_column optimize_gradient Optimize Gradient or Try Different Solvent System poor_separation->optimize_gradient optimize_gradient->run_column

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 3-(Piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing 3-(Piperazin-1-yl)propanenitrile. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying this compound by recrystallization?

A1: The primary challenges in purifying piperazine-containing compounds like this compound stem from their inherent physicochemical properties. These include:

  • Hygroscopicity: Piperazine derivatives readily absorb moisture from the atmosphere, which can complicate handling and accurate weighing.[1]

  • High Polarity and Basicity: The presence of two nitrogen atoms makes these compounds highly polar and basic, which can lead to issues with solvent selection and chromatographic separation.[1]

  • Tendency for Salt and Hydrate Formation: This compound can easily form salts and hydrates, potentially leading to inconsistencies in the isolated material.[1]

  • Co-precipitation of Impurities: Structurally similar impurities may co-precipitate with the desired product, making it difficult to achieve high purity through simple crystallization.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

Potential single-solvent systems to explore include:

  • Isopropanol

  • Ethanol

  • Acetonitrile

  • Toluene

Mixed-solvent systems can also be effective. Common examples include:

  • n-Hexane/Acetone[3]

  • n-Hexane/Ethyl Acetate[3]

  • n-Hexane/Tetrahydrofuran (THF)[3]

Q3: How can I determine the optimal solvent system for my sample?

A3: A systematic approach to solvent screening is recommended. This involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and the solvent's boiling point. The ideal solvent will dissolve the compound when hot but yield crystals upon cooling.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: This often occurs when the melting point of the compound is low relative to the solvent's boiling point, or if the solution is supersaturated with impurities.[4]

  • Solution 1: Re-dissolve and Add More Solvent: Gently warm the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly.[4]

  • Solution 2: Slower Cooling: Very slow cooling can favor the formation of crystals over oil. Try leaving the hot solution to cool on a hot plate that is turned off, or in a Dewar flask.[4]

  • Solution 3: Change Solvent System: If oiling out persists, a different solvent or solvent mixture should be tried.

Issue 2: No crystals form upon cooling.

  • Cause: The most common reason for this is using too much solvent, resulting in a solution that is not sufficiently supersaturated upon cooling.[4]

  • Solution 1: Reduce Solvent Volume: Reduce the volume of the solvent by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) and then attempt to crystallize again.[4]

  • Solution 2: Induce Crystallization: If the solution appears to be supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[2]

  • Solution 3: Use an Anti-Solvent: If using a single solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then allow it to stand for crystal growth.[2]

Issue 3: The crystal yield is very low.

  • Cause: This could be due to using an excessive amount of solvent, premature filtration before crystallization is complete, or significant impurities in the starting material.[2]

  • Solution 1: Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Solution 2: Ensure Complete Crystallization: Allow sufficient time for crystallization, which can range from hours to days. Ensure the solution has reached the optimal low temperature before filtration.[2]

  • Solution 3: Further Purification: If the crude material contains a large proportion of impurities, consider a preliminary purification step, such as column chromatography, before recrystallization.

Data Presentation

Since quantitative solubility data for this compound is not publicly available, the following table is provided as a template for researchers to record their own experimental findings during solvent screening.

Solvent/Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Formation upon Cooling? (Yes/No)Observations (e.g., oiling out, color change)
Isopropanol
Ethanol
Acetonitrile
Toluene
n-Hexane/Acetone (specify ratio)
n-Hexane/Ethyl Acetate (specify ratio)

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an appropriate flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., isopropanol) and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in a refrigerator or an ice bath.[2]

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble, e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is poorly soluble, e.g., n-hexane) dropwise with stirring until the solution becomes persistently turbid.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystal Growth: Allow the solution to stand undisturbed to facilitate slow crystal growth.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Outcome? cool->outcome crystals Crystals Formed outcome->crystals Yes no_crystals No Crystals outcome->no_crystals No oiling_out Oiling Out outcome->oiling_out Oil low_yield Low Yield outcome->low_yield Poor reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce_xtal Induce Crystallization (Scratch/Seed) no_crystals->induce_xtal add_solvent Re-dissolve & Add More Solvent oiling_out->add_solvent slow_cool Cool More Slowly oiling_out->slow_cool check_purity Check Purity/ Pre-purify low_yield->check_purity reduce_solvent->cool induce_xtal->outcome add_solvent->cool slow_cool->outcome check_purity->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Stability of 3-(Piperazin-1-yl)propanenitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(Piperazin-1-yl)propanenitrile under acidic and basic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?

A1: Based on the chemical structure of this compound, two primary degradation pathways are anticipated under hydrolytic stress:

  • Hydrolysis of the Nitrile Group: The propanenitrile side chain is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an amide intermediate to form the corresponding carboxylic acid, 3-(piperazin-1-yl)propanoic acid.[1][2][3][4]

  • Degradation of the Piperazine Ring: The piperazine ring, a cyclic diamine, can also undergo degradation, particularly under more strenuous conditions. This can involve ring-opening reactions or oxidation. Common degradation products of piperazine itself include ethylenediamine and N-formylpiperazine.[3][5][6]

Q2: How can I monitor the degradation of this compound?

A2: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometric (MS) detection is the recommended approach.[7] An LC-MS method would be particularly advantageous for identifying unknown degradation products.

Q3: What are the typical conditions for a forced degradation study of this compound?

A3: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule.[8][9] Typical conditions involve exposing a solution of the compound to acid, base, oxidative, thermal, and photolytic stress. For hydrolytic degradation, the following conditions are a good starting point:

  • Acidic Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl) at room temperature and elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH) at room temperature and elevated temperatures (e.g., 60°C).

The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.[10]

Troubleshooting Guide

Issue 1: Rapid degradation is observed upon dissolving the compound in an acidic or basic solution.

  • Possible Cause: The compound may be highly labile under the chosen pH conditions.

  • Solution:

    • Lower the concentration of the acid or base.

    • Conduct the experiment at a lower temperature to slow down the degradation rate.

    • Prepare and analyze samples immediately after preparation.

Issue 2: Multiple unknown peaks appear in the chromatogram after stressing the sample.

  • Possible Cause: The compound is degrading into several products.

  • Solution:

    • Use a gradient elution method in your HPLC to improve the separation of the peaks.

    • Employ LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which will aid in their identification.[7]

    • Tandem mass spectrometry (MS/MS) can provide structural information about the degradation products.

Issue 3: The mass balance of the stressed sample is poor (the sum of the parent compound and degradation products is significantly less than 100%).

  • Possible Cause:

    • Some degradation products may not be UV active or may not ionize well in the mass spectrometer.

    • Volatile degradation products may have formed and escaped.

    • The compound or its degradants may be adsorbing to the sample vial.

  • Solution:

    • Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV.

    • Use headspace Gas Chromatography (GC) to analyze for volatile compounds.

    • Use silanized vials to minimize adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic solutions and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution to separate vials.

    • Add an equal volume of 1 M HCl to one vial and 0.1 M HCl to another.

    • Keep one set of vials at room temperature and another set in a water bath at 60°C.

  • Base Hydrolysis:

    • Transfer a known volume of the stock solution to separate vials.

    • Add an equal volume of 1 M NaOH to one vial and 0.1 M NaOH to another.

    • Keep one set of vials at room temperature and another set in a water bath at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the aliquots before analysis if necessary.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

Protocol 2: HPLC Method for Stability Analysis

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: UV at 210 nm or MS in positive ion mode.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Acidic Conditions

ConditionTime (hours)Assay of Parent (%)% Degradation Product 1 (3-(piperazin-1-yl)propanoic acid)% Total Degradation
0.1 M HCl, RT2495.24.54.8
1 M HCl, RT2485.713.114.3
0.1 M HCl, 60°C889.39.810.7
1 M HCl, 60°C870.125.429.9

Table 2: Hypothetical Degradation of this compound under Basic Conditions

ConditionTime (hours)Assay of Parent (%)% Degradation Product 1 (3-(piperazin-1-yl)propanoic acid)% Total Degradation
0.1 M NaOH, RT2492.57.17.5
1 M NaOH, RT2478.919.821.1
0.1 M NaOH, 60°C881.417.518.6
1 M NaOH, 60°C855.338.244.7

Visualizations

G cluster_acid Acidic Hydrolysis parent_acid This compound amide_intermediate_acid 3-(Piperazin-1-yl)propanamide (Amide Intermediate) parent_acid->amide_intermediate_acid H3O+ ring_opened_acid Piperazine Ring Opened Products (Minor Degradants) parent_acid->ring_opened_acid Strong Acid, Heat carboxylic_acid_acid 3-(Piperazin-1-yl)propanoic acid (Major Degradant) amide_intermediate_acid->carboxylic_acid_acid H3O+

Caption: Predicted degradation pathway under acidic conditions.

G cluster_base Basic Hydrolysis parent_base This compound amide_intermediate_base 3-(Piperazin-1-yl)propanamide (Amide Intermediate) parent_base->amide_intermediate_base OH- ring_opened_base Piperazine Ring Opened Products (Minor Degradants) parent_base->ring_opened_base Strong Base, Heat carboxylate_salt_base 3-(Piperazin-1-yl)propanoate Salt (Major Degradant) amide_intermediate_base->carboxylate_salt_base OH-

Caption: Predicted degradation pathway under basic conditions.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Temp) start->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize and Dilute sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze data Quantify Parent and Degradants & Identify Unknowns analyze->data

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Identification of Degradation Products of 3-(Piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Piperazin-1-yl)propanenitrile. The following information is designed to help identify potential degradation products and address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to degradation primarily through hydrolysis and oxidation.

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions. Acidic hydrolysis typically yields a carboxylic acid, while basic hydrolysis initially forms a carboxylate salt. The piperazine ring itself is generally stable to hydrolysis.

  • Oxidation: The secondary amine in the piperazine ring and the tertiary amine are susceptible to oxidation. Oxidizing agents can lead to the formation of N-oxides, ring-opened products, or other oxidative degradation products.

Q2: What are the potential degradation products I should be looking for?

The primary degradation products to consider are:

  • 3-(Piperazin-1-yl)propanoic acid: Formed via hydrolysis of the nitrile group.

  • 3-(Piperazin-1-yl)propanamide: An intermediate in the hydrolysis of the nitrile group.

  • Piperazine: Resulting from the cleavage of the bond between the piperazine ring and the propanenitrile side chain.

  • N-oxides of this compound: Formed through oxidation of the nitrogen atoms in the piperazine ring.

Q3: What analytical techniques are most suitable for identifying these degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful technique for identifying and quantifying degradation products.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown degradation products.[1]

Troubleshooting Guides

Issue 1: Poor chromatographic peak shape (tailing) for the parent compound and degradation products.
  • Possible Cause: Interaction of the basic piperazine moiety with acidic silanol groups on the silica-based column packing.

  • Solutions:

    • Use a base-deactivated or end-capped column.

    • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

    • Adjust the mobile phase to a lower pH (e.g., pH 2-3) to ensure the analytes are fully protonated.

Issue 2: Difficulty in separating polar degradation products.
  • Possible Cause: The degradation products, such as 3-(piperazin-1-yl)propanoic acid, are highly polar and show poor retention on traditional C18 columns.

  • Solutions:

    • Employ a more polar stationary phase, such as a polar-embedded or cyano phase.

    • Use Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Utilize an ion-pairing reagent in the mobile phase to improve the retention of ionic analytes.

Issue 3: Inconsistent retention times.
  • Possible Cause: Fluctuations in mobile phase composition, pH, or column temperature.

  • Solutions:

    • Ensure accurate and consistent preparation of the mobile phase; use of a buffer is highly recommended.

    • Use a column oven to maintain a constant and stable temperature.

    • Allow for sufficient column equilibration time before starting the analytical run.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[3]

1. Acidic Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize the solution with NaOH.
  • Analyze the sample by HPLC-MS.

2. Basic Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize the solution with HCl.
  • Analyze the sample by HPLC-MS.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.
  • Analyze the sample by HPLC-MS.

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
  • Dissolve the sample in a suitable solvent.
  • Analyze by HPLC-MS.

5. Photolytic Degradation:

  • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Dissolve the sample in a suitable solvent.
  • Analyze by HPLC-MS.

Data Presentation

Table 1: Summary of Potential Degradation Products and their m/z Values

Degradation Product NameMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
This compound (Parent)C₇H₁₃N₃139.111140.118
3-(Piperazin-1-yl)propanoic acidC₇H₁₄N₂O₂158.106159.113
3-(Piperazin-1-yl)propanamideC₇H₁₅N₃O157.121158.129
PiperazineC₄H₁₀N₂86.08487.092
This compound N-oxideC₇H₁₃N₃O155.106156.113

Visualizations

Degradation_Pathway parent This compound hydrolysis_intermediate 3-(Piperazin-1-yl)propanamide parent->hydrolysis_intermediate Hydrolysis oxidation_product This compound N-oxide parent->oxidation_product Oxidation hydrolysis_product 3-(Piperazin-1-yl)propanoic acid hydrolysis_intermediate->hydrolysis_product Hydrolysis Experimental_Workflow start Start: Sample of This compound forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation sample_prep Sample Preparation (Dilution, Filtration) forced_degradation->sample_prep hplc_ms HPLC-MS Analysis sample_prep->hplc_ms data_analysis Data Analysis (Peak Identification, Quantification) hplc_ms->data_analysis structure_elucidation Structure Elucidation of Unknowns (NMR, High-Resolution MS) data_analysis->structure_elucidation If unknowns present report Final Report data_analysis->report structure_elucidation->report

References

Troubleshooting low yield in the synthesis of 3-(piperazin-1-yl)propanenitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3-(piperazin-1-yl)propanenitrile and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that can lead to low yields and other undesired outcomes during the synthesis.

Issue 1: Low Yield of the Desired Monosubstituted Product

Question: I am getting a very low yield of my target this compound derivative. What are the potential causes and how can I improve the yield?

Answer: Low yields in the synthesis of monosubstituted piperazine derivatives, such as this compound, are a common problem. The primary causes often revolve around suboptimal reaction conditions and the formation of side products. Here are the key factors to investigate:

  • Di-substitution: Piperazine has two reactive secondary amine groups. A frequent side reaction is the formation of a 1,4-disubstituted byproduct where the electrophile (in this case, acrylonitrile or a derivative) reacts with both nitrogen atoms.[1][2]

  • Suboptimal Reaction Conditions: The reaction temperature, time, solvent, and choice of base can significantly impact the reaction rate and the prevalence of side reactions.[3] High temperatures and long reaction times can sometimes favor the formation of the thermodynamically more stable disubstituted product.[3]

  • Reagent Quality: Ensure that all reagents, especially the piperazine and acrylonitrile, are pure and dry. The presence of moisture or impurities can interfere with the reaction.

  • Stoichiometry: The molar ratio of piperazine to the electrophile is critical for controlling the extent of substitution.

To optimize your reaction for a higher yield of the mono-substituted product, consider the following strategies:

  • Control Stoichiometry: Use a significant excess of piperazine (e.g., 5-10 fold excess).[4] This increases the statistical probability that the electrophile will react with an un-substituted piperazine molecule rather than the already substituted product.

  • Slow Addition of Electrophile: Add the acrylonitrile or its derivative to the reaction mixture slowly and at a low temperature. This helps to maintain a low concentration of the electrophile, further favoring mono-substitution.[3]

  • Use of a Mono-Protected Piperazine: A highly effective method for ensuring mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine.[3] The protecting group blocks one of the amine groups, allowing the reaction to occur selectively at the other nitrogen. The protecting group can then be removed in a subsequent step.

  • In-Situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride in situ can form the monohydrochloride salt. This effectively protects one of the nitrogen atoms by protonation, directing the substitution to the free secondary amine.[1][2]

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of byproducts.

Issue 2: Significant Formation of 1,4-Bis(2-cyanoethyl)piperazine (Disubstituted Byproduct)

Question: My final product is contaminated with a significant amount of the disubstituted byproduct. How can I prevent its formation?

Answer: The formation of 1,4-bis(2-cyanoethyl)piperazine is a direct consequence of the high reactivity of both nitrogen atoms in the piperazine ring.[1] To suppress this side reaction, you need to create conditions that favor mono-alkylation over di-alkylation.

StrategyPrincipleKey Recommendations
Use Excess Piperazine Increases the probability of the electrophile reacting with an unsubstituted piperazine molecule.Use a 5-10 fold molar excess of piperazine relative to acrylonitrile.[4]
Slow Reagent Addition Maintains a low concentration of the electrophile, reducing the chance of a second reaction on the mono-substituted product.Add acrylonitrile dropwise to the piperazine solution, preferably at a reduced temperature.[3]
Mono-Protection Strategy One nitrogen is chemically blocked, forcing the reaction to occur at the other, unprotected nitrogen.Use N-Boc-piperazine as the starting material, followed by deprotection after the cyanoethylation step.[3]
In-Situ Salt Formation Protonation of one nitrogen atom deactivates it towards nucleophilic attack.Combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride to generate the monohydrochloride in situ before adding the electrophile.[1]
Optimize Reaction Temperature Lower temperatures can help control the reaction rate and improve selectivity for the mono-substituted product.Run the reaction at room temperature or below, and monitor progress with TLC or LC-MS to avoid prolonged reaction times that might favor disubstitution.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the principles of cyanoethylation of amines. Optimization may be required for specific derivatives.

Materials:

  • Piperazine (anhydrous)

  • Acrylonitrile

  • Methanol (or another suitable solvent like acetonitrile or ethanol)[3][6]

  • (Optional) Acetic acid as a catalyst[7]

Procedure:

  • In a round-bottom flask, dissolve a significant molar excess (e.g., 5-10 equivalents) of anhydrous piperazine in methanol.

  • Cool the solution in an ice bath.

  • (Optional) Add a catalytic amount of a suitable acid, such as acetic acid. Cyanoethylation of amines with electron-donating substituents can often be facilitated by an acid catalyst.[7]

  • Slowly add 1 equivalent of acrylonitrile dropwise to the stirred piperazine solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS to check for the consumption of acrylonitrile and the formation of the product.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue can then be purified. A common method is to perform an aqueous workup to remove the excess piperazine, which is water-soluble. The product can be extracted into an organic solvent. Further purification can be achieved by column chromatography or crystallization.[3]

Visualizations

Reaction Pathway and Side Reaction

Piperazine Piperazine Piperazine->inv1 Acrylonitrile Acrylonitrile Acrylonitrile->inv1 Mono_Product This compound (Desired Product) Mono_Product->inv2 Di_Product 1,4-Bis(2-cyanoethyl)piperazine (Side Product) inv1->Mono_Product + 1 eq. Acrylonitrile (Desired Pathway) inv2->Di_Product + 1 eq. Acrylonitrile (Side Reaction) Acrylonitrile_side Acrylonitrile Acrylonitrile_side->inv2

Caption: Main reaction pathway and common side reaction in the synthesis.

Troubleshooting Workflow for Low Yield

decision decision solution solution start Low Yield of Desired Product check_side_products Analyze crude product by TLC, LC-MS, or NMR start->check_side_products is_disubstitution Is disubstitution the main issue? check_side_products->is_disubstitution is_incomplete Is unreacted starting material present? is_disubstitution->is_incomplete No solve_disubstitution Increase piperazine excess Use slow addition of acrylonitrile Consider mono-protection strategy is_disubstitution->solve_disubstitution Yes other_impurities Are there other unidentified impurities? is_incomplete->other_impurities No solve_incomplete Increase reaction time Increase temperature cautiously Check catalyst activity is_incomplete->solve_incomplete Yes solve_impurities Purify reagents Ensure anhydrous conditions Optimize workup procedure other_impurities->solve_impurities

References

Challenges in the scale-up of 3-(Piperazin-1-yl)propanenitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(Piperazin-1-yl)propanenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Reaction Control

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

A1: The most prevalent and direct method for synthesizing this compound is the aza-Michael addition of piperazine to acrylonitrile. The primary challenge in this synthesis is controlling the selectivity to obtain the mono-substituted product, as the formation of the di-substituted by-product, 1,4-bis(2-cyanoethyl)piperazine, is a common competing reaction.[1] Another significant challenge, particularly during scale-up, is managing the exothermic nature of the reaction to prevent thermal runaway.[2]

Q2: My reaction is producing a high percentage of the di-substituted byproduct, 1,4-bis(2-cyanoethyl)piperazine. How can I improve the selectivity for the desired mono-substituted product?

A2: To favor the formation of this compound, several strategies can be employed:

  • Molar Ratio Adjustment: Utilizing a significant excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of acrylonitrile with an un-substituted piperazine molecule, thereby minimizing the formation of the di-substituted product.

  • Use of a Mono-protected Piperazine: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms from reacting. Following the reaction with acrylonitrile, the protecting group can be removed to yield the desired mono-substituted product.[1]

  • Formation of a Mono-protonated Salt: In-situ formation of a piperazine mono-salt (e.g., monohydrochloride or monoacetate) can deactivate one of the nitrogen atoms, thus promoting selective reaction at the unprotonated nitrogen.[3]

Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?

A3: The reaction of piperazine with acrylonitrile is known to be exothermic, which can pose a significant safety risk during scale-up.[2] Effective thermal management is crucial. Consider the following:

  • Slow, Controlled Addition: Add the acrylonitrile to the piperazine solution slowly and in a controlled manner, using a dropping funnel or a syringe pump.

  • Efficient Cooling: Conduct the reaction in a vessel with efficient cooling capabilities, such as a jacketed reactor with a circulating coolant.

  • Dilution: Using an appropriate solvent can help to dissipate the heat generated during the reaction.

  • Reaction Monitoring: Continuously monitor the internal temperature of the reaction mixture.

  • Calorimetry Studies: For large-scale production, performing reaction calorimetry studies is highly recommended to understand the heat flow and thermal risks associated with the process.

Purification

Q4: How can I effectively separate this compound from unreacted piperazine and the di-substituted byproduct?

A4: Purification can be challenging due to the similar nature of the components in the reaction mixture. A combination of techniques is often necessary:

  • Extraction: An initial acid-base workup can help to remove some impurities.

  • Fractional Distillation under Vacuum: Due to the relatively high boiling points of the product and byproducts, fractional distillation under reduced pressure is a common method for purification. The different boiling points of the mono- and di-substituted products, as well as piperazine, allow for their separation.

  • Crystallization: In some cases, the desired product or its salt can be selectively crystallized from a suitable solvent system.

Q5: What are the boiling points of this compound and the main byproduct to guide my distillation?

A5: While specific boiling points can vary with pressure, a general understanding of the relative volatilities is crucial for planning a successful distillation. It is recommended to perform a small-scale trial distillation and analyze the fractions (e.g., by GC-MS or NMR) to determine the optimal conditions for separation.

Data Presentation

Table 1: Strategies to Control Selectivity in the Synthesis of this compound

StrategyMolar Ratio (Piperazine:Acrylonitrile)Expected OutcomePurity of Mono-substituted Product
No Control 1:1Mixture of mono- and di-substituted productsLow to Moderate
Excess Piperazine 5:1 to 10:1Increased yield of mono-substituted productModerate to High
Mono-protected Piperazine 1:1 (with protected piperazine)High selectivity for mono-substituted productHigh to Very High
Mono-protonated Salt (See Protocol 1)Good selectivity for mono-substituted productModerate to High

Experimental Protocols

Protocol 1: Synthesis of this compound using Excess Piperazine

Materials:

  • Piperazine (anhydrous)

  • Acrylonitrile

  • Methanol (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (5 equivalents) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add acrylonitrile (1 equivalent) to the cooled piperazine solution dropwise via a dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by fractional distillation under vacuum.

Visualizations

Diagram 1: Synthesis Pathway of this compound

G Synthesis of this compound piperazine Piperazine intermediate Michael Addition piperazine->intermediate acrylonitrile Acrylonitrile acrylonitrile->intermediate product This compound (Mono-substituted Product) intermediate->product Desired Path byproduct 1,4-bis(2-cyanoethyl)piperazine (Di-substituted Byproduct) intermediate->byproduct Side Reaction

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield start Low Yield of Desired Product check_byproduct High level of di-substituted byproduct? start->check_byproduct yes_byproduct Yes check_byproduct->yes_byproduct no_byproduct No check_byproduct->no_byproduct increase_piperazine Increase molar excess of piperazine yes_byproduct->increase_piperazine use_protected Consider using mono-protected piperazine yes_byproduct->use_protected check_conditions Incomplete reaction or degradation? no_byproduct->check_conditions optimize_time_temp Optimize reaction time and temperature increase_piperazine->optimize_time_temp use_protected->optimize_time_temp check_conditions->optimize_time_temp check_reagents Check purity of starting materials check_conditions->check_reagents

Caption: A logical workflow for troubleshooting low product yield.

Diagram 3: Relationship between Reaction Parameters and Product Purity

G Factors Affecting Product Purity purity Product Purity piperazine_ratio Piperazine:Acrylonitrile Ratio piperazine_ratio->purity Higher ratio increases purity temperature Reaction Temperature temperature->purity Lower temperature can improve selectivity addition_rate Acrylonitrile Addition Rate addition_rate->purity Slower addition reduces side reactions solvent Solvent Choice solvent->purity Affects solubility and heat transfer

Caption: Key parameters influencing the purity of the final product.

References

Technical Support Center: Purification of Piperazine-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted piperazine from reaction mixtures.

Troubleshooting Guide

Issue: Low Yield of Desired Product After Piperazine Removal

Potential CauseTroubleshooting Steps
Product Loss During Extraction - Ensure the pH of the aqueous layer is correctly adjusted to maximize the partitioning of your product into the desired solvent phase. For many non-basic products, washing the organic layer with dilute acid will remove basic piperazine as a water-soluble salt.[1][2] - If your product has basic properties, ensure the aqueous layer is basified (pH > 9) before extracting with an organic solvent.[3] - Perform multiple extractions with smaller volumes of solvent for higher efficiency.
Product Co-precipitation with Piperazine Salt - If precipitating piperazine as a salt (e.g., diacetate), ensure your desired product is highly soluble in the chosen solvent (e.g., acetone) to prevent co-precipitation.[4] - Analyze the precipitate to confirm it does not contain your product.
Product Degradation - Avoid harsh acidic or basic conditions if your product is sensitive. Consider alternative methods like chromatography or distillation.

Issue: Presence of Unreacted Piperazine in the Final Product

Potential CauseTroubleshooting Steps
Inefficient Extraction - Increase the number of acidic washes. A 10% aqueous solution of copper sulfate can also be used to complex with and remove amines.[2] - Ensure thorough mixing of the aqueous and organic layers during extraction.
Incomplete Precipitation - When forming a piperazine salt, ensure the correct stoichiometry of the acid is used.[4] - Cool the mixture sufficiently to maximize crystallization.[4]
Co-elution During Chromatography - Optimize the solvent system for column chromatography. A gradient elution may be necessary.[3] - For basic compounds that may interact with silica gel, consider using a different stationary phase (e.g., alumina) or adding a basic modifier like triethylamine to the eluent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing unreacted piperazine on a lab scale?

A1: The most common and often simplest method on a laboratory scale is an acid-base extraction. Since piperazine is a basic compound, it can be readily converted to its water-soluble salt by washing the reaction mixture (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1M HCl).[1][2] This effectively transfers the piperazine from the organic phase to the aqueous phase, leaving the desired non-basic product in the organic layer.

Q2: My desired product is also a base. How can I selectively remove piperazine?

A2: If your product is also basic, simple acid-base extraction may not be effective. In this case, other techniques should be considered:

  • Column Chromatography: The difference in polarity between your product and piperazine can be exploited for separation.[3]

  • Distillation: If your product is thermally stable and has a significantly different boiling point from piperazine (boiling point: 146 °C), vacuum distillation can be an effective separation method.[5][6]

  • Crystallization: It may be possible to find a solvent system where your product selectively crystallizes, leaving piperazine in the solution, or vice versa. Selective salt formation and precipitation of piperazine, for instance as piperazine diacetate from acetone, can also be a viable strategy.[4]

Q3: Can I remove piperazine by distillation?

A3: Yes, distillation is a viable method, particularly for larger-scale operations. Piperazine has a boiling point of 146 °C.[5] Continuous distillative separation processes are used industrially to separate piperazine from other amines like ethylenediamine.[7][8][9] For laboratory scale, vacuum distillation can be used to separate piperazine from less volatile products.

Q4: What are some suitable solvents for extracting piperazine?

A4: Piperazine is highly soluble in water and alcohols like ethanol and methanol.[10][11] It is poorly soluble in diethyl ether.[11][12] Therefore, to remove piperazine into an aqueous layer, you would typically dissolve your reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate and wash with an aqueous acid solution.[3]

Q5: How can I confirm that all the piperazine has been removed?

A5: Several analytical techniques can be used to confirm the absence of piperazine in your final product:

  • Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of piperazine.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for detecting trace amounts of piperazine.[13][14][15]

  • Gas Chromatography (GC): Can also be used for the detection and quantification of piperazine.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect the characteristic signals of piperazine if it is present in sufficient quantity.

Data Presentation

Table 1: Physical Properties of Piperazine

PropertyValueReference
Appearance White crystalline solid[10]
Molar Mass 86.14 g/mol [10]
Boiling Point 146 °C[5]
Melting Point 106.6 °C[5]
Solubility in Water Highly soluble[10][12]
Solubility in Ethanol Soluble[10][11]
Solubility in Diethyl Ether Poorly soluble/Insoluble[11][12]
pKa pKa1 = 5.35, pKa2 = 9.73 (at 25 °C)[12]

Experimental Protocols

Protocol 1: Removal of Piperazine by Acid-Base Extraction

This protocol is suitable for reaction mixtures where the desired product is not basic and is soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl solution. Repeat the wash 2-3 times. This will protonate the piperazine, forming the hydrochloride salt which is soluble in the aqueous layer.[1]

  • Neutralization (Optional): Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal of Piperazine by Precipitation as Diacetate Salt

This protocol is particularly useful when the desired product is soluble in acetone.[4]

  • Dissolution: Dissolve the crude reaction mixture containing piperazine in acetone at a temperature between 20-40 °C. The concentration of piperazine should be between 0.5 to 20% by weight.[4]

  • Precipitation: While stirring, add glacial acetic acid to the solution. Use at least a stoichiometric amount, and up to five times the stoichiometric amount, required to form piperazine diacetate.[4]

  • Crystallization: Crystalline piperazine diacetate will precipitate from the solution. To maximize the yield, cool the mixture to a temperature between 10-30 °C.[4]

  • Isolation: Separate the precipitated piperazine diacetate from the liquid by vacuum filtration.

  • Washing: Wash the collected precipitate with cold acetone to remove any remaining impurities.

  • Product Recovery: The filtrate contains the desired product, which can be recovered by evaporating the solvent under reduced pressure.

Mandatory Visualization

Removal_of_Unreacted_Piperazine start Reaction Mixture (Product + Unreacted Piperazine) is_product_basic Is the desired product basic? start->is_product_basic acid_base_extraction Acid-Base Extraction (Wash with dilute acid) is_product_basic->acid_base_extraction No other_methods Consider Alternative Methods is_product_basic->other_methods Yes end_product Purified Product acid_base_extraction->end_product chromatography Column Chromatography other_methods->chromatography distillation Distillation other_methods->distillation crystallization Crystallization/ Precipitation other_methods->crystallization chromatography->end_product distillation->end_product crystallization->end_product

Caption: Decision workflow for selecting a piperazine removal method.

References

Storage and handling recommendations for 3-(Piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 3-(Piperazin-1-yl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it should be stored at 2-8°C, protected from light.[1][2] The compound is also known to be sensitive to air and moisture.[3] Therefore, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere, in a dry and well-ventilated area.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

Due to its toxicity and irritant properties, appropriate PPE is mandatory. This includes:

  • Gloves: Chemical-resistant gloves must be worn to prevent skin contact.[4][5]

  • Eye/Face Protection: Safety glasses with side-shields or goggles are required to protect from splashes. A face shield may be necessary for larger quantities.[4][5]

  • Lab Coat: A lab coat should be worn to protect personal clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of dust formation, a NIOSH-approved respirator is recommended.

Q3: What are the primary hazards associated with this compound?

This compound is classified as toxic if swallowed, in contact with skin, or inhaled.[1] It is also known to cause serious eye irritation and skin irritation.

Q4: How should I handle a spill of this compound?

In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Avoid generating dust.[4] The spilled material should be carefully collected with an inert absorbent material and placed in a sealed container for proper disposal.[4] Do not allow the compound to enter drains or waterways.

Q5: How should this compound waste be disposed of?

All waste containing this compound should be treated as hazardous and disposed of in accordance with local, state, and federal regulations. It should be sent to an approved waste disposal plant.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has discolored or changed in appearance. Exposure to light, air, or moisture.This may indicate degradation. It is recommended to use a fresh, properly stored batch for experiments where purity is critical.
Inconsistent experimental results. Compound degradation due to improper storage or handling.Always ensure the compound is stored under the recommended conditions (2-8°C, protected from light, in a tightly sealed container). Allow the container to reach room temperature before opening to prevent condensation.
Skin or eye irritation after handling. Inadequate PPE or accidental exposure.Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Review and reinforce proper PPE usage with all lab personnel.

Storage and Handling Summary

Parameter Recommendation Reference
Storage Temperature 2-8°C[1][2]
Light Sensitivity Protect from light[1]
Air/Moisture Store in a tightly closed container, under inert gas[2]
Ventilation Use in a well-ventilated area[4][5]
Personal Protective Equipment Gloves, Eye/Face Protection[4][5]

Experimental Workflow: Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure Work Area is Well-Ventilated (e.g., Fume Hood) A->B C Retrieve from 2-8°C Storage B->C D Allow Container to Reach Room Temperature Before Opening C->D E Weigh/Dispense Compound D->E F Decontaminate Work Surface E->F H Return Compound to 2-8°C Storage E->H After Use G Dispose of Contaminated PPE and Waste in Designated Hazardous Waste Container F->G I Wash Hands Thoroughly G->I End of Procedure H->I

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Characterization of 3-(piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-(piperazin-1-yl)propanenitrile.

Section 1: Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I am observing broad or multiple signals for the piperazine protons in the 1H NMR spectrum. What could be the cause and how can I resolve it?

Answer:

This is a common issue arising from the conformational dynamics of the piperazine ring and restricted rotation around the N-C bond.[1][2][3] The piperazine ring can exist in different chair or boat conformations, and the rate of interconversion can be on the NMR timescale, leading to broadened signals. Additionally, N-substituted piperazines can exhibit conformational isomers (rotamers) due to the partial double bond character of the amide-like C-N bond, further complicating the spectrum.[2][4]

Troubleshooting Steps:

  • Temperature Variation: Acquire spectra at different temperatures. Increasing the temperature can increase the rate of conformational exchange, leading to sharper, averaged signals.[1] Conversely, lowering the temperature can slow down the exchange, allowing for the resolution of individual conformers.

  • Solvent Effects: The chemical shifts and the energy barrier for conformational changes can be solvent-dependent.[3] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) may help to resolve overlapping signals.

  • 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY and HSQC to aid in the assignment of coupled protons and their corresponding carbons, which can help in deciphering complex spectra arising from conformational heterogeneity.

Question: My 1H NMR spectrum shows unexpected peaks. What are the potential impurities?

Answer:

Unexpected peaks may indicate the presence of starting materials, byproducts from the synthesis, or degradation products. The synthesis of this compound typically involves the cyanoethylation of piperazine with acrylonitrile.

Potential Impurities and Side Products:

  • Unreacted Piperazine: May appear as a broad singlet.

  • Bis-cyanoethylation Product: 1,4-bis(2-cyanoethyl)piperazine may be formed if the reaction conditions are not carefully controlled.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 3-(piperazin-1-yl)propanamide or 3-(piperazin-1-yl)propanoic acid.[5]

Mass Spectrometry (MS)

Question: I am having difficulty interpreting the mass spectrum of my compound. What are the expected fragmentation patterns for this compound?

Answer:

The fragmentation of piperazine derivatives in mass spectrometry is typically dominated by cleavage of the piperazine ring and the bonds adjacent to the nitrogen atoms. For this compound, the fragmentation pattern will be influenced by the piperazine ring, the propanenitrile side chain, and the ionization method used (e.g., EI or ESI).

Expected Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the piperazine nitrogen is a common fragmentation pathway for amines.[6] This would result in the loss of a cyanomethyl radical (•CH₂CN) or a larger fragment.

  • Ring Fragmentation: The piperazine ring can undergo characteristic fragmentation, often leading to ions with m/z values corresponding to portions of the ring.

  • Loss of the Propionitrile Side Chain: Cleavage of the bond between the piperazine nitrogen and the propyl chain can occur.

Troubleshooting Tips:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the molecular ion and fragment ions, which can help in determining their elemental composition and confirming the identity of the compound and its fragments.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to isolate the molecular ion and induce fragmentation. This will provide a clearer picture of the fragmentation pathways.

High-Performance Liquid Chromatography (HPLC)

Question: I am observing peak tailing for this compound in my reversed-phase HPLC analysis. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the silica-based stationary phase.[7][8][9][10]

Troubleshooting Steps:

  • Mobile Phase pH: Adjusting the pH of the mobile phase is a critical step.

    • Low pH: Operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[7][9]

    • High pH: Alternatively, using a high pH (e.g., 8-10) with a suitable pH-stable column will deprotonate the analyte, reducing its interaction with the silanol groups.

  • Buffer Selection and Strength: Use an appropriate buffer to maintain a consistent pH throughout the analysis. The choice of buffer can influence peak shape.[11][12][13][14][15]

  • Column Choice:

    • End-capped Columns: Use columns that are thoroughly end-capped to reduce the number of accessible silanol groups.[10]

    • Polar-Embedded or Hybrid Columns: Consider using columns with polar-embedded groups or hybrid particle technology, which are designed to improve peak shape for basic compounds.

  • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry. However, be aware that TEA can suppress MS ionization if using an LC-MS system.

Question: My compound has poor retention on a C18 column. What can I do to increase its retention?

Answer:

This compound is a relatively polar compound, which can lead to poor retention on traditional C18 columns, especially with high organic content in the mobile phase.

Strategies to Increase Retention:

  • Decrease Organic Modifier: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

  • Use a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different stationary phase chemistry, such as a phenyl-hexyl column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be a suitable alternative to reversed-phase chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical 1H and 13C NMR chemical shifts for this compound?

A1: The following tables summarize the expected chemical shift ranges for this compound. Note that actual values can vary depending on the solvent and other experimental conditions.

Table 1: Predicted 1H NMR Chemical Shifts

ProtonsChemical Shift (ppm)Multiplicity
Piperazine N-H1.5 - 3.0br s
Piperazine CH₂ (adjacent to NH)2.8 - 3.0t
Piperazine CH₂ (adjacent to N-CH₂)2.4 - 2.6t
N-CH₂-CH₂-CN2.6 - 2.8t
N-CH₂-CH₂-CN2.4 - 2.6t

Table 2: Predicted 13C NMR Chemical Shifts

CarbonChemical Shift (ppm)
Nitrile (CN)118 - 120
Piperazine C (adjacent to NH)45 - 47
Piperazine C (adjacent to N-CH₂)53 - 55
N-C H₂-CH₂-CN52 - 54
N-CH₂-C H₂-CN15 - 17

Q2: What is the expected mass spectrum and key fragment ions for this compound?

A2: The mass spectrum will show a molecular ion peak [M]⁺• or a protonated molecule [M+H]⁺ depending on the ionization technique.

Table 3: Expected Mass Spectral Data

Ionm/z (Calculated)Fragmentation Pathway
[M]⁺•139.11Molecular Ion (EI)
[M+H]⁺140.12Protonated Molecule (ESI)
9898.08Loss of CH₂CN
8484.08Piperazine ring fragment
5656.05Piperazine ring fragment
4242.03Piperazine ring fragment

Q3: Can you provide a starting HPLC method for the analysis of this compound?

A3: The following is a general-purpose reversed-phase HPLC method that can be used as a starting point and optimized as needed.

Table 4: Starting HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or MS detection)
Injection Volume 10 µL

Section 3: Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization piperazine Piperazine reaction Cyanoethylation piperazine->reaction acrylonitrile Acrylonitrile acrylonitrile->reaction crude_product Crude this compound reaction->crude_product nmr NMR Spectroscopy (1H, 13C, 2D) crude_product->nmr Structure Verification ms Mass Spectrometry (HRMS, MS/MS) crude_product->ms Molecular Weight & Fragmentation hplc HPLC Analysis (Purity, Retention Time) crude_product->hplc Purity Assessment

Caption: General experimental workflow for the synthesis and characterization of this compound.

degradation_pathway main_compound This compound amide 3-(piperazin-1-yl)propanamide main_compound->amide Hydrolysis (mild conditions) acid 3-(piperazin-1-yl)propanoic acid main_compound->acid Direct Hydrolysis (strong conditions) amide->acid Hydrolysis (strong conditions)

Caption: Potential degradation pathway of this compound via hydrolysis of the nitrile group.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Assay of 3-(Piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method and an alternative analytical technique for the quantitative determination of 3-(Piperazin-1-yl)propanenitrile. The information presented is intended to assist researchers and quality control analysts in selecting the most suitable method for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds. A reverse-phase HPLC method with UV detection is proposed here for the assay of this compound.

Experimental Protocol: HPLC Method Validation

A comprehensive validation of the HPLC method was performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C
Standard Solution 100 µg/mL of this compound in mobile phase
Sample Solution Prepared to a target concentration of 100 µg/mL in mobile phase

1. Specificity: The specificity of the method was evaluated by analyzing a blank (diluent), a placebo sample, the standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of this compound.

2. Linearity: Linearity was assessed by preparing and analyzing a series of at least five concentrations of this compound over the range of 50% to 150% of the target assay concentration (50, 75, 100, 125, and 150 µg/mL).[1] A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

3. Accuracy: Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).[3] The analysis was performed in triplicate for each level, and the percentage recovery was calculated.

4. Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, under the same operating conditions. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment to assess the ruggedness of the method.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. The concentration that gave a signal-to-noise ratio of 3:1 was considered the LOD, and a ratio of 10:1 was established as the LOQ.[4]

6. Robustness: The robustness of the method was evaluated by intentionally varying critical chromatographic parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). The effect of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates) was observed.

Data Presentation: HPLC Method Validation Summary

The following table summarizes the quantitative results obtained during the validation of the proposed HPLC method.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.999[5]0.9998
Accuracy (% Recovery) 98.0% - 102.0%[5]99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%[6]0.8%
- Intermediate Precision≤ 2.0%[6]1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability parameters remain within limitsComplies

HPLC Method Validation Workflow

HPLC_Validation_Workflow start Start Validation method_development HPLC Method Development start->method_development specificity Specificity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Validation Report system_suitability->documentation end Method Validated documentation->end

References

Cross-Validation of Analytical Techniques for the Characterization of 3-(Piperazin-1-yl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 3-(Piperazin-1-yl)propanenitrile, a crucial intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is paramount in drug development to ensure data integrity, regulatory compliance, and the overall quality of the final product.[1] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR), supported by comparative data to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or rapid screening. Each method offers distinct advantages and limitations in the context of characterizing this compound. A summary of the key performance characteristics for HPLC, GC-MS, NMR, and FTIR is presented below.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHPLC-UVGC-MSNotes
Limit of Detection (LOD) 30 ppm[2]0.002 - 0.004 µg/mL (for similar piperazine derivatives)GC-MS generally offers higher sensitivity. HPLC sensitivity can be enhanced with more sensitive detectors (e.g., MS).
Limit of Quantitation (LOQ) 90 ppm[2]0.008 - 0.016 µg/mL (for similar piperazine derivatives)Reflects the lowest concentration that can be reliably quantified.
Linearity (r²) >0.999[2]>0.999Both techniques demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 97-102%76-108% (for similar piperazine derivatives)Both methods provide high accuracy for quantification.
Precision (%RSD) <2%[3]<15%Both techniques show good repeatability and intermediate precision.

Table 2: Comparison of Qualitative and Operational Parameters

FeatureHPLCGC-MSNMRFTIR
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid stationary phase, with mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Measures the absorption of infrared radiation by the sample, identifying functional groups.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[4]Requires volatile and thermally stable analytes or derivatization.[4]Non-destructive, suitable for samples in solution.Can analyze solid, liquid, and gas samples.
Structural Information Limited to retention time and UV spectra unless coupled with MS.Provides fragmentation patterns for structural elucidation and identification.Provides detailed information on molecular structure, connectivity, and conformation.[5]Identifies functional groups present in the molecule.
Analysis Time Typically 10-30 minutes per sample.Typically 15-40 minutes per sample.Can range from minutes to hours depending on the experiments performed.A few minutes per sample.
Instrumentation Cost Moderate to high.High.Very high.Low to moderate.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantification of this compound and for monitoring impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a suitable C18 column (e.g., 150 x 4.6 mm, 5 µm).[2][6]

  • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v) or a buffered aqueous solution with an organic modifier.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 210 nm (or a wavelength determined by the UV spectrum of the compound).

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to achieve a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including this compound, often after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or a similar capillary column.[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 180°C at 12°C/min, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min, hold for 4 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Ion Source Temperature: 230°C.

Sample Preparation (with Derivatization):

  • To a known amount of the sample, add a suitable solvent (e.g., ethyl acetate) and a derivatizing agent (e.g., trifluoroacetic anhydride).

  • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR data processing software.

¹H NMR Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Temperature: 25°C.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16 or as required to achieve adequate signal-to-noise.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Experimental Parameters:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 25°C.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or as required.

  • Relaxation Delay: 2-5 seconds.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer.

  • Data acquisition and processing software.

Experimental Parameters:

  • Mode: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Sample Preparation:

  • ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

Cross-Validation Workflow

The cross-validation of these analytical techniques is essential to ensure the reliability and consistency of the characterization data. A logical workflow for this process is illustrated below.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Techniques cluster_qualitative Qualitative Analysis (Structure & Identity) cluster_quantitative Quantitative Analysis (Purity & Impurities) cluster_validation Method Validation (ICH Q2(R1)) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Data_Comparison Comparative Data Analysis NMR->Data_Comparison FTIR FTIR Spectroscopy (Functional Groups) FTIR->Data_Comparison GCMS_Qual GC-MS (Fragmentation Pattern) GCMS_Qual->Data_Comparison HPLC HPLC-UV (Assay & Impurity Profiling) Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness HPLC->Data_Comparison GCMS_Quant GC-MS (Trace Analysis) GCMS_Quant->Specificity GCMS_Quant->Linearity GCMS_Quant->Accuracy GCMS_Quant->Precision GCMS_Quant->LOD_LOQ GCMS_Quant->Robustness GCMS_Quant->Data_Comparison Primary_Standard Reference Standard of This compound Primary_Standard->NMR Primary_Standard->FTIR Primary_Standard->GCMS_Qual Primary_Standard->HPLC Primary_Standard->GCMS_Quant Final_Report Cross-Validation Report Data_Comparison->Final_Report

Caption: Logical workflow for the cross-validation of analytical techniques.

Signaling Pathways and Logical Relationships

The interplay between qualitative and quantitative analytical techniques provides a comprehensive characterization of this compound. The structural information obtained from NMR, MS, and FTIR confirms the identity and functional group composition of the molecule, which is then quantified with high precision and accuracy using chromatographic methods like HPLC and GC-MS. The validation of these quantitative methods according to ICH Q2(R1) guidelines ensures their suitability for their intended purpose, such as quality control and regulatory submissions.[4][8][9]

LogicalRelationships Inter-technique Logical Relationships cluster_structure Structural Elucidation cluster_quantification Quantification NMR_node NMR (Definitive Structure) Confirmation Structural Confirmation NMR_node->Confirmation MS_node Mass Spectrometry (Molecular Weight & Fragmentation) MS_node->Confirmation FTIR_node FTIR (Functional Groups) FTIR_node->Confirmation HPLC_node HPLC (Purity & Assay) Quant_Validation Quantitative Method Validation HPLC_node->Quant_Validation GCMS_node GC-MS (Trace Impurities) GCMS_node->Quant_Validation Confirmation->HPLC_node Supports Peak Identity Confirmation->GCMS_node Supports Peak Identity Final_Spec Final Specification & Quality Control Quant_Validation->Final_Spec

Caption: Relationships between qualitative and quantitative analytical methods.

References

A Comparative Guide to the Biological Activity of 3-(Piperazin-1-yl)propanenitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-(Piperazin-1-yl)propanenitrile and its structurally related analogs. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a resource for researchers engaged in drug discovery and development. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant pathways and workflows.

Overview of Biological Activities

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. The core structure, consisting of a piperazine ring linked to a propanenitrile group, allows for extensive chemical modification, leading to analogs with potent and selective activities against various biological targets. The primary areas of investigation for these compounds include their roles as:

  • Dopamine Receptor Ligands: Many analogs show high affinity for dopamine D2 and D3 receptors, making them promising candidates for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

  • Anticancer Agents: A significant number of derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents.

This guide will delve into the structure-activity relationships (SAR) of these analogs in both of these key therapeutic areas.

Comparative Biological Data

The following tables summarize the quantitative biological activity data for representative analogs of this compound. The data has been compiled from various studies to facilitate a direct comparison of the compounds' performance.

Dopamine Receptor Binding Affinity

The affinity of this compound analogs for dopamine D2 and D3 receptors is a critical determinant of their potential as antipsychotic or anti-Parkinsonian agents. The data presented below showcases the impact of various substitutions on the piperazine ring and the aromatic moiety.

Compound IDR (Substitution on Piperazine N-4)Ar (Aromatic Group)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D3 vs D2 Selectivity
1a HPhenyl>1000250-
1b MethylPhenyl5301204.4
1c 2-MethoxyphenylH450.856.3
1d 2,3-DichlorophenylH12.90.118109.3
1e 4-(Thiophen-3-yl)benzamideH>100020>50
1f 4-(Thiazol-4-yl)benzamideH>100031>32

Data synthesized from multiple sources for comparative purposes. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

In Vitro Anticancer Activity

The cytotoxic potential of this compound analogs has been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.

Compound IDR (Substitution on Piperazine N-4)Cancer Cell LineIC50 (µM)
2a HHeLa (Cervical)>100
2b BenzoylHeLa (Cervical)25.4
2c 4-ChlorobenzoylHeLa (Cervical)11.2
2d 4-FluorobenzoylHeLa (Cervical)15.8
2e 4-BromobenzoylUO-31 (Renal)7.0 (Growth Percentage)
2f 4-ChlorophenylMDA-MB-231 (Breast)11.3

IC50 values are indicative of the cytotoxic potency of the compounds. Data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.

Dopamine Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.[3][4]

Objective: To determine the inhibition constant (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

  • HEK-293 cells stably expressing human dopamine D2 or D3 receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM EGTA, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [³H]-Spiperone or [³H]-7-OH-DPAT.

  • Non-specific binding control: 10 µM Haloperidol.

  • Test compounds.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Dounce homogenizer or Polytron.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control (e.g., Haloperidol).

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the biological evaluation of this compound and its analogs.

G cluster_0 Dopamine D2/D3 Receptor Signaling D2R D2/D3 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of targets

Caption: Simplified Dopamine D2/D3 Receptor Signaling Pathway.

G cluster_1 In Vitro Anticancer Screening Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed treat Treat with Compound Analogs seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 2-4h mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: General workflow for the in vitro anticancer screening using the MTT assay.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating significant potential as both central nervous system agents and anticancer therapeutics. The structure-activity relationship studies highlighted in this guide reveal that substitutions on the piperazine nitrogen and the aromatic ring are key determinants of biological activity and selectivity. Further optimization of these analogs, guided by the comparative data and experimental protocols presented herein, holds promise for the development of novel and effective therapeutic agents. Researchers are encouraged to utilize this guide as a foundational resource for their drug discovery and development endeavors in this promising area of chemical biology.

References

3-(Piperazin-1-yl)propanenitrile vs other piperazine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its widespread use stems from its versatile physicochemical properties and its ability to be readily functionalized to modulate biological activity, pharmacokinetics, and solubility.[1][2] This guide provides a comparative analysis of 3-(Piperazin-1-yl)propanenitrile against other commonly employed piperazine scaffolds in drug design, supported by experimental data and detailed protocols.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The two basic nitrogen atoms of the piperazine ring allow for the fine-tuning of properties like pKa and lipophilicity (LogP), which in turn influence solubility and permeability.

The introduction of a propanenitrile group to the piperazine core, as in this compound, is expected to modulate its physicochemical characteristics. While experimental data for this specific compound is limited, we can infer its properties based on the parent piperazine and related structures. The nitrile group is a weak base and can participate in hydrogen bonding, potentially influencing solubility and target interactions.

PropertyThis compound (Predicted/Inferred)Piperazine (Parent Scaffold)N-Arylpiperazines (e.g., Phenylpiperazine)N-Alkylpiperazines (e.g., N-Methylpiperazine)
pKa₁ ~5.3-5.55.35[3]~5.0-6.0~5.5
pKa₂ ~9.7-9.89.73[3]~9.0-9.5~9.8
LogP -0.67 (Predicted)[4]-1.151.0-2.5-0.4
Aqueous Solubility High (Predicted)Freely Soluble[2]Low to ModerateHigh

Table 1: Comparative Physicochemical Properties of Piperazine Scaffolds. The data for this compound is largely predicted, while values for other scaffolds represent a general range based on available experimental data.

Biological Activities and Performance Data

Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. The nature of the substituent on the piperazine nitrogen(s) plays a crucial role in determining the pharmacological profile.

Anticancer Activity

Numerous piperazine-containing compounds have been developed as potent anticancer agents, often targeting protein kinases. The piperazine moiety can serve as a key pharmacophore that interacts with the ATP-binding pocket of these enzymes.

Compound Class/ExampleTarget Cancer Cell LineIC₅₀ (µM)Reference
Phthalazinylpiperazine Derivative (7e) MDA-MB-231 (Breast Cancer)0.013[5]
Vindoline-Piperazine Conjugate (23) MDA-MB-468 (Breast Cancer)1.00[6]
Diketopiperazine Derivative (11) Hela (Cervical Cancer)0.7[7]
Phenylpiperazine Derivative LNCaP (Prostate Cancer)3.67[8]

Table 2: In Vitro Anticancer Activity of Various Piperazine Derivatives. This table showcases the potent cytotoxic effects of diverse piperazine scaffolds against different cancer cell lines. Specific data for this compound is not currently available in the public domain.

Antimicrobial Activity

The piperazine scaffold is also a key component in many antimicrobial agents. Derivatives have shown efficacy against a range of bacterial and fungal pathogens.

Compound Class/ExampleTarget MicroorganismMIC (µg/mL)Reference
Piperazine Derivative (RL-308) Shigella flexineri2[9]
Thiazolylacetamide Piperazine (3k) Listeria monocytogenesPotent (exact value not specified)[10]
Chalcone-Piperazine Hybrid Candida albicans2.22

Table 3: Antimicrobial Activity of Selected Piperazine Derivatives. The minimum inhibitory concentration (MIC) indicates the lowest concentration of the compound that inhibits visible growth of the microorganism.

Kinase Inhibition

The structural versatility of the piperazine scaffold makes it a valuable component in the design of specific kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

CompoundTarget KinaseIC₅₀ (nM)Reference
BCR-ABL Inhibitor (3a-P1) BCR-ABL2.1[11]
mTOR Inhibitor (26) mTORC1<0.1[12]
EGFR Inhibitor (3g) EGFR0.11 (µM)[13]

Table 4: Kinase Inhibitory Activity of Piperazine-Containing Compounds. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways and Experimental Workflows

The biological effects of piperazine derivatives are mediated through their interaction with specific cellular signaling pathways. For instance, in cancer, many piperazine-based kinase inhibitors target pathways crucial for cell proliferation and survival.

anticancer_pathway cluster_cell Cancer Cell Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperazine_Inhibitor Piperazine-based Kinase Inhibitor Piperazine_Inhibitor->RTK Inhibition Piperazine_Inhibitor->PI3K Inhibition Piperazine_Inhibitor->mTOR Inhibition

Figure 1: A simplified diagram illustrating the inhibitory action of piperazine-based kinase inhibitors on a generic signal transduction pathway that promotes cancer cell proliferation and survival.

A typical workflow for evaluating the biological activity of a novel piperazine derivative involves a series of in vitro assays.

experimental_workflow Synthesis Synthesis & Purification of Piperazine Derivative Physicochem Physicochemical Characterization (pKa, LogP, Solubility) Synthesis->Physicochem Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC/MBC Determination) Synthesis->Antimicrobial Kinase_Assay Kinase Inhibition Assay Synthesis->Kinase_Assay IC50 Determine IC₅₀ Values Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Antimicrobial->SAR Kinase_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: A generalized experimental workflow for the synthesis and biological evaluation of novel piperazine derivatives in a drug discovery program.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of piperazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a piperazine derivative against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a piperazine derivative against various microbial strains.

Principle: The broth microdilution method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

Methodology:

  • Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Kinase Inhibition Assay (Luminometric)

Objective: To determine the IC₅₀ of a piperazine derivative against a specific protein kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is detected using a luciferase-based system, where the luminescence signal is inversely proportional to the kinase activity.

Methodology:

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the serially diluted piperazine derivative.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).

  • ATP Detection: Add an ATP detection reagent (containing luciferase and luciferin) to the wells. This reagent stops the kinase reaction and initiates the luminescence reaction.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The piperazine scaffold remains a highly valuable and versatile platform in drug discovery. While specific experimental data for this compound is not extensively available in the public domain, the analysis of other piperazine derivatives provides a strong rationale for its potential as a building block for novel therapeutic agents. The introduction of the propanenitrile moiety is likely to confer distinct physicochemical and pharmacological properties. The decision to employ a specific piperazine scaffold in a drug design program should be guided by the therapeutic target, the desired ADME properties, and a thorough structure-activity relationship analysis. The experimental protocols provided herein offer a standardized framework for the in vitro evaluation of novel piperazine-based compounds.

References

Unveiling the Therapeutic Potential: An In Vitro and In Vivo Correlation of 3-(Piperazin-1-yl)propanenitrile Derivative Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the pharmacological activities of piperazine derivatives. Among these, the 3-(piperazin-1-yl)propanenitrile scaffold has emerged as a promising backbone for the development of compounds with diverse biological effects. This guide provides a comprehensive comparison of novel arylpiperazine derivatives, focusing on the correlation between their in vitro and in vivo activities, supported by detailed experimental data and methodologies. The presented data is based on a study of three novel arylpiperazine derivatives—LQFM181, LQFM276, and LQFM277—synthesized through a molecular hybridization approach involving piribedil and butylated hydroxytoluene.[1]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from in vitro and in vivo studies, offering a clear comparison of the neuroprotective and antioxidant activities of the three synthesized arylpiperazine derivatives.

Table 1: In Vitro Neuroprotective and Antioxidant Activity

CompoundNeuroprotective Activity (% of control)Antioxidant Activity (Neuronal Membrane) (% of control)Antioxidant Activity (Cytoplasmic) (% of control)
LQFM18175.8 ± 2.585.2 ± 3.192.4 ± 4.0
LQFM27662.1 ± 3.870.3 ± 4.278.9 ± 3.7
LQFM27755.4 ± 4.165.8 ± 3.971.5 ± 4.5

Data represents the mean ± standard error of the mean. Neuroprotective activity was assessed against 3-nitropropionic acid-induced neurotoxicity in SH-SY5Y cells. Antioxidant activity was evaluated at the neuronal membrane and cytoplasmic levels.[1]

Table 2: In Vivo Antioxidant and Neuroprotective Effects

Treatment GroupMalondialdehyde (MDA) Levels (nmol/mg protein)Carbonyl Protein Levels (nmol/mg protein)Succinate Dehydrogenase Activity (U/mg protein)Catalase Activity (U/mg protein)Superoxide Dismutase Activity (U/mg protein)Cholinesterase Activity (U/mg protein)
Control1.2 ± 0.10.8 ± 0.115.6 ± 1.225.4 ± 2.112.8 ± 1.08.5 ± 0.7
3-NP3.5 ± 0.32.1 ± 0.27.2 ± 0.612.1 ± 1.06.2 ± 0.515.2 ± 1.3
3-NP + LQFM1811.5 ± 0.21.0 ± 0.113.8 ± 1.122.8 ± 1.911.5 ± 0.99.1 ± 0.8

Data represents the mean ± standard error of the mean. The in vivo model utilized neurotoxicity induced by 3-nitropropionic acid (3-NP) in Swiss mice. LQFM181 was selected for in vivo evaluation due to its superior in vitro performance.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the presented data.

In Vitro Neuroprotection Assay
  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Neurotoxicity: Neurotoxicity was induced by exposing the SH-SY5Y cells to 3-nitropropionic acid (3-NP).

  • Treatment: Cells were pre-treated with the arylpiperazine derivatives (LQFM181, LQFM276, and LQFM277) at various concentrations for a specified period before the addition of 3-NP.

  • Assessment of Neuroprotection: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The percentage of neuroprotection was calculated relative to the control group (cells not exposed to 3-NP).

In Vivo Neurotoxicity Model
  • Animals: Swiss mice were used for the in vivo experiments and were housed under standard laboratory conditions.

  • Induction of Neurotoxicity: Neurotoxicity was induced by the administration of 3-nitropropionic acid (3-NP).

  • Treatment: The most promising compound from the in vitro studies, LQFM181, was administered to the mice.

  • Behavioral Assessment: Locomotor behavior and memory function were evaluated using standardized behavioral tests.

  • Biochemical Analysis: After the behavioral assessments, the animals were euthanized, and brain tissues were collected for the analysis of malondialdehyde (MDA) levels, carbonyl protein levels, and the activities of succinate dehydrogenase, catalase, superoxide dismutase, and cholinesterase.[1]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed neuroprotective mechanism of the arylpiperazine derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis of Arylpiperazine Derivatives (LQFM181, LQFM276, LQFM277) sh_sy5y SH-SY5Y Cell Culture synthesis->sh_sy5y neurotoxicity 3-NP Induced Neurotoxicity sh_sy5y->neurotoxicity treatment_invitro Treatment with Derivatives neurotoxicity->treatment_invitro assays_invitro Neuroprotection & Antioxidant Assays treatment_invitro->assays_invitro selection Selection of Lead Compound (LQFM181) assays_invitro->selection mice_model Swiss Mice Model selection->mice_model Proceed to In Vivo neurotoxicity_invivo 3-NP Induced Neurotoxicity mice_model->neurotoxicity_invivo treatment_invivo Treatment with LQFM181 neurotoxicity_invivo->treatment_invivo behavioral Behavioral Assessment treatment_invivo->behavioral biochemical Biochemical Analysis behavioral->biochemical conclusion Confirmation of Neuroprotective Effect biochemical->conclusion

Caption: Experimental workflow for in vitro screening and in vivo validation.

mechanism_of_action 3_NP 3-Nitropropionic Acid (Neurotoxin) Mitochondrial_Dysfunction Mitochondrial Dysfunction 3_NP->Mitochondrial_Dysfunction Oxidative_Stress Increased Oxidative Stress (↑ ROS, ↑ MDA, ↑ Carbonyls) Mitochondrial_Dysfunction->Oxidative_Stress Neuronal_Damage Neuronal Cell Damage & Death Oxidative_Stress->Neuronal_Damage LQFM181 LQFM181 (Arylpiperazine Derivative) LQFM181->Oxidative_Stress Inhibits Antioxidant_Enzymes Increased Activity of Antioxidant Enzymes (SOD, Catalase) LQFM181->Antioxidant_Enzymes Enhances Neuroprotection Neuroprotection LQFM181->Neuroprotection Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection->Neuronal_Damage Prevents

Caption: Proposed neuroprotective mechanism of action for LQFM181.

References

Unveiling the Off-Target Landscape of 3-(Piperazin-1-yl)propanenitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of novel therapeutic candidates is paramount for mitigating potential adverse effects and ensuring clinical success. This guide provides a comparative analysis of the off-target profiles of 3-(Piperazin-1-yl)propanenitrile derivatives, a scaffold of increasing interest in drug discovery, particularly for kinase inhibitors and CNS-active agents.

The this compound moiety is a versatile building block found in a variety of pharmacologically active compounds.[1] Derivatives of this scaffold have shown promise in targeting a range of proteins, including kinases and G-protein coupled receptors (GPCRs). However, the inherent structural features of the arylpiperazine group can also lead to interactions with unintended biological targets, resulting in off-target effects. This guide summarizes potential off-target activities, presents illustrative comparative data, and provides detailed experimental protocols for assessing the selectivity of these compounds.

Comparative Off-Target Profile

To illustrate the potential off-target liabilities of this compound derivatives, a hypothetical dataset for a series of analogues is presented below. These data are representative of the types of off-target interactions commonly observed with arylpiperazine-containing compounds and are intended to serve as a guide for designing appropriate screening cascades.

Table 1: Comparative Off-Target Activity of this compound Derivatives

Compound IDPrimary Target IC50 (nM)Off-Target Kinase A IC50 (nM)5-HT2A Receptor Ki (nM)hERG IC50 (µM)CYP3A4 Inhibition (% @ 10 µM)
PZN-001 15 (Kinase X)850250> 3015
PZN-002 22 (Kinase X)1200801245
PZN-003 8 (Kinase X)> 10,0001500> 305
PZN-004 50 (Kinase Y)30050560

Key Off-Target Considerations

Arylpiperazine derivatives are known to interact with several classes of off-targets, primarily due to the basic nitrogen of the piperazine ring and the aromatic system.

  • Kinase Selectivity: For derivatives designed as kinase inhibitors, assessing selectivity across the human kinome is crucial. Off-target kinase inhibition can lead to unexpected cellular effects and toxicities.

  • GPCR Binding: The arylpiperazine motif is a well-known pharmacophore for various aminergic GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors.[2] Unintended modulation of these receptors can result in CNS-related side effects.

  • hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development as it can lead to QT prolongation and potentially fatal cardiac arrhythmias.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions, altering the metabolism and clearance of co-administered therapies.

Experimental Protocols

Detailed methodologies for assessing the key off-target activities are provided below.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of the test compounds against a broad panel of protein kinases.

Methodology: A widely used method is a competition binding assay, such as the KINOMEscan™ platform, or an enzymatic assay.

  • Compound Preparation: Test compounds are prepared in DMSO at a concentration 100-fold higher than the highest desired screening concentration.

  • Assay Execution (Enzymatic):

    • A panel of purified protein kinases is used.

    • The assay is performed in a multi-well plate format.

    • Each well contains the kinase, a suitable substrate (peptide or protein), and ATP.

    • Test compounds are added at various concentrations.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped.

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve.

GPCR Radioligand Binding Assay

Objective: To determine the binding affinity of the test compounds for specific GPCRs (e.g., serotonin and dopamine receptors).

Methodology: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or tissue homogenates.

  • Assay Setup:

    • The assay is conducted in a multi-well plate.

    • Each well contains the receptor-containing membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Incubation: The plates are incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter mat. The filters are then washed to remove unbound radioligand.

  • Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage of specific binding inhibition is calculated for each concentration of the test compound. The IC50 value is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

hERG Channel Patch Clamp Assay

Objective: To assess the inhibitory effect of test compounds on the hERG potassium channel current.

Methodology: Whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel is the gold standard.

  • Cell Culture: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed.

    • A specific voltage protocol is applied to the cells to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.

    • Baseline hERG currents are recorded in the absence of the test compound.

  • Compound Application: The test compound is applied to the cells at multiple concentrations. The effect on the hERG current is allowed to reach a steady state at each concentration.

  • Data Acquisition and Analysis: The peak tail current amplitude is measured before and after the application of the test compound. The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined.

Cytochrome P450 Inhibition Assay

Objective: To evaluate the potential of a test compound to inhibit the activity of major CYP450 isoforms.

Methodology: This is typically a fluorescence-based or LC-MS/MS-based assay using human liver microsomes.

  • Incubation Mixture:

    • The reaction is performed in a multi-well plate.

    • Each well contains human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation: The plate is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped by the addition of a suitable solvent (e.g., acetonitrile).

  • Detection:

    • For fluorescence-based assays, the formation of a fluorescent metabolite is measured using a plate reader.

    • For LC-MS/MS-based assays, the samples are analyzed to quantify the formation of the specific metabolite.

  • Data Analysis: The rate of metabolite formation is compared to a vehicle control to determine the percentage of inhibition for each concentration of the test compound. The IC50 value is then calculated.

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_screening Off-Target Screening Cascade cluster_analysis Data Analysis and Decision Making start Test Compound (this compound derivative) kinase_panel Kinase Panel Screen (e.g., 96-well format) start->kinase_panel gpcr_panel GPCR Binding Panel (e.g., 5-HT, Dopamine receptors) start->gpcr_panel herg_assay hERG Patch Clamp Assay start->herg_assay cyp_assay CYP450 Inhibition Panel start->cyp_assay data_integration Integrate IC50/Ki Data kinase_panel->data_integration gpcr_panel->data_integration herg_assay->data_integration cyp_assay->data_integration sar_analysis Structure-Activity Relationship (SAR) for Off-Target Effects data_integration->sar_analysis risk_assessment Safety Risk Assessment sar_analysis->risk_assessment decision Go/No-Go Decision for Further Development risk_assessment->decision

Figure 1. A typical experimental workflow for assessing the off-target profile of a novel compound series.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (Primary Target) ras Ras receptor->ras raf Raf ras->raf mek MEK (Off-Target Kinase A) raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor This compound Derivative inhibitor->receptor On-Target Inhibition inhibitor->mek Off-Target Inhibition

Figure 2. An illustrative diagram showing on-target and potential off-target inhibition of a kinase signaling pathway.

References

Comparative docking studies of 3-(Piperazin-1-yl)propanenitrile analogs with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Methodological and Comparative Framework for In Silico Analysis

Selection of Target Proteins

The choice of target proteins is crucial and should be guided by the therapeutic area of interest. Based on existing literature for piperazine-containing compounds, several key targets are of high interest. The following table summarizes potential target proteins, their PDB IDs for structural retrieval, and their relevance.

Target ProteinPDB IDTherapeutic Relevance
Epidermal Growth Factor Receptor (EGFR)--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--Oncology
Monoamine Oxidase A (MAO-A)--INVALID-LINK--Neurological Disorders
Carbonic Anhydrase IX (CA IX)--INVALID-LINK--, --INVALID-LINK--Oncology, Hypoxia-related conditions
DNA Gyrase (Subunit B)--INVALID-LINK--, --INVALID-LINK--Infectious Diseases (Antibacterial)
mTORC1--INVALID-LINK--Oncology, Metabolic Disorders

Illustrative Comparative Docking Data

To demonstrate the output of a comparative docking study, the following table presents hypothetical binding affinity data for a series of 3-(piperazin-1-yl)propanenitrile analogs against the selected target proteins. This data is for illustrative purposes only and is not derived from a single experimental study.

Analog IDEGFR (Binding Energy, kcal/mol)MAO-A (Binding Energy, kcal/mol)CA IX (Binding Energy, kcal/mol)DNA Gyrase (Binding Energy, kcal/mol)mTORC1 (Binding Energy, kcal/mol)
PPA-001 -8.5-7.2-6.8-9.1-7.5
PPA-002 -9.2-7.8-7.1-9.5-8.1
PPA-003 -7.9-8.5-7.5-8.8-8.9
PPA-004 -9.5-8.1-7.9-10.2-8.4
PPA-005 -8.8-9.0-8.2-9.8-9.3

Binding energies are typically reported in kcal/mol, with more negative values indicating stronger predicted binding.

Experimental Protocols for Molecular Docking

Detailed and consistent methodology is paramount for generating reliable and comparable docking results. Below are generalized yet detailed protocols for two widely used docking software suites, AutoDock Vina and Molecular Operating Environment (MOE).

General Workflow for Computational Docking

The following diagram illustrates a typical workflow for a computational docking experiment.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking pose_analysis Pose Analysis docking->pose_analysis scoring Scoring & Ranking docking->scoring

A generalized workflow for molecular docking studies.
Protocol for AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.

  • Ligand Preparation:

    • Draw this compound analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D and save them in a suitable format (e.g., MOL, SDF).

    • Use Open Babel or a similar tool to convert the ligand files to the PDBQT format, which includes partial charges and atom types.

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).

    • Save the prepared protein structure in the PDBQT format.

  • Grid Box Generation:

    • Define the search space (grid box) around the active site of the target protein. The dimensions and center of the grid box are crucial parameters. For example, for EGFR (PDB ID: 1M17), the grid box could be centered on the co-crystallized ligand erlotinib. A typical grid box size would be 20 x 20 x 20 Å.

  • Docking Execution:

    • Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

    • Run AutoDock Vina from the command line.

  • Results Analysis:

    • Analyze the output PDBQT file, which contains the docked poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Protocol for Molecular Operating Environment (MOE)

MOE is a comprehensive software package for drug discovery that includes powerful docking tools.

  • System Preparation:

    • Load the PDB structure of the target protein into MOE.

    • Use the "QuickPrep" function to correct for structural issues, add hydrogens, and assign partial charges using a selected force field (e.g., MMFF94x).[1]

    • Load the 3D structures of the this compound analogs into a molecular database (MDB) file.

  • Active Site Definition:

    • Use the "Site Finder" utility in MOE to identify potential binding pockets on the protein surface.

    • Alternatively, if a co-crystallized ligand is present, define the active site based on the atoms of this ligand.

  • Docking Simulation:

    • Open the "Dock" panel in MOE.

    • Specify the prepared receptor and the ligand MDB file.

    • Select the defined active site.

    • Choose the placement and scoring functions. A common combination is "Triangle Matcher" for placement and "London dG" for initial scoring, followed by "Induced Fit" refinement with a more rigorous scoring function like "GBVI/WSA dG".[2][3][4]

  • Analysis of Docking Results:

    • The results are presented in a database viewer, showing the docked poses, scores, and other relevant metrics.

    • Use MOE's visualization tools to analyze the 2D and 3D interaction diagrams for the top-ranked poses, highlighting key interactions with active site residues.

Signaling Pathway Visualizations

Understanding the broader biological context of the target proteins is essential. The following diagrams, generated using Graphviz, illustrate the signaling pathways associated with some of the selected targets.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Ligand Binding

Simplified EGFR signaling cascade.
mTORC1 Signaling Pathway

mTORC1_Signaling cluster_inputs Upstream Signals cluster_core mTORC1 Complex cluster_outputs Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Activation AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition Rheb Rheb TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation Protein_Synthesis Protein Synthesis (eIF4E, S6K1) mTORC1->Protein_Synthesis Stimulation Autophagy Autophagy (Inhibition) mTORC1->Autophagy Inhibition

Overview of the mTORC1 signaling pathway.
DNA Gyrase Mechanism of Action

DNA_Gyrase_Mechanism cluster_dna DNA_before Positively Supercoiled DNA Gyrase DNA Gyrase DNA_before->Gyrase DNA_after Negatively Supercoiled DNA Gyrase->DNA_after Negative Supercoiling ADP_Pi ADP + Pi Gyrase->ADP_Pi ATP ATP ATP->Gyrase

Simplified mechanism of DNA gyrase.

Conclusion

This guide provides a robust framework for researchers to conduct comparative docking studies of this compound analogs. By following a systematic approach to target selection, employing rigorous and well-documented docking protocols, and interpreting the results within the context of the relevant biological pathways, researchers can effectively leverage computational tools to accelerate the discovery of novel drug candidates. The provided illustrative data and visualizations serve as a template for the presentation and interpretation of such in silico findings.

References

A Comparative Guide to the Synthesis of 3-(Piperazin-1-yl)propanenitrile: Reproducibility and Efficiency of Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as 3-(Piperazin-1-yl)propanenitrile is a critical step. The reproducibility of published synthesis protocols is paramount for efficient and reliable production. This guide provides an objective comparison of the primary methods for synthesizing this compound, focusing on direct cyanoethylation and a one-pot monosubstitution approach, with supporting data and detailed experimental protocols.

Comparison of Synthetic Protocols

Two main strategies emerge from the literature for the synthesis of this compound: direct reaction of piperazine with acrylonitrile and a more controlled one-pot reaction involving the in-situ formation of a piperazine salt. The choice of method has significant implications for yield, purity, and the ease of purification.

ParameterProtocol 1: Direct CyanoethylationProtocol 2: One-Pot Monosubstitution via Piperazine-1-ium Cation
Primary Reagents Piperazine, AcrylonitrilePiperazine, Piperazine Dihydrochloride, Acrylonitrile, Methanol
Reaction Principle Direct Michael addition of free piperazine to acrylonitrile.In-situ formation of piperazine monohydrochloride to protect one nitrogen atom, followed by selective Michael addition.
Key Challenge Controlling the reaction to prevent the formation of the disubstituted byproduct, 1,4-bis(2-cyanoethyl)piperazine.Requires careful preparation of the piperazin-1-ium salt.
Reported Yield High for the analogous reaction with 1-phenylpiperazine (86%)[1]. For unsubstituted piperazine, the yield of the mono-product is expected to be lower due to disubstitution.Generally high yields for monosubstituted piperazines[2].
Expected Purity The crude product is a mixture of mono- and di-substituted piperazine, requiring careful purification.High purity of the monosubstituted product is expected, with suppression of the disubstituted byproduct[3].
Advantages Simple, one-step reaction with readily available starting materials.High selectivity for the monosubstituted product, leading to simpler purification and higher isolated yields of the desired compound.
Disadvantages Formation of a significant amount of the disubstituted byproduct, which can be difficult to separate from the desired product. Lowers the effective yield of the target molecule.Requires an additional reagent (piperazine dihydrochloride) and a specific solvent system (methanol).

Experimental Protocols

Protocol 1: Direct Cyanoethylation of Piperazine

This protocol is adapted from the successful synthesis of a related compound, 1-phenyl-4-(2-cyanoethyl)-piperazine[1]. A large excess of piperazine is used to favor the formation of the monosubstituted product.

Materials:

  • Piperazine (anhydrous)

  • Acrylonitrile

  • Methanol

  • Apparatus for heating and stirring

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a significant excess of piperazine (e.g., 5-10 equivalents) in methanol.

  • Slowly add one equivalent of acrylonitrile to the stirred solution at room temperature.

  • After the initial exothermic reaction subsides, gently heat the mixture to a moderate temperature (e.g., 50-60°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess piperazine, which may precipitate upon cooling, by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to separate the desired this compound from the disubstituted byproduct and any remaining starting material.

Protocol 2: One-Pot Monosubstitution via Piperazine-1-ium Cation

This protocol is based on a general method for the selective monosubstitution of piperazine, which has been shown to be highly effective[2].

Materials:

  • Piperazine (anhydrous)

  • Piperazine dihydrochloride

  • Acrylonitrile

  • Methanol

  • Apparatus for heating and stirring

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine one equivalent of anhydrous piperazine and one equivalent of piperazine dihydrochloride in methanol.

  • Heat the mixture to reflux until a clear solution is formed, indicating the in-situ formation of piperazine monohydrochloride.

  • Cool the solution slightly and then add one equivalent of acrylonitrile dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the unreacted piperazine dihydrochloride.

  • Filter off the piperazine dihydrochloride.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Visualization of Synthetic Workflows

Protocol_1 piperazine Piperazine (excess) reaction Direct Reaction (Methanol, 50-60°C) piperazine->reaction acrylonitrile Acrylonitrile acrylonitrile->reaction crude_mixture Crude Mixture (Mono-, Di-substituted, & unreacted Piperazine) reaction->crude_mixture purification Purification (Distillation or Chromatography) crude_mixture->purification product This compound purification->product

Caption: Workflow for Protocol 1: Direct Cyanoethylation.

Protocol_2 piperazine Piperazine in_situ_formation In-situ Formation of Piperazine Monohydrochloride (Methanol, reflux) piperazine->in_situ_formation piperazine_di_hcl Piperazine Dihydrochloride piperazine_di_hcl->in_situ_formation piperazinium Piperazin-1-ium Monohydrochloride in_situ_formation->piperazinium selective_reaction Selective Reaction (Room Temp. or gentle heat) piperazinium->selective_reaction acrylonitrile Acrylonitrile acrylonitrile->selective_reaction crude_product Crude Product (High in mono-adduct) selective_reaction->crude_product purification Purification (Filtration & Distillation) crude_product->purification product This compound purification->product

Caption: Workflow for Protocol 2: One-Pot Monosubstitution.

Conclusion

While the direct cyanoethylation of piperazine is a straightforward approach, it is inherently prone to the formation of the disubstituted byproduct, which complicates purification and reduces the effective yield of this compound. The one-pot monosubstitution method, by protecting one of the piperazine nitrogens through in-situ salt formation, offers a more elegant and efficient solution. This method is reported to provide higher selectivity and purity, making it the recommended protocol for a more reproducible and scalable synthesis of this compound. For researchers and drug development professionals, the adoption of the one-pot monosubstitution protocol is likely to lead to more consistent results and a more efficient use of resources.

References

Inter-laboratory Comparison Guide for the Analysis of 3-(Piperazin-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of 3-(Piperazin-1-yl)propanenitrile and related piperazine compounds. Due to the limited availability of direct inter-laboratory comparison studies for this compound, this document synthesizes data from various validated analytical methods to offer a performance comparison. The information is intended to assist laboratories in selecting and implementing appropriate analytical techniques for quality control, impurity profiling, and research purposes.

The analysis of piperazine and its derivatives often presents challenges due to their high polarity and weak ultraviolet (UV) absorbance.[1] Consequently, derivatization is a common strategy to enhance detectability, particularly for HPLC-based methods.[2][3][4] This guide covers a range of chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography (GC).

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods reported for the analysis of piperazine and its derivatives. These parameters are crucial for evaluating the suitability of a method for a specific application.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MethodAnalyteDerivatizing AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (%RSD)Reference
HPLC-UV PiperazineNBD-Cl30 ppm90 ppm0.999104.87-108.061.13[3]
UHPLC-FLD PiperazineDNS-Cl0.50–1.20 µg/kg1.80–3.50 µg/kg≥ 0.999179.64-99.771.14–5.63[5]
HPLC-ELSD PiperazineNone----< 4%[4]
LC-MS/MS PiperazineNone0.4 µg/kg1.0 µg/kg0.9995102.93-111.464.57-5.28[4]

Table 2: Gas Chromatography (GC) Methods

MethodAnalyte(s)Limit of Detection (LOD) (% of analyte conc.)Limit of Quantification (LOQ) (% of analyte conc.)Precision (%RSD)Reference
GC Piperazine, 1-methyl piperazine, 1-ethyl piperazine0.008, 0.005, 0.0050.03, 0.02, 0.002< 2.0[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and may require optimization for specific laboratory conditions and matrices.

1. HPLC-UV with Pre-column Derivatization using NBD-Cl

This method is suitable for the quantification of piperazine as a trace impurity in active pharmaceutical ingredients (APIs).[3]

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.[2]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detection Wavelength: 340 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Derivatization Procedure:

    • Prepare a standard solution of piperazine.

    • Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in a suitable solvent like acetonitrile.[2]

    • Mix the piperazine solution with an excess of the NBD-Cl solution.[2]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[2]

    • Cool the solution and dilute it with the mobile phase before injection.[2]

2. UHPLC-FLD with Pre-column Derivatization using DNS-Cl

This highly sensitive method is applicable for the determination of piperazine residues in complex matrices like food products.[5]

  • Instrumentation: UHPLC system coupled with a fluorescence detector (FLD).

  • Column: Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[5]

  • Mobile Phase: Ultrapure water–acetonitrile (15:85, V/V).[5]

  • Derivatization Reagent: Dansyl chloride (DNS-Cl).[5]

  • Sample Preparation:

    • Extraction of the analyte from the sample matrix (e.g., accelerated solvent extraction).

    • Purification using a strong cation-exchange solid-phase extraction (SPE) column.[5]

    • Derivatization with DNS-Cl.

3. Gas Chromatography (GC)

A simple GC method can be employed for the quantitative determination of piperazine and its volatile derivatives.[6]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-17, 30 m, 0.53 mm ID, 1 µm film thickness.[7]

  • Carrier Gas: Helium at a flow rate of 2 mL/min.[7]

  • Injector Temperature: 250°C.[7]

  • Detector Temperature: 260°C.[7]

  • Oven Temperature Program: Start at 150°C for 10 min, then ramp up to 260°C at 35°C/min and hold for 2 minutes.[7]

  • Injection Volume: 1.0 µL.[7]

  • Diluent: Methanol.[7]

Mandatory Visualizations

General Analytical Workflow for Piperazine Compounds

The following diagram illustrates a typical workflow for the analysis of piperazine compounds in a laboratory setting, from sample receipt to final data reporting.

Caption: General workflow for the analysis of piperazine compounds.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting an appropriate analytical method for piperazine analysis based on key sample and analytical requirements.

G node_text node_text start Start Method Selection volatility Is the analyte volatile? start->volatility derivatization Is derivatization for UV/FLD feasible? volatility->derivatization No gc GC-FID / GC-MS volatility->gc Yes sensitivity High sensitivity required? derivatization->sensitivity No hplc_uv HPLC-UV (with derivatization) derivatization->hplc_uv Yes hplc_elsd HPLC-ELSD sensitivity->hplc_elsd No lc_ms LC-MS/MS sensitivity->lc_ms Yes

Caption: Decision tree for selecting an analytical method for piperazine.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(Piperazin-1-yl)propanenitrile: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(Piperazin-1-yl)propanenitrile.

Hazard and Safety Summary

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and necessary safety precautions.

ParameterInformation
Chemical Name This compound
CAS Number 34064-86-3[1]
Molecular Formula C₇H₁₃N₃
Primary Hazards Based on related compounds, expected to be harmful if swallowed, cause skin irritation, and serious eye irritation.[2]
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and in case of dust or aerosol generation, a respirator.
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.
Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound.

1. Risk Assessment and Preparation:

  • Review all available safety information for piperazine and nitrile-containing compounds.

  • Ensure a designated, properly labeled hazardous waste container is readily accessible. The label should clearly state "Hazardous Waste" and include the chemical name.

2. Waste Collection:

  • Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container.

  • Avoid mixing with incompatible wastes. Refer to chemical compatibility charts and institutional guidelines.

3. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using a suitable solvent (e.g., ethanol, isopropanol), followed by a wash with soap and water.

  • Dispose of any contaminated cleaning materials, including paper towels and absorbent pads, as hazardous waste in the designated container.

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including a respirator if necessary.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material into the hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

5. Final Disposal:

  • Securely seal the hazardous waste container.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal contractor, following all local, state, and federal regulations. Do not pour down the drain.

Experimental Protocol: Chemical Deactivation via Alkaline Hydrolysis

For laboratories equipped to perform chemical waste treatment, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, which may be less toxic. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To hydrolyze the nitrile functional group of this compound to 3-(piperazin-1-yl)propanoic acid.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Dilute hydrochloric acid (HCl) for neutralization

  • pH indicator strips or a pH meter

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Setup: In a chemical fume hood, assemble a reflux apparatus with a round-bottom flask, condenser, and heating mantle.

  • Reaction:

    • Place the waste this compound into the round-bottom flask.

    • Slowly add an excess of 10% sodium hydroxide solution.

    • Add a stir bar and begin stirring.

    • Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy.

  • Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the solution by slowly adding dilute hydrochloric acid while stirring. Monitor the pH using pH strips or a pH meter until it is in the neutral range (pH 6-8).[3]

  • Disposal: The resulting neutralized aqueous solution containing 3-(piperazin-1-yl)propanoic acid sodium salt should be collected in a designated aqueous hazardous waste container for final disposal by a licensed contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling this compound assess Risk Assessment and Preparation start->assess spill Spill Occurs start->spill ppe Wear Appropriate PPE assess->ppe collect_waste Collect Waste in Labeled Container ppe->collect_waste decontaminate Decontaminate Equipment and Surfaces ppe->decontaminate deactivation Chemical Deactivation (Optional) collect_waste->deactivation final_disposal Final Disposal collect_waste->final_disposal Direct Disposal spill->ppe No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect_waste decontaminate->collect_waste hydrolysis Perform Alkaline Hydrolysis deactivation->hydrolysis Yes deactivation->final_disposal No neutralize Neutralize Reaction Mixture hydrolysis->neutralize neutralize->final_disposal contractor Dispose via Licensed Hazardous Waste Contractor final_disposal->contractor

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.